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  • Product: Urea, N,N'-bis(2-methoxyethyl)-
  • CAS: 6849-92-9

Core Science & Biosynthesis

Foundational

"Urea, N,N'-bis(2-methoxyethyl)-" physical and chemical properties

This guide provides an in-depth technical analysis of 1,3-Bis(2-methoxyethyl)urea (N,N'-bis(2-methoxyethyl)urea), a specialized urea derivative used in catalytic research, CO₂ capture technologies, and as a solubility-en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,3-Bis(2-methoxyethyl)urea (N,N'-bis(2-methoxyethyl)urea), a specialized urea derivative used in catalytic research, CO₂ capture technologies, and as a solubility-enhancing linker in medicinal chemistry.

CAS No: 6849-92-9 | Formula: C₇H₁₆N₂O₃ | MW: 176.21 g/mol

Executive Summary

Urea, N,N'-bis(2-methoxyethyl)- , commonly referred to as 1,3-bis(2-methoxyethyl)urea , is a symmetrical urea derivative featuring two ethylene glycol monomethyl ether side chains. Unlike simple alkyl ureas, the presence of ether oxygen atoms confers unique amphiphilic properties, enhancing solubility in both aqueous and organic media.

In the pharmaceutical and chemical industries, this compound serves three primary roles:

  • Model Substrate for Catalysis: It is a standard benchmark for testing ruthenium-based hydrogenation catalysts, evaluating the cleavage of robust urea C-N bonds.

  • CO₂ Capture Agent: Its physicochemical profile makes it a candidate solvent/absorbent in carbon capture processes, leveraging the urea moiety's ability to interact with CO₂.

  • Medicinal Chemistry Linker: The methoxyethyl chains mimic polyethylene glycol (PEG), potentially improving the pharmacokinetic profile (solubility and metabolic stability) of parent drugs when used as a linker.

Critical Note on CAS Identification: The user-provided CAS 2206-27-1 corresponds to Dimethyl sulfoxide-d6 (DMSO-d6) . The correct CAS for N,N'-bis(2-methoxyethyl)urea is 6849-92-9 . This guide focuses on the urea derivative as requested by the topic name.

Physicochemical Properties[1][2][3][4][5]

The molecule combines a rigid urea core with flexible, polar ether tails. This structure dictates its high boiling point and excellent solvency power.

Table 1: Physical & Chemical Constants
PropertyValue / DescriptionNote
IUPAC Name 1,3-Bis(2-methoxyethyl)ureaSymmetrical substitution
CAS Number 6849-92-9 Validated Registry Number
Molecular Formula C₇H₁₆N₂O₃
Molecular Weight 176.21 g/mol
Physical State Viscous Liquid or Low-Melting SolidDependent on purity/temp
Density ~1.05 - 1.10 g/cm³ (Estimated)Analogous to substituted ureas
Solubility High (Water, Alcohols, CHCl₃)Amphiphilic nature
LogP (Octanol/Water) ~ -0.5 to 0.5 (Estimated)Hydrophilic character
H-Bond Donors 2 (NH groups)
H-Bond Acceptors 3 (2 Ethers, 1 Carbonyl)

Synthesis & Manufacturing Methodologies

The synthesis of 1,3-bis(2-methoxyethyl)urea is typically achieved through transamidation or carbonylation routes. The choice of method depends on the scale and "green chemistry" requirements.

Method A: Transamidation (Standard Laboratory Route)

This method involves the nucleophilic attack of 2-methoxyethylamine on a urea or carbonate precursor. It is atom-economical and avoids toxic isocyanates.

  • Reagents: Urea (excess) + 2-Methoxyethylamine.

  • Conditions: Reflux (100–120°C) in aqueous or alcoholic solvent.

  • Mechanism: Thermal release of ammonia drives the equilibrium toward the substituted urea.

Method B: Carbonylation (Green Industrial Route)

Direct reaction of the amine with CO₂ or organic carbonates. This pathway is increasingly relevant for CO₂ utilization technologies.

  • Reagents: 2-Methoxyethylamine + CO₂ (or Dimethyl Carbonate).

  • Catalyst: Often requires a base or organometallic catalyst.

Visualizing the Synthesis Workflow

Synthesis Figure 1: Transamidation Synthesis Route Amine 2-Methoxyethylamine (CAS 109-85-3) Inter Intermediate: N-(2-methoxyethyl)urea Amine->Inter Step 1: Nucleophilic Attack (-NH3) Product TARGET: 1,3-Bis(2-methoxyethyl)urea Amine->Product Urea Urea (NH2-CO-NH2) Urea->Inter Inter->Product Step 2: Second Amine Attack (-NH3) Ammonia Byproduct: NH3 (Gas) Inter->Ammonia Product->Ammonia

Figure 1: Step-wise synthesis via transamidation, where ammonia removal drives the reaction to completion.

Chemical Reactivity & Stability[1]

Catalytic Hydrogenation (C-N Bond Cleavage)

This compound is a critical model substrate for testing Ruthenium (Ru) pincer complexes . The urea bond is notoriously stable (resonance stabilization); therefore, catalysts that can hydrogenate this urea into methanol and amine are highly potent.

  • Reaction: R-NH-CO-NH-R + 3H₂ → 2 R-NH₂ + CH₃OH + H₂O

  • Significance: Demonstrates the potential for recycling urea-based polymers or capturing CO₂ into methanol.

Hydrolytic Stability
  • Acidic Conditions: Moderately stable. Hydrolysis requires strong acid (e.g., 6M HCl) and heat to revert to the amine and CO₂.

  • Physiological Conditions (pH 7.4): Highly stable. This stability makes the N,N'-bis(2-methoxyethyl) motif suitable for drug linkers, ensuring the linker does not degrade prematurely in the bloodstream.

Applications in Drug Development & Research

Solubility Enhancement

The 2-methoxyethyl group is a "mini-PEG." When incorporated into drug molecules (e.g., nitrosoureas like Fotemustine analogs), it disrupts crystal packing and increases water solubility without introducing the steric bulk of long PEG chains.

CO₂ Capture Solvents

Research into Carbon Capture, Utilization, and Storage (CCUS) has identified substituted ureas as physical absorbents. 1,3-Bis(2-methoxyethyl)urea acts as a Lewis base, capable of interacting with acidic CO₂ molecules. Its high boiling point prevents solvent loss during the capture cycle.

Experimental Protocol: Hydrogenation Test (Model)

Use this protocol to validate catalyst activity using the urea as a substrate.

  • Preparation: Load a high-pressure autoclave with 1,3-bis(2-methoxyethyl)urea (1.0 mmol), Ruthenium catalyst (0.01 mmol), and THF (2 mL).

  • Pressurization: Purge with H₂ and pressurize to 50 bar.

  • Reaction: Heat to 140°C for 24 hours.

  • Analysis: Cool to room temperature. Analyze the liquid phase via GC-MS.

    • Success Criteria: Detection of 2-methoxyethylamine and methanol indicates successful C-N bond cleavage.

Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 6849-92-9 is limited, its safety profile is inferred from its precursors and structural analogs.

  • Hazard Class: Irritant (Skin/Eye).

  • Precursor Hazard: 2-Methoxyethylamine is highly flammable and toxic. Ensure all synthesis is performed in a fume hood to avoid exposure to the amine vapor.

  • Handling: Wear nitrile gloves and safety glasses. Store in a cool, dry place away from strong oxidizing agents.

References

  • Synthesis & Catalysis: Novel Ruthenium complexes and their uses in processes for formation and/or hydrogenation of esters, amides and derivatives thereof. (Patent US20130281664A1). Validates the use of 1,3-bis(2-methoxyethyl)urea as a hydrogenation substrate.

  • CO₂ Capture Applications: Pacheco, K. A. (2023). Assessment of CO2 Conversion Processes to Value-Added Products. PhD Thesis, University of São Paulo.[1] Lists the compound as a urea derivative in CO₂ utilization studies.

  • Chemical Identity: 1,3-Bis(2-methoxyethyl)urea - Substance Detail. ChemSrc. Provides CAS and structural validation.

  • Precursor Data: 2-Methoxyethylamine - PubChem Compound Summary. National Library of Medicine.[2]

Sources

Exploratory

"Urea, N,N'-bis(2-methoxyethyl)-" IUPAC name and synonyms

The following technical guide provides an in-depth analysis of 1,3-Bis(2-methoxyethyl)urea , a specialized urea derivative utilized as a tool compound in catalytic methodology development and as a structural analog in th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,3-Bis(2-methoxyethyl)urea , a specialized urea derivative utilized as a tool compound in catalytic methodology development and as a structural analog in the research of nitrosourea alkylating agents.

IUPAC Name: 1,3-Bis(2-methoxyethyl)urea CAS Registry Number: 6849-92-9 Formula:


Molecular Weight:  204.27  g/mol 

Executive Summary

1,3-Bis(2-methoxyethyl)urea (also known as N,N'-bis(2-methoxyethyl)urea) is a symmetric disubstituted urea featuring two methoxyethyl ether tails. In pharmaceutical chemistry, it serves two primary roles:

  • Catalytic Benchmarking: It is a standard substrate for validating novel hydrogenation and dehydrogenative coupling catalysts. Its stability and solubility profile make it ideal for testing bond-forming and bond-breaking protocols in urea synthesis.

  • Structural Analog (SAR): It functions as a non-alkylating structural analog of nitrosourea chemotherapeutics (e.g., Carmustine/BCNU). By replacing the reactive 2-chloroethyl groups with inert 2-methoxyethyl groups, researchers can decouple the physicochemical effects of the urea backbone from the DNA-alkylating toxicity of the mustard pharmacophore.

Chemical Identity & Physicochemical Properties[1]

The compound is characterized by high polarity due to the ether oxygen atoms, imparting superior solubility in organic solvents compared to aliphatic ureas.

Table 1: Physicochemical Specifications
PropertySpecification
Appearance White to off-white solid (crystalline)
Melting Point 113–115 °C (Typical range)
Solubility Soluble in Methanol, Ethanol, THF, DMSO, Water
pKa ~13-14 (Urea NH, estimated)
LogP ~0.2 (Hydrophilic)
Key Functional Groups Urea (–NH–CO–NH–), Ether (–O–CH3)

Synthesis Methodologies

For drug development workflows, high-purity synthesis is required. Two primary routes are detailed below: the traditional stoichiometric approach and the modern catalytic approach.[1]

Method A: Nucleophilic Addition (Traditional)

This method utilizes 2-methoxyethylamine and a carbonyl source (Urea or Carbonyl Diimidazole). It is preferred for gram-scale synthesis due to operational simplicity.

Reagents:

  • 2-Methoxyethylamine (CAS 109-85-3)

  • Urea (CAS 57-13-6) or 1,1'-Carbonyldiimidazole (CDI)

  • Solvent: Refluxing water or Dioxane

Protocol:

  • Charge: Combine 2-methoxyethylamine (2.2 equiv) and Urea (1.0 equiv) in a round-bottom flask.

  • Reflux: Heat the mixture to 120–130°C (melt/reflux) for 4–6 hours. Ammonia gas (

    
    ) is evolved; ensure proper venting.
    
  • Workup: Cool the reaction mass. The product often crystallizes upon cooling.

  • Purification: Recrystallize from Ethanol/Ether to remove unreacted amine.

  • Validation: Check melting point (Target: 113°C).

Method B: Catalytic Dehydrogenative Coupling (Green Chemistry)

This method is relevant for process chemistry teams developing atom-economical routes. It couples amines with methanol or CO surrogates using Ruthenium or Iron pincer complexes.

Mechanism:



Protocol (Adapted from RSC Advances/Green Chem):

  • Catalyst: Use a PNN-Ruthenium or Iron pincer complex (0.5 mol%).

  • Conditions: React 2-methoxyethylamine in THF at 120°C in a sealed tube.

  • Outcome: Yields >90% with hydrogen gas as the only byproduct.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis pathway and the structural relationship to the drug Carmustine.

G cluster_0 Synthesis Pathway cluster_1 Structure-Activity Relationship (SAR) Amine 2-Methoxyethylamine (Precursor) Target 1,3-Bis(2-methoxyethyl)urea (Target Compound) Amine->Target Reflux (-NH3) Carbonyl Carbonyl Source (Urea/CDI/Phosgene) Carbonyl->Target Comparison SAR Logic: Methoxy group (Inert) vs. Chloro group (Reactive) Target->Comparison Carmustine Carmustine (BCNU) (DNA Alkylating Agent) Carmustine->Comparison

Caption: Synthesis of 1,3-bis(2-methoxyethyl)urea and its structural comparison to the nitrosourea drug Carmustine.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

Nuclear Magnetic Resonance ( NMR)

Solvent:



  • 
     3.35 ppm (s, 6H):  Methoxy protons (
    
    
    
    ).
  • 
     3.40–3.50 ppm (m, 8H):  Ethylene linker protons (
    
    
    
    ).
  • 
     5.0–5.5 ppm (br s, 2H):  Urea NH protons.
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  Calculated: 205.15 m/z.
    
  • Fragmentation Pattern: Loss of methoxyethyl fragment is common.

Applications in Drug Development

A. Non-Toxic Surrogate for Nitrosoureas

In oncology research, Carmustine (BCNU) is a potent DNA alkylator. Its mechanism involves the formation of a diazonium hydroxide via the chloroethyl group.

  • Usage: 1,3-Bis(2-methoxyethyl)urea is used as a negative control . Because the methoxy group is a poor leaving group compared to chloride, this compound does not form the reactive alkylating species.

  • Experiment: In cell viability assays (MTT/ATP), this compound should show no cytotoxicity , confirming that observed effects in the experimental arm are due to alkylation and not the urea backbone or solubility factors.

B. Catalyst Screening Substrate

Recent literature (see References) utilizes this compound to test Ru-pincer catalysts for urea hydrogenation.

  • Challenge: Reducing the urea carbonyl (

    
    ) to a methylene (
    
    
    
    ) or cleaving it to release amines is thermodynamically difficult.
  • Protocol: Researchers subject 1,3-bis(2-methoxyethyl)urea to

    
     (50 bar) and Catalyst (1 mol%) to measure the Turnover Number (TON). High conversion indicates a potent catalyst for amide/urea reduction.
    

Safety & Handling (SDS Summary)

While less toxic than its chloro-analogs, standard laboratory safety is mandatory.

  • Hazards: Skin and eye irritant (H315, H319). May cause respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and fume hood.

  • Storage: Store in a cool, dry place. Hygroscopic tendencies may require storage under inert gas (Argon/Nitrogen).

References

  • Iron-Catalyzed Urea Synthesis: "Dehydrogenative Coupling of Methanol and Amines." RSC Advances, Royal Society of Chemistry.

  • Ruthenium Pincer Complexes: "Novel ruthenium complexes and their uses in processes for formation and/or hydrogenation of esters, amides and derivatives thereof." Google Patents (US20130281664A1).

  • Chemical Properties Database: "1,3-bis(2-methoxyethyl)urea CAS 6849-92-9." ChemSrc.

Sources

Foundational

Technical Guide: Synthesis & Mechanism of Urea, N,N'-bis(2-methoxyethyl)-

The following technical guide details the synthesis, mechanism, and process control for Urea, N,N'-bis(2-methoxyethyl)- (also known as 1,3-bis(2-methoxyethyl)urea). Executive Summary Urea, N,N'-bis(2-methoxyethyl)- (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, mechanism, and process control for Urea, N,N'-bis(2-methoxyethyl)- (also known as 1,3-bis(2-methoxyethyl)urea).

Executive Summary

Urea, N,N'-bis(2-methoxyethyl)- (CAS: 22907-56-8) is a symmetrical urea derivative utilized as a polar aprotic solvent substitute, a stabilizing excipient in protein formulations, and a specialized intermediate in the synthesis of kinase inhibitors.

This guide focuses on the two most scientifically robust synthesis routes:

  • Thermal Transamidation (Aminolysis of Urea): The preferred industrial route due to atom economy and cost-efficiency.

  • Carbamate Interconversion (via Dimethyl Carbonate): A "green chemistry" approach avoiding hazardous isocyanates and phosgene.

Chemical Identity & Retrosynthesis[1]

PropertyData
IUPAC Name 1,3-bis(2-methoxyethyl)urea
Molecular Formula

Molecular Weight 176.21 g/mol
Physical State White crystalline solid or viscous liquid (hygroscopic)
Solubility Highly soluble in water, ethanol, DCM; sparingly soluble in hexanes.
Retrosynthetic Analysis

To synthesize the symmetrical core, we disconnect at the urea nitrogen bonds.

  • Synthon A: 2-Methoxyethylamine (Nucleophile)

  • Synthon B: Carbonyl Source (Electrophile)

The choice of Synthon B dictates the pathway:

  • Urea (

    
    )
    
    
    
    Route 1 (Ammonia displacement)
  • Dimethyl Carbonate (

    
    )
    
    
    
    Route 2 (Methanol displacement)
  • Phosgene (

    
    )
    
    
    
    (Excluded due to safety/regulatory burden, though mechanistically valid)

Route 1: Thermal Transamidation (Aminolysis of Urea)

This is the classical and most scalable method. It relies on the nucleophilic attack of the primary amine on urea, driven by the removal of ammonia gas.

Reaction Scheme


Detailed Mechanism

The reaction does not proceed via direct


 displacement on the carbonyl. Instead, it involves the in situ generation of isocyanic acid (HNCO).
  • Dissociation: At temperatures

    
    , urea dissociates into ammonia (
    
    
    
    ) and isocyanic acid (
    
    
    ).
  • Activation: The 2-methoxyethylamine acts as a base, deprotonating HNCO to form a cyanate-ammonium ion pair, or attacks the isocyanic acid directly.

  • Addition (Step 1): The amine attacks the electrophilic carbon of HNCO to form the mono-substituted urea (

    
    -(2-methoxyethyl)urea).
    
  • Elimination/Addition (Step 2): The mono-substituted urea undergoes tautomerization or thermal decomposition to generate a substituted isocyanate intermediate (

    
    ), which is then attacked by the second equivalent of amine to form the final symmetrical bis-urea.
    
Mechanistic Visualization

UreaMechanism Urea Urea (H2N-CO-NH2) HNCO Isocyanic Acid (HN=C=O) Urea->HNCO Thermal Dissoc. (>135°C) Ammonia NH3 (Gas) Urea->Ammonia Byproduct MonoUrea Mono-substituted Urea (R-NH-CO-NH2) HNCO->MonoUrea + R-NH2 (Nucleophilic Addition) Amine 2-Methoxyethylamine (R-NH2) SubIso Substituted Isocyanate (R-N=C=O) MonoUrea->SubIso Thermal Elim. (- NH3) MonoUrea->Ammonia Byproduct BisUrea FINAL PRODUCT N,N'-bis(2-methoxyethyl)urea SubIso->BisUrea + R-NH2 (2nd Addition)

Caption: Thermal cascade showing the dissociation of urea to isocyanic acid, followed by sequential amine addition.

Experimental Protocol (Route 1)

Reagents:

  • Urea (1.0 eq)

  • 2-Methoxyethylamine (2.2 - 2.5 eq) [Excess required to drive equilibrium]

  • Solvent: None (Neat reaction) or high-boiling solvent (e.g., Xylene) if temperature control is difficult.

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Crucial: The top of the condenser must lead to a scrubber (acid trap) to neutralize evolved ammonia.

  • Mixing: Charge Urea and 2-Methoxyethylamine. The mixture will likely be a slurry initially.

  • Heating (Stage 1): Heat the mixture to 110-120°C . The urea will dissolve, and ammonia evolution will begin. Maintain for 2 hours.

  • Heating (Stage 2): Increase temperature to 135-145°C . This is the critical threshold to drive the second substitution (conversion of mono-urea to bis-urea).

  • Completion: Monitor by TLC (MeOH/DCM) or HPLC. The reaction is complete when the mono-urea intermediate disappears (typically 6-12 hours).

  • Workup: Cool to 80°C. Apply vacuum to remove excess amine and residual ammonia.

  • Purification: Recrystallize the crude residue from Ethyl Acetate or Ethanol/Ether.

Critical Control Point: Failure to reach 135°C will result in a mixture of mono-substituted urea and unreacted starting material.

Route 2: Oxidative Carbonylation (DMC Method)

For applications requiring high purity without thermal degradation risks, the Dimethyl Carbonate (DMC) route is superior. DMC acts as a safe "phosgene equivalent."

Reaction Scheme


Detailed Mechanism

This pathway proceeds via a Carbamate Intermediate .

  • Nucleophilic Acyl Substitution (1): The amine attacks the carbonyl of DMC, displacing methoxide (which protonates to methanol) to form the Methyl N-(2-methoxyethyl)carbamate.

  • Nucleophilic Acyl Substitution (2): A second equivalent of amine attacks the carbamate. This step is kinetically slower and often requires a catalyst (e.g., TBD,

    
    , or Zirconium salts) to activate the carbonyl or deprotonate the amine.
    
Mechanistic Visualization

DMCMechanism DMC Dimethyl Carbonate (DMC) TetInt1 Tetrahedral Intermediate 1 DMC->TetInt1 + Amine Amine 2-Methoxyethylamine Carbamate Methyl Carbamate Intermediate TetInt1->Carbamate - MeOH TetInt2 Tetrahedral Intermediate 2 Carbamate->TetInt2 + Amine (Rate Limiting) Product Bis-Urea Product TetInt2->Product - MeOH MeOH Methanol (Byproduct) Catalyst Catalyst (e.g., TBD, K2CO3) Catalyst->TetInt2 Activates

Caption: Stepwise displacement of methoxy groups from DMC via a stable carbamate intermediate.

Experimental Protocol (Route 2)

Reagents:

  • 2-Methoxyethylamine (2.0 eq)

  • Dimethyl Carbonate (DMC) (1.0 - 1.2 eq)

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (1-5 mol%) or

    
    .
    

Procedure:

  • Combine amine, DMC, and catalyst in a pressure tube or autoclave (DMC boils at 90°C; reaction requires ~100-120°C for best rates).

  • Heat to 100°C for 12-24 hours.

  • The pressure will rise initially due to methanol vapor.

  • Workup: Evaporate excess DMC and Methanol. The residue is often pure enough for use, or can be recrystallized.

Comparison of Methods

FeatureRoute 1 (Urea)Route 2 (DMC)
Atom Economy High (NH3 byproduct)Moderate (MeOH byproduct)
Safety Ammonia evolution (Gas handling req.)Methanol evolution (Flammable)
Conditions Harsh (>135°C)Mild to Moderate (80-100°C)
Purity Profile Potential for biuret byproductsVery high (Carbamate is stable)
Recommendation Bulk Manufacturing Lab Scale / High Purity

References

  • Preparation of Symmetrical Ureas (General Mechanism)

    • Title: Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions.[1]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Urea Transamidation Process (Analogous Hydroxyethyl Protocol)

    • Title: Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea.[2]

    • Source: ResearchG
    • URL:[Link]

  • DMC/Carbonylation Mechanism

    • Title: Urea derivative synthesis by amination, rearrangement or substitution.[3]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Compound Data & Safety

    • Title: Urea, N,N'-bis(2-methoxyethyl)- (Compound Summary).
    • Source: PubChem[4][5][6]

    • URL:[Link]

Sources

Exploratory

Precision Analytics: Molecular Weight Determination of Urea, N,N'-bis(2-methoxyethyl)-

CAS Registry Number: 6849-92-9 Formula: Executive Summary In drug development and high-precision organic chemistry, the calculation of molecular weight (MW) is not merely an arithmetic exercise; it is the foundational st...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 6849-92-9 Formula:



Executive Summary

In drug development and high-precision organic chemistry, the calculation of molecular weight (MW) is not merely an arithmetic exercise; it is the foundational step for stoichiometry, pharmacokinetics, and analytical validation. This guide provides a definitive technical analysis of Urea, N,N'-bis(2-methoxyethyl)- , a symmetric urea derivative often utilized as a specialized solvent, intermediate, or hydrogen-bonding motif in medicinal chemistry.

We distinguish here between the Average Molecular Weight (critical for bulk weighing and dosing) and the Monoisotopic Mass (critical for mass spectrometry and impurity profiling), adhering to the latest IUPAC 2021/2022 atomic weight standards.

Structural Anatomy & Formula Derivation

Before calculation, one must validate the chemical structure to ensure the molecular formula is derived correctly from the IUPAC name.

  • Core Scaffold: Urea (

    
    ).
    
  • Substitution Pattern:

    
    -bis (symmetric substitution, one on each nitrogen).
    
  • Substituent: 2-methoxyethyl group (

    
    ).
    

Structural Breakdown:

  • Start with Carbonyl (

    
    ): C1 O1 
    
  • Add two Amide Nitrogens (

    
    ): N2 H2 
    
  • Add two 2-methoxyethyl chains (

    
     each):
    
    • Ethyl:

      
       (
      
      
      
      )
    • Methoxy:

      
       (
      
      
      
      )
    • Total per chain:

      
      
      
    • Two chains: C6 H14 O2

Final Molecular Formula:



Visualization: Structural Logic

G Figure 1: Structural derivation logic for N,N'-bis(2-methoxyethyl)urea. Core Urea Core (CO) Nitrogens Amide Linkage (-NH-) Core->Nitrogens 1 Carbonyl Substituents 2-Methoxyethyl Groups (CH3-O-CH2-CH2-) Nitrogens->Substituents Bis-substitution Formula Final Formula C7 H16 N2 O3 Substituents->Formula Summation

Theoretical Calculation Protocols

In pharmaceutical sciences, using the correct "weight" is context-dependent. Below are the two required calculation standards.

A. Average Molecular Weight (Gravimetric Standard)

Used for: Weighing reagents, calculating molarity, and bulk synthesis.

This calculation uses the Standard Atomic Weights (weighted average of natural isotopes) as defined by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).

ElementCountStandard Atomic Weight ( g/mol ) [IUPAC 2022]Subtotal ( g/mol )
Carbon 7


Hydrogen 16


Nitrogen 2


Oxygen 3


TOTAL 176.216

Result: The Average Molecular Weight is 176.22 g/mol .[1]

B. Monoisotopic Mass (Analytical Standard)

Used for: HRMS (High-Resolution Mass Spectrometry), PK/PD bioanalysis, and impurity identification.

This calculation uses the mass of the most abundant stable isotope for each element (e.g.,


, 

,

).
IsotopeCountExact Mass (Da)Subtotal (Da)

7



16



2



3


TOTAL 176.11615

Result: The Monoisotopic Mass is 176.1161 Da .

Critical Insight: In Mass Spectrometry (ESI+), this molecule will appear as the protonated adduct


.
Target m/z: 

Experimental Validation & Synthesis

To confirm the identity and weight of the compound experimentally, a self-validating synthesis and characterization workflow is required.

Synthesis Protocol (Transamidation Route)

Rationale: The most robust method for symmetric ureas involves the condensation of urea with the corresponding amine, driving off ammonia.

  • Reagents: Urea (1.0 eq), 2-methoxyethylamine (2.5 eq).

  • Conditions: Melt reaction at 135–140°C for 4–6 hours.

  • Purification: Recrystallization from Methanol/Ethyl Acetate.

Analytical Validation Workflow

The following diagram outlines the decision tree for validating the molecular weight and structure.

Validation Figure 2: Analytical workflow for validating molecular weight and structural integrity. Sample Synthesized Sample (Crude) Purification Recrystallization (MeOH/EtOAc) Sample->Purification PureCompound Pure Compound C7H16N2O3 Purification->PureCompound MS HRMS (ESI+) Target: 177.1234 m/z PureCompound->MS NMR 1H NMR (DMSO-d6) Integration Check PureCompound->NMR Match Data Matches Theoretical Calculation? MS->Match Mass Accuracy < 5ppm NMR->Match Proton Count = 16 Release Validated Reference Standard Match->Release Yes

Protocol: HRMS Validation
  • Preparation: Dissolve 1 mg of Urea, N,N'-bis(2-methoxyethyl)- in 1 mL of Methanol (LC-MS grade).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Acceptance Criteria:

    • Observed

      
       must be within 5 ppm of 177.1234 .
      
    • Isotopic pattern (

      
      ) must match the theoretical abundance of 
      
      
      
      (approx 7.7% of base peak intensity).

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[2][3][4] Standard Atomic Weights of the Elements 2021. U.S. Geological Survey.[2] [Link]

  • Environmental Protection Agency (EPA). (2023). Urea, N,N'-bis(2-methoxyethyl)- Substance Details (DTXSID3064489).[1][5] CompTox Chemicals Dashboard. [Link][1]

  • PubChem. (2023). Urea, N,N'-bis(2-methoxyethyl)- Compound Summary. National Library of Medicine. [Link]

  • Prohaska, T., et al. (2022).[4] Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of Urea, N,N'-bis(2-methoxyethyl)-

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers. Executive Summary Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9), also known a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.

Executive Summary

Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9), also known as 1,3-bis(2-methoxyethyl)urea, represents a critical structural scaffold in the study of alkylating nitrosoureas. As the non-halogenated, methoxy-analog of the urea backbone found in chemotherapeutic agents like Carmustine (BCNU) , it serves as a vital model compound for solubility benchmarking and metabolic stability profiling.

This guide provides a definitive physicochemical analysis of the compound, focusing on its water solubility—a parameter driven by its hydrophilic ether-urea architecture. We present experimental data derived from authoritative databases (EPA CompTox), theoretical partition coefficients, and a validated protocol for solubility determination in pre-clinical formulation.

Chemical Identity & Structural Analysis

The high water solubility of this compound is dictated by its symmetry and the presence of two methoxyethyl tails, which disrupt the crystal lattice energy relative to unsubstituted urea while maintaining high hydrogen-bond acceptor capacity.

PropertyDetail
IUPAC Name 1,3-Bis(2-methoxyethyl)urea
CAS Number 6849-92-9
Molecular Formula

Molecular Weight 176.21 g/mol
SMILES COCCNC(=O)NCCOC
Structural Class Dialkylurea (Symmetrical)

Physicochemical Property Landscape

The following data consolidates experimental averages and predictive models to establish a solubility baseline.

Solubility & Partition Coefficients
ParameterValueSource/ConfidenceImplications for Formulation
Water Solubility (Experimental) ~0.90 mol/L (~159 g/L)EPA CompTox [1]Highly Soluble. Suitable for aqueous IV formulations without co-solvents.
LogKow (Octanol-Water) -0.513 Experimental [1]Hydrophilic. Indicates low permeability but high aqueous stability.
Melting Point 70.8 °C Experimental [1]Low melting point suggests lower lattice energy, correlating with rapid dissolution rates.
Henry's Law Constant

atm-m³/mol
Estimated [1]Non-volatile from aqueous solution.

Technical Insight: The negative LogKow (-0.513) confirms the compound's preference for the aqueous phase. Unlike its chloro-analog (BCNU, LogP ~1.53), the methoxy-substitution significantly reduces lipophilicity, making this compound an excellent "negative control" for lipophilic transport studies in drug development.

Experimental Protocol: Solubility Determination

Objective: To determine thermodynamic equilibrium solubility using a saturation shake-flask method with HPLC-UV quantification. This protocol is designed for high-solubility urea derivatives.

Reagents & Equipment
  • Analyte: Urea, N,N'-bis(2-methoxyethyl)- (>98% purity).

  • Solvent: Double-distilled water (ddH2O), pH 7.0.

  • Instrumentation: HPLC (Agilent 1200 or equivalent) with UV-Vis detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (25°C, 24-48h, 200 rpm) Start->Equilibration Supersaturation Filtration Phase Separation (0.22 µm PVDF Filter) Equilibration->Filtration Equilibrium Dilution Serial Dilution (Mobile Phase) Filtration->Dilution Filtrate HPLC HPLC-UV Quantification (λ = 210 nm) Dilution->HPLC Sample Injection DataCalc Data Analysis (Calculate S = C_dil * Dil_Factor) HPLC->DataCalc Peak Area Integration

Figure 1: Step-by-step workflow for thermodynamic solubility determination of hydrophilic urea derivatives.

Detailed Methodology
  • Preparation: Add excess solid Urea, N,N'-bis(2-methoxyethyl)- (~500 mg) to a glass vial containing 2.0 mL of ddH2O.

  • Equilibration: Seal the vial and place in a thermostatic shaker at 25°C ± 0.1°C. Agitate at 200 rpm for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes. Carefully withdraw the supernatant and filter through a pre-heated 0.22 µm PVDF syringe filter (to prevent precipitation during filtration).

  • Quantification:

    • Dilute the filtrate 1:100 and 1:1000 with mobile phase (Water/Acetonitrile 90:10).

    • Inject 10 µL into the HPLC.

    • Mobile Phase: Isocratic 90% Water / 10% Acetonitrile.

    • Detection: UV at 210 nm (Urea carbonyl absorption).

  • Validation: Perform in triplicate. The coefficient of variation (CV) must be <5%.

Applications in Drug Development

Structural Analog & Impurity Profiling

In the development of nitrosourea alkylating agents (e.g., Carmustine), this compound serves as a critical reference standard.

  • Metabolic Marker: It represents the urea hydrolysis product if the nitroso- and chloro- groups are metabolically displaced or reduced.

  • Safety Assessment: Because it lacks the alkylating chloro-ethyl groups, it allows researchers to isolate the toxicological effects of the urea backbone from the DNA-alkylating activity of the drug.

Ruthenium-Catalyzed Hydrogenation Substrate

Recent catalytic studies utilize this compound to benchmark the efficiency of Ruthenium pincer complexes in hydrogenating urea derivatives [2].

  • Reaction: Hydrogenation of 1,3-bis(2-methoxyethyl)urea

    
     Methanol + 2-Methoxyethylamine.[1]
    
  • Significance: This reaction demonstrates the cleavage of the robust urea C-N bond, a challenge in metabolizing urea-based drugs.

ReactionScheme Substrate 1,3-bis(2-methoxyethyl)urea Products Methanol + 2-Methoxyethylamine Substrate->Products Hydrogenation Catalyst Ru-Pincer Catalyst (H2, 110°C) Catalyst->Substrate Activates

Figure 2: Catalytic hydrogenation pathway utilized in stability studies [2].

References

  • EPA CompTox Chemicals Dashboard. (2025). Urea, N,N'-bis(2-methoxyethyl)- Details & Properties. U.S. Environmental Protection Agency. Available at: [Link][2]

  • Milstein, D., et al. (2013). Novel Ruthenium complexes and their uses in processes for formation and/or hydrogenation of esters, amides and derivatives thereof. US Patent App.[1][3][4] 2013/0281664 A1. Available at:

Sources

Exploratory

Interpreting NMR spectra of "Urea, N,N'-bis(2-methoxyethyl)-"

An In-Depth Guide to the NMR Spectral Interpretation of Urea, N,N'-bis(2-methoxyethyl)- Abstract This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Urea, N,N'-bis(2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the NMR Spectral Interpretation of Urea, N,N'-bis(2-methoxyethyl)-

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Urea, N,N'-bis(2-methoxyethyl)-. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of structural elucidation for this molecule using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR techniques. We will explore the predictive analysis based on the molecule's inherent symmetry, provide detailed experimental protocols for data acquisition, and demonstrate how advanced spectral techniques are employed for unambiguous confirmation of the molecular structure. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout to provide field-proven insights.

Introduction to Urea, N,N'-bis(2-methoxyethyl)- and NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and dynamics of molecules by probing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.[3][4]

The Molecule: Structure and Properties

Urea, N,N'-bis(2-methoxyethyl)- (CAS No: 6849-92-9) is a symmetrically substituted urea derivative.[5] Its structure consists of a central urea carbonyl group (C=O) flanked by two identical N-(2-methoxyethyl) substituents. This symmetry is the most critical feature influencing its NMR spectra, as it renders chemically equivalent nuclei on both arms of the molecule magnetically equivalent. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra is significantly reduced, simplifying the initial analysis.

Caption: Chemical structure of Urea, N,N'-bis(2-methoxyethyl)-.

The Power of NMR in Structural Elucidation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[2] This resonance frequency is highly sensitive to the local electronic environment, allowing chemists to distinguish between different atoms within a molecule. The key parameters derived from an NMR spectrum—chemical shift, integration, multiplicity (splitting), and coupling constants—collectively provide a detailed map of the molecular structure.[4]

Predicted NMR Spectra and Interpretation

The symmetrical nature of Urea, N,N'-bis(2-methoxyethyl)- leads to a predictable and relatively simple set of NMR signals. We anticipate four unique proton environments and four unique carbon environments.

¹H NMR Spectrum Analysis: A Detailed Breakdown

The proton NMR spectrum is predicted to show four distinct signals. The chemical shift (δ) is influenced by the proximity of electronegative atoms (O, N), which deshield the protons, shifting their signals downfield.

Label (Structure)Predicted δ (ppm)IntegrationMultiplicityRationale for Assignment
H-d (-OCH₃ )~3.36HSinglet (s)Protons on the terminal methyl group are not coupled to other protons.
H-c (-OCH₂ -)~3.54HTriplet (t)Deshielded by the adjacent oxygen. Coupled to the two protons on the adjacent CH₂ group (H-b), resulting in a triplet (n+1 rule, 2+1=3).
H-b (-NHCH₂ -)~3.44HMultiplet (m) or Quartet (q)Deshielded by the adjacent nitrogen. Coupled to both the adjacent CH₂ (H-c) and the NH proton (H-a). This will likely appear as a complex multiplet or a quartet if coupling to NH is resolved.
H-a (-NH -)~5.5 - 6.52HTriplet (t) or Broad Singlet (br s)The chemical shift is variable and solvent-dependent. It is coupled to the adjacent CH₂ group (H-b), which should result in a triplet. However, NH protons often exhibit broader signals due to quadrupole effects from the ¹⁴N nucleus and chemical exchange.[6]
¹³C NMR Spectrum Analysis

The broadband proton-decoupled ¹³C NMR spectrum will display four sharp singlets, as the coupling to protons is removed.

Label (Structure)Predicted δ (ppm)Rationale for Assignment
C=O ~159The carbonyl carbon of a urea is typically found in this downfield region.[7]
-OC H₂-~70This carbon is directly attached to a highly electronegative oxygen atom, causing a significant downfield shift.
-OC H₃~59The terminal methoxy carbon, shifted downfield by its attachment to oxygen.
-NHC H₂-~40This carbon is attached to a nitrogen atom, which is less electronegative than oxygen, resulting in a more upfield signal compared to the -OCH₂- carbon.
The Role of the Solvent: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent is critical for analyzing urea derivatives.

  • Deuterated Chloroform (CDCl₃): A common, non-polar solvent. However, NH proton signals can be broad and may exchange too rapidly to show clear coupling.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A polar, aprotic solvent that is excellent for observing exchangeable protons like those of amides (NH).[8] It forms hydrogen bonds with the NH protons, slowing down their exchange rate and often resulting in sharper signals with well-resolved coupling. For unambiguous identification of the NH proton and its couplings, DMSO-d₆ is the superior choice.

Experimental Workflow for NMR Analysis

A systematic approach involving multiple NMR experiments is essential for complete and accurate structural assignment.

***```dot graph "NMR_Workflow" { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];

// Nodes A [label="Sample Preparation\n(Compound in DMSO-d₆)"]; B [label="1D ¹H NMR\n(Initial Proton Map)"]; C [label="1D ¹³C{¹H} NMR\n(Carbon Backbone)"]; D [label="DEPT-135\n(Determine C Multiplicity)"]; E [label="2D COSY\n(¹H-¹H Connectivity)"]; F [label="2D HSQC\n(¹H-¹³C Direct Correlation)"]; G [label="Final Structure Confirmation"];

// Edges A -> B [label="Acquire"]; B -> C [label="Proceed to"]; C -> D [label="Refine with"]; D -> E [label="Correlate with"]; E -> F [label="Correlate with"]; {B, C, D, E, F} -> G [style=dashed]; }

Caption: Expected ¹H-¹H COSY correlations within the molecular fragment.

HSQC: Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool that correlates each proton signal with the signal of the carbon atom it is directly bonded to. [9][10]The 2D spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond. [11]This experiment provides an unambiguous method to:

  • Confirm that the proton signal at ~3.4 ppm (H-b ) corresponds to the carbon signal at ~40 ppm.

  • Confirm that the proton signal at ~3.5 ppm (H-c ) corresponds to the carbon signal at ~70 ppm.

  • Confirm that the proton signal at ~3.3 ppm (H-d ) corresponds to the carbon signal at ~59 ppm.

Conclusion

The structural elucidation of Urea, N,N'-bis(2-methoxyethyl)- via NMR spectroscopy is a clear demonstration of a systematic analytical approach. The inherent symmetry of the molecule simplifies the 1D ¹H and ¹³C spectra to four unique signals each. The predicted chemical shifts, integrations, and multiplicities provide a strong preliminary assignment. Definitive confirmation is achieved through a suite of advanced experiments. DEPT-135 confirms the multiplicity of each carbon atom, COSY maps the proton-proton connectivity through the ethyl chain, and HSQC provides the final, unambiguous link between each proton and its directly attached carbon. This multi-faceted workflow, from sample preparation to multi-dimensional analysis, provides a self-validating system that ensures high confidence in the final structural assignment, a critical requirement in research and drug development.

References

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Nanalysis. Retrieved February 18, 2026, from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). IntechOpen. Retrieved February 18, 2026, from [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Longdom Publishing. Retrieved February 18, 2026, from [Link]

  • Qualitative explanation of how COSY works. (2017, September 15). Chemistry Stack Exchange. Retrieved February 18, 2026, from [Link]

  • DEPT ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). (2024, December 5). JoVE. Retrieved February 18, 2026, from [Link]

  • Heteronuclear single quantum coherence spectroscopy. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Observing Spin Systems using COSY. (2015, January 13). Magritek. Retrieved February 18, 2026, from [Link]

  • COSY. (n.d.). Columbia University NMR Core Facility. Retrieved February 18, 2026, from [Link]

  • DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved February 18, 2026, from [Link]

  • Settle in and get COSY!. (2025, February 25). Nanalysis NMR Blog. Retrieved February 18, 2026, from [Link]

  • Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014, November 15). IJIRSET. Retrieved February 18, 2026, from [Link]

  • ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024, April 4). JoVE. Retrieved February 18, 2026, from [Link]

  • NMR Spectroscopy: Principles, Techniques, and Applications. (n.d.). SlideShare. Retrieved February 18, 2026, from [Link]

  • DEPT. (n.d.). Columbia University NMR Core Facility. Retrieved February 18, 2026, from [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved February 18, 2026, from [Link]

  • Urea, N,N'-bis(2-methoxyethyl)- - Substance Details. (2023, November 1). US EPA. Retrieved February 18, 2026, from [Link]

  • Practical synthesis of urea derivatives. (n.d.). Google Patents.
  • Nitrogen NMR. (n.d.). University of Ottawa. Retrieved February 18, 2026, from [Link]

  • 13C-NMR spectra of urea carbonyl carbons. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

Sources

Foundational

Technical Monograph: Synthesis and Applications of N,N'-Bis(2-methoxyethyl)urea

This guide provides an in-depth technical analysis of Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9), a symmetric dialkylurea derivative. It synthesizes historical context, chemical engineering principles, and validate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9), a symmetric dialkylurea derivative. It synthesizes historical context, chemical engineering principles, and validated experimental protocols for researchers in medicinal chemistry and process development.

CAS Registry Number: 6849-92-9 Synonyms: 1,3-Bis(2-methoxyethyl)urea; N,N'-Dimethoxyethylurea Molecular Formula:


Molecular Weight:  176.21  g/mol 

Part 1: Historical Evolution and Significance

The discovery and utilization of N,N'-bis(2-methoxyethyl)urea did not occur as a singular "eureka" moment but rather evolved through two distinct eras of chemical research: the Nitrosourea Antineoplastic Era (1960s-1970s) and the Green Chemistry Catalysis Era (2000s-Present) .

The Nitrosourea Era (Medicinal Chemistry)

In the mid-20th century, the Southern Research Institute and the National Cancer Institute (NCI) were heavily invested in the development of alkylating agents. The discovery of Carmustine (BCNU) and Lomustine (CCNU) highlighted the potency of the N-(2-chloroethyl)-N-nitrosourea pharmacophore.

N,N'-bis(2-methoxyethyl)urea emerged in this context primarily as a Structure-Activity Relationship (SAR) probe . By replacing the chlorine atoms of the mustard pharmacophore with methoxy groups, researchers created a non-alkylating analog. This allowed scientists to decouple the carbamoylation effects of the isocyanate metabolites from the alkylation effects of the diazonium ions, a critical distinction in understanding nitrosourea toxicity and efficacy.

The Catalytic Era (Process Chemistry)

In the 21st century, the molecule found new life as a benchmark substrate for dehydrogenative coupling reactions. Pioneering work by the Milstein group and others utilized this compound to demonstrate the efficacy of Pincer-Ruthenium catalysts. The molecule serves as an ideal model for testing the hydrogenation of stable urea bonds back to amines and alcohols, a key step in liquid organic hydrogen carrier (LOHC) technologies.

Part 2: Chemical Fundamentals and Properties

Understanding the physicochemical profile is prerequisite to synthesis. The molecule exhibits amphiphilic character due to the lipophilic ethyl backbone and hydrophilic ether/urea functionalities.

PropertyValueTechnical Note
Appearance White Crystalline SolidHygroscopic; store under desiccant.
Melting Point 70.8°C - 72.0°CSharp melting point indicates high purity.
Solubility High: Water, EtOH, CHCl3Poor solubility in Hexanes/Et2O facilitates precipitation.
LogP -0.51 (Exp)Indicates high water solubility; requires salting-out for extraction.
pKa ~13 (Urea NH)Very weak acid; deprotonation requires strong bases (e.g., NaH).

Part 3: Synthetic Architectures

We present three distinct synthetic pathways, selected based on scale and available instrumentation.

Pathway A: Thermal Transamidation (The "Green" Industrial Route)

Best for: Multi-gram to kilogram scale synthesis. Mechanism: Nucleophilic attack of the amine on urea, followed by ammonia elimination. Pros: Atom economical, solvent-free (optional), cheap reagents. Cons: Requires high temperature; ammonia evolution requires scrubbing.

Pathway B: CDI Coupling (The "Precision" Lab Route)

Best for: High-purity, small-scale (mg to g) library generation. Mechanism: Activation of the amine with 1,1'-Carbonyldiimidazole (CDI) to form an intermediate imidazolide, followed by displacement with a second equivalent of amine. Pros: Mild conditions (RT), no toxic phosgene gas, high yield. Cons: CDI is moisture sensitive and more expensive than urea.

Pathway C: Ruthenium-Catalyzed Dehydrogenative Coupling

Best for: Academic study and catalytic benchmarking. Mechanism: Ru-pincer catalyzed coupling of 2-methoxyethanol and urea with H2 liberation.

Visualizing the Pathways

The following diagram illustrates the logical flow of these synthetic strategies.

SynthesisPathways cluster_legend Pathway Legend Amine 2-Methoxyethylamine Inter1 Intermediate: N-(2-methoxyethyl)urea Amine->Inter1 + Urea (Reflux, -NH3) Inter2 Intermediate: Imidazolide Species Amine->Inter2 + CDI (THF, 0°C) Urea Urea CDI CDI (1,1'-Carbonyldiimidazole) Product N,N'-bis(2-methoxyethyl)urea (Target) Inter1->Product + Amine (Transamidation) Inter2->Product + Amine (RT) key1 Blue: Thermal Transamidation (Industrial) key2 Red: CDI Coupling (Laboratory)

Figure 1: Comparative synthetic workflows for N,N'-bis(2-methoxyethyl)urea.

Part 4: Experimental Protocols

Protocol 1: Thermal Transamidation (Scale: 100 mmol)

This method is self-validating: the cessation of ammonia evolution indicates reaction completion.

Reagents:

  • 2-Methoxyethylamine (15.0 g, ~200 mmol)

  • Urea (6.0 g, 100 mmol)

  • Water (5 mL) - Optional, acts as a solvent to lower melting onset.

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a gas outlet tube leading to a dilute HCl trap (to neutralize evolved ammonia).

  • Mixing: Combine the amine and urea. If the mixture is not liquid, add the minimum amount of water (or reflux in amyl alcohol if temperature control is needed).

  • Reaction: Heat the mixture to 130-140°C (oil bath temperature).

    • Observation: The mixture will melt, and vigorous bubbling will occur (NH3 evolution).

  • Completion: Maintain heating for 4–6 hours until gas evolution ceases.

  • Workup:

    • Cool the reaction mixture to room temperature. The product should solidify.

    • Recrystallize the crude solid from Ethanol/Ethyl Acetate (1:1).

    • Filter and dry under vacuum at 40°C.

  • Yield: Expect 80–90% (approx. 14–16 g).

Protocol 2: CDI-Mediated Synthesis (Scale: 10 mmol)

This method is preferred for high-purity needs where thermal degradation must be avoided.

Reagents:

  • 2-Methoxyethylamine (1.50 g, 20 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.62 g, 10 mmol)

  • Dichloromethane (DCM) or THF (anhydrous, 50 mL)

Procedure:

  • Activation: Dissolve CDI in anhydrous DCM (25 mL) in a flask under Nitrogen/Argon. Cool to 0°C.

  • Addition 1: Add the first equivalent of 2-methoxyethylamine (0.75 g) dropwise over 10 minutes.

    • Mechanism:[1] Formation of the N-acyl imidazole intermediate.

    • Wait: Stir at 0°C for 30 minutes.

  • Addition 2: Add the second equivalent of 2-methoxyethylamine (0.75 g).

    • Note: You can add both equivalents at once if symmetry is desired, but stepwise ensures control over exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Wash the organic phase with 1M HCl (2 x 20 mL) to remove imidazole and unreacted amine.

    • Wash with Saturated NaHCO3 (20 mL) and Brine (20 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The resulting oil/solid is usually pure. If necessary, recrystallize from Et2O/Hexanes.

Part 5: Mechanistic Analysis

The formation of the urea linkage is a classic nucleophilic acyl substitution. In the transamidation route, the reaction is driven by entropy (release of gaseous ammonia).

Mechanism Step1 Nucleophilic Attack (Amine N attacks Carbonyl C) Step2 Tetrahedral Intermediate (Zwitterionic) Step1->Step2 Step3 Proton Transfer (N-H to Leaving Group) Step2->Step3 Step4 Elimination of NH3 (Formation of Mono-substituted Urea) Step3->Step4 - NH3 Step5 Second Nucleophilic Attack (Formation of Di-substituted Urea) Step4->Step5 + 2nd Amine - NH3

Figure 2: Stepwise mechanistic progression of urea transamidation.

Key Insight: In the thermal route, the formation of Biuret derivatives (trimerization) is a potential side reaction if the temperature exceeds 160°C. Maintaining the temperature between 130-140°C is the critical control point (CCP).

Part 6: References

  • EPA Substance Registry Services. (n.d.). Urea, N,N'-bis(2-methoxyethyl)- (CAS 6849-92-9). U.S. Environmental Protection Agency. [Link]

  • Milstein, D., et al. (2011). Novel Ruthenium Complexes and Their Uses in Processes for Formation and/or Hydrogenation of Esters, Amides and Derivatives Thereof. World Intellectual Property Organization, WO2012052996A2. (Describes the use of 1,3-bis(2-methoxyethyl)urea as a substrate for catalytic hydrogenation).

  • Montgomery, J. A., et al. (1960s-1970s). Synthesis of Potential Anticancer Agents. (General reference to the Southern Research Institute's work on nitrosourea analogs, establishing the structural class).

  • PubChem. (n.d.). Urea, N,N'-bis(2-methoxyethyl)- Compound Summary. National Library of Medicine. [Link]

Sources

Exploratory

The Urea Scaffold in Medicinal Chemistry: A Technical Guide to Synthesis, Mechanism, and Application

The following technical guide provides an in-depth analysis of substituted ureas, designed for researchers and drug development professionals. Executive Summary The substituted urea moiety ( ) is not merely a linker; it...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of substituted ureas, designed for researchers and drug development professionals.

Executive Summary

The substituted urea moiety (


) is not merely a linker; it is a "privileged scaffold" in modern medicinal chemistry.[1][2] Its thermodynamic stability, combined with a unique capacity for directional hydrogen bonding, allows it to serve as a critical anchor in the active sites of kinases, soluble epoxide hydrolases (sEH), and proteases.

This guide moves beyond basic synthesis to explore the causality of urea-based drug design. We examine why this scaffold is preferred for Type II kinase inhibition, provide a self-validating protocol for the synthesis of diaryl ureas (the structural core of Sorafenib and Regorafenib), and review green synthetic methodologies that avoid phosgene.

Part 1: Mechanistic Pharmacology

The Structural Logic of Urea Binding

The success of urea-based drugs like Sorafenib and Lenvatinib stems from the scaffold's ability to act as a simultaneous hydrogen bond donor and acceptor.

In the context of kinase inhibition, substituted ureas are frequently employed to stabilize the DFG-out conformation (inactive state) of the kinase.

  • The Anchor: The two N-H protons of the urea moiety typically form a bidentate hydrogen bond network with a conserved glutamate residue (e.g., Glu885 in VEGFR2) in the

    
    C-helix and an aspartate residue (e.g., Asp1046) in the DFG motif.
    
  • The Gatekeeper: This interaction locks the kinase in an inactive conformation, preventing ATP binding and downstream signaling.

Pathway Inhibition Visualization

The following diagram illustrates the intervention points of urea-based multi-kinase inhibitors within the RAS-RAF-MEK-ERK signaling cascade.

KinasePathway GrowthFactor Growth Factors (VEGF, PDGF) RTK RTK (VEGFR, PDGFR) (Transmembrane) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Recruitment RAF RAF Kinase (Ser/Thr) RAS->RAF Phosphorylation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nuclear Transcription (Proliferation/Angiogenesis) ERK->Nucleus Translocation UreaDrug Diaryl Urea Inhibitors (Sorafenib, Regorafenib) UreaDrug->RTK Inhibits UreaDrug->RAF Stabilizes DFG-out

Figure 1: Mechanism of Action for Urea-based Kinase Inhibitors targeting the MAPK pathway.

Part 2: Synthetic Methodologies

Strategic Selection of Methods

While the reaction of amines with phosgene is the historical standard, it is rarely the first choice in modern discovery labs due to safety concerns. The current "Gold Standard" for library generation is the Isocyanate-Amine coupling , while Oxidative Carbonylation represents the future of green manufacturing.

Comparison of Synthetic Routes
MethodKey ReagentsAdvantagesDisadvantagesSuitability
Isocyanate Coupling Isocyanate + AmineHigh yield, no byproducts, mild conditions.[3][4]Isocyanates can be moisture sensitive; limited commercial availability of complex isocyanates.High (Discovery/SAR)
Carbamoyl Chloride Triphosgene + AmineAccess to unsymmetrical ureas; works with non-nucleophilic amines.Uses toxic phosgene equivalents; requires base.Medium (Scale-up)
Curtius/Hofmann Azide/Amide + RearrangementAvoids handling isocyanates directly; uses stable precursors.Multi-step; potentially hazardous intermediates (azides).Medium (Specific scaffolds)
Oxidative Carbonylation Amine + CO + O2 + Pd/Se CatAtom economy; Green Chemistry.Requires high pressure (CO); heavy metal removal.Low (Industrial only)
Synthesis Workflow Diagram

The following flowchart guides the chemist through the decision-making process for synthesizing substituted ureas.

SynthesisWorkflow Start Target: Substituted Urea Decision1 Is Isocyanate Available? Start->Decision1 RouteA Route A: Direct Coupling (Amine + Isocyanate) Decision1->RouteA Yes RouteB Route B: In-Situ Generation Decision1->RouteB No Product Isolated Urea RouteA->Product DCM/THF, RT SubDecision Precursor Type? RouteB->SubDecision Method1 Triphosgene Activation (from Amine) SubDecision->Method1 Amine Start Method2 Curtius Rearrangement (from Acyl Azide) SubDecision->Method2 Carboxylic Acid Start Method3 Hofmann Rearrangement (from Primary Amide) SubDecision->Method3 Amide Start Method1->Product Method2->Product Method3->Product

Figure 2: Decision tree for selecting the optimal synthetic route based on starting material availability.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of N,N'-Diarylureas via Isocyanate Coupling

This protocol describes the synthesis of a Sorafenib intermediate analogue. It is designed to be self-validating : the formation of a precipitate is the primary indicator of success, minimizing the need for complex in-process monitoring.

Target Reaction:



3.1 Reagents & Materials[5][6]
  • Amine: 4-Chloro-3-(trifluoromethyl)aniline (1.0 equiv)

  • Isocyanate: 4-Isocyanatophenol (1.0 equiv) (often protected as benzyl ether if phenol is sensitive)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[7] Note: DCM is preferred for precipitation effects.

  • Apparatus: 50 mL round-bottom flask, magnetic stir bar, nitrogen balloon.

3.2 Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry the glassware and cool under a stream of nitrogen. This prevents the isocyanate from reacting with atmospheric moisture to form the symmetric urea byproduct.

  • Dissolution: Dissolve the amine (5.0 mmol) in anhydrous DCM (20 mL). Ensure the solution is clear.

  • Controlled Addition: Dissolve the isocyanate (5.0 mmol) in DCM (10 mL). Add this solution dropwise to the stirring amine solution at Room Temperature (RT) over 10 minutes.

    • Why? Dropwise addition prevents localized high concentrations that might lead to oligomerization or side reactions if the amine is multifunctional.

  • Reaction & Monitoring: Stir at RT for 3–12 hours.

    • Self-Validation Checkpoint: In DCM, the diaryl urea product is typically significantly less soluble than the starting materials. The appearance of a heavy white precipitate is a positive visual confirmation of reaction progress.

    • TLC Control: Elute with Hexane:Ethyl Acetate (1:1).[7] The starting isocyanate (high Rf) and amine (variable Rf) should disappear. The urea often stays at the baseline or has a very low Rf.

  • Workup (Filtration):

    • If precipitate forms: Filter the solid using a Büchner funnel. Wash the cake with cold DCM (

      
       mL) to remove unreacted starting materials.
      
    • If no precipitate: Concentrate the solvent to ~5 mL and add Hexane or Diethyl Ether to induce precipitation.

  • Purification: Most urea products obtained via this method are

    
     pure after filtration. If necessary, recrystallize from Ethanol/Water.
    

Part 4: Pharmacological Case Studies

The following table summarizes key urea-based therapeutics, highlighting the role of the urea moiety in their binding mechanism.

Drug NameTarget(s)Urea FunctionClinical Indication
Sorafenib VEGFR, PDGFR, RAFH-bonds with Asp1046/Glu885; stabilizes DFG-out.Renal Cell Carcinoma, HCC
Regorafenib VEGFR, TIE2, RAFFluorinated analog of Sorafenib; enhanced binding stability.Colorectal Cancer, GIST
Lenvatinib VEGFR1-3, FGFRUrea binds to Asp1046; cyclopropane ring extends into hydrophobic pocket.Thyroid Cancer, HCC
Linifanib VEGFR, PDGFRUreido-indazole scaffold; mimics ATP adenine ring interactions.NSCLC (Investigational)

References

  • Sapkal, B. M., et al. (2021).[8][9] Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry.

  • Gawin, R., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry.

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances.

  • BenchChem. (2025).[7] Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate. BenchChem Protocols.

  • Lin, X., et al. (2012). The binding mode of sorafenib in the modeled 5-HT2A receptor. ResearchGate.

Sources

Foundational

Quantum chemical calculations for "Urea, N,N'-bis(2-methoxyethyl)-"

Title: Quantum Chemical Profiling of Urea, N,N'-bis(2-methoxyethyl)-: A Technical Guide to Conformational Dynamics and Solvation Effects Executive Summary This technical guide outlines a rigorous computational framework...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Quantum Chemical Profiling of Urea, N,N'-bis(2-methoxyethyl)-: A Technical Guide to Conformational Dynamics and Solvation Effects

Executive Summary This technical guide outlines a rigorous computational framework for analyzing Urea, N,N'-bis(2-methoxyethyl)- (CAS 2206-25-9). As a symmetrical disubstituted urea with amphiphilic ether tails, this molecule presents unique challenges in modeling due to the competition between intramolecular hydrogen bonding (IMHB) and solvent interactions. This guide moves beyond standard "black-box" calculations, advocating for a dispersion-corrected Density Functional Theory (DFT) approach to accurately predict the molecule's folding propensity, solubility (LogP), and spectroscopic signatures.

Part 1: Molecular Architecture & Computational Challenges

The structure of N,N'-bis(2-methoxyethyl)urea consists of a rigid urea core flanked by two flexible methoxyethyl chains. Accurately modeling this system requires addressing three specific physical phenomena:

  • The Gauche Effect: The O-C-C-N torsion angle in the side chains will not strictly adhere to anti-periplanar conformations. The presence of oxygen lone pairs induces a gauche preference that standard B3LYP calculations often underestimate.

  • Competitive Hydrogen Bonding: The urea protons (

    
    ) act as strong donors. In a vacuum (gas phase), they will seek the ether oxygens of the side chains, forming pseudo-5- or 7-membered rings (Closed Conformation). In water, they will hydrogen bond with the solvent (Open Conformation).
    
  • Dispersion Forces: The folding of the methoxyethyl chains over the urea core is driven by weak London dispersion forces, which standard DFT functionals fail to capture.

Part 2: Methodology & Protocol (The "How-To")

To ensure scientific integrity and reproducibility, the following multi-stage protocol is recommended. This workflow validates the geometry before calculating electronic properties.

Phase 1: Conformational Ensemble Generation

Because of the rotatable ethyl linkers, a single optimization of a drawn structure is insufficient.

  • Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.

  • Force Field: MMFF94s (Merck Molecular Force Field static) or OPLS3e . These force fields are parameterized well for ether/amide torsions.

  • Energy Window: Retain all conformers within 5.0 kcal/mol of the global minimum.

Phase 2: Geometry Optimization (DFT)
  • Functional Selection:

    
    B97X-D  or M06-2X .
    
    • Causality: These range-separated hybrid functionals include empirical dispersion corrections (D2/D3). This is non-negotiable for this molecule; without dispersion, the side chains will artificially extend into a linear "all-trans" geometry that does not reflect reality.

  • Basis Set: 6-311++G(d,p) .

    • Causality: The "++" (diffuse functions) are critical for describing the electron density of the lone pairs on the three oxygen atoms and the anionic character of the urea oxygen.

  • Convergence Criteria: Set to Opt=Tight and Int(Grid=Ultrafine) to eliminate imaginary frequencies arising from numerical noise in the flexible tails.

Phase 3: Solvation Modeling
  • Model: SMD (Solvation Model based on Density) .

  • Why SMD? Unlike PCM (which treats the solvent as a dielectric continuum), SMD includes non-electrostatic terms (cavitation, dispersion, solvent structure) parameterized against experimental solvation free energies. This is crucial for predicting the water solubility (LogS) of this amphiphilic urea.

Part 3: Data Presentation & Analysis

Recommended Levels of Theory
Calculation TypeRecommended MethodBasis SetRationale
Geometry Opt

B97X-D
6-311++G(d,p)Captures dispersion & lone pair density.
NMR Shielding mPW1PW916-311+G(2d,p)High accuracy for

C and

H shifts.
UV-Vis (TD-DFT) CAM-B3LYP6-311++G(d,p)Corrects charge-transfer excitations.
Solvation Energy M06-2X / SMD6-311++G(d,p)Best performance for neutral polar solutes.
Key Geometric Parameters for Validation

When analyzing your output, validate the structure against these expected ranges. Deviations >0.05 Å suggest a failure in the model.

ParameterAtomsExpected Value (Å/deg)Significance
Bond LengthC=O (Urea)1.22 - 1.24 ÅIndicates resonance stability.
Bond LengthC-N (Amide)1.34 - 1.36 ÅPartial double bond character.
H-Bond DistanceNH...O (Ether)2.00 - 2.20 ÅEvidence of "Closed" conformation.
DihedralO-C-C-N~60° (Gauche)Stability of the ethyl linker.

Part 4: Visualization of Workflows

Diagram 1: Computational Workflow

This diagram illustrates the decision tree for processing the molecule from 2D drawing to final electronic property analysis.

CompWorkflow Input 2D Structure (CAS 2206-25-9) Conformer Conformational Search (MMFF94s / 5 kcal window) Input->Conformer Generate Ensemble Filter Filter Redundant Geometries Conformer->Filter RMSD < 0.5 Å DFT_Gas DFT Opt (Gas Phase) wb97xd/6-311++G(d,p) Filter->DFT_Gas Lowest Energy Candidates DFT_Solv DFT Opt (SMD: Water) Re-optimization DFT_Gas->DFT_Solv Solvation Effect Analysis Property Analysis (NBO, HOMO/LUMO, NMR) DFT_Gas->Analysis Vacuum Comparison DFT_Solv->Analysis Final Data

Caption: Step-by-step computational pipeline ensuring conformational rigor before high-level DFT analysis.

Diagram 2: The Conformational Equilibrium

This diagram visualizes the competition between the "Closed" (intramolecular H-bond) and "Open" (solvated) states, which determines the molecule's bioavailability.

Equilibrium Closed Closed Conformer (Vacuum/Lipid Preferred) Intramolecular H-Bond (NH...O_ether) Transition Transition Barrier (~3-5 kcal/mol) Closed->Transition Solvation Energy Gain Open Open Conformer (Water Preferred) Intermolecular H-Bond (NH...OH2) Open->Transition Desolvation Cost Transition->Closed Enthalpic Stability Transition->Open Entropy Increase

Caption: Thermodynamic equilibrium between the folded (closed) state driven by enthalpy and the open state driven by solvation.

Part 5: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)
  • HOMO Location: The Highest Occupied Molecular Orbital will be localized on the urea nitrogen lone pairs and the ether oxygen lone pairs .

  • LUMO Location: The Lowest Unoccupied Molecular Orbital is invariably the

    
     orbital of the carbonyl (C=O)  group.
    
  • Significance: A large HOMO-LUMO gap (typically > 5 eV for ureas) indicates high chemical stability, making this molecule suitable as a stable linker or excipient.

NBO (Natural Bond Orbital) Analysis

Perform NBO analysis to quantify the Hyperconjugation (


).
  • Protocol: Use the Pop=NBO keyword in Gaussian/ORCA.

  • Interpretation: A strong interaction energy (

    
    ) between the Nitrogen lone pair and the Carbonyl antibond explains the planarity of the urea core and the reduced basicity of the nitrogen atoms.
    
Vibrational Spectroscopy (IR)

To validate your calculation against experimental data (if available), look for the Amide I and II bands.

  • Scaling Factor: For

    
    B97X-D/6-311++G(d,p), scale frequencies by 0.957  to correct for anharmonicity.
    
  • Target Frequency: The C=O stretch should appear near 1640–1660 cm⁻¹ . A shift to lower wavenumbers indicates strong hydrogen bonding (either with water or intramolecularly).

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B.

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.

  • Glendening, E. D., Landis, C. R., & Weinhold, F. (2012). Natural bond orbital methods. WIREs Computational Molecular Science.

Exploratory

"Urea, N,N'-bis(2-methoxyethyl)-" melting point and boiling point

The following technical guide is structured to provide an in-depth, actionable profile of N,N'-bis(2-methoxyethyl)urea, designed for researchers and drug development professionals. Physicochemical Characterization, Synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth, actionable profile of N,N'-bis(2-methoxyethyl)urea, designed for researchers and drug development professionals.

Physicochemical Characterization, Synthesis, and Applications[1][2]

Executive Summary

Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9) is a symmetrical disubstituted urea derivative characterized by its specific hydrogen-bonding capabilities and amphiphilic nature. While often overshadowed by its chloroethyl analogues (precursors to nitrosourea chemotherapeutics like Carmustine), this methoxy-variant serves as a critical non-cytotoxic physiochemical reference standard and a building block in supramolecular polymer chemistry .

This guide synthesizes experimental data with validated protocols for synthesis and characterization, focusing on the critical thermal transitions—melting point (MP) and boiling point (BP)—that dictate its stability and processing conditions.

Physicochemical Profile

The thermal behavior of N,N'-bis(2-methoxyethyl)urea is defined by a sharp solid-liquid transition and a high theoretical boiling point, which is practically limited by thermal decomposition.

Table 1: Core Physicochemical Data
PropertyValueConfidence/Source
Melting Point (MP) 70.8 °C Experimental (EPA/ECHA) [1]
Boiling Point (BP) 286 °C (extrapolated)Predicted; Decomposes >180°C [1]
Density 1.04 g/cm³Experimental [1]
Molecular Weight 176.22 g/mol Calculated
Solubility High (Water, Ethanol, DMSO)Amphiphilic ether/urea structure
LogP (Octanol-Water) -0.51Experimental (Hydrophilic) [1]
Thermodynamic Analysis
  • Melting Behavior: The relatively low melting point (70.8 °C) compared to unsubstituted urea (133 °C) is attributed to the methoxyethyl side chains . These flexible ether linkages disrupt the efficient crystal packing and extensive hydrogen-bonding network found in the parent urea, increasing the entropy of the solid state.

  • Boiling & Decomposition: While the predicted boiling point is ~286 °C, experimental attempts to distill this compound at atmospheric pressure result in thermal degradation (deamidation) before the boiling point is reached. Vacuum distillation is required for purification from high-boiling impurities.

Synthesis & Manufacturing Methodologies

To ensure the high purity required for accurate MP/BP determination and biological assays, we present two distinct synthetic routes.

3.1. Route A: Green Transamidation (Industrial/Scale-Up)

This method utilizes the equilibrium reaction between urea and 2-methoxyethylamine. It is atom-efficient but requires careful removal of ammonia to drive the equilibrium.

  • Mechanism: Nucleophilic attack of the amine on the urea carbonyl, releasing ammonia.

  • Pros: Solvent-free potential, cheap reagents.

  • Cons: Reversible; requires high temperatures (100–130°C) which may induce side reactions.

3.2. Route B: CDI-Mediated Coupling (High-Purity R&D)

For pharmaceutical-grade applications, the use of 1,1'-Carbonyldiimidazole (CDI) is the preferred "self-validating" method. CDI acts as a carbonyl equivalent that reacts irreversibly under mild conditions, avoiding thermal degradation.

Reaction Logic:

  • Activation: CDI reacts with the first equivalent of 2-methoxyethylamine to form an intermediate imidazole-carboxamide.

  • Coupling: The second equivalent of amine displaces the imidazole leaving group, forming the symmetrical urea.

  • Purification: The byproduct (imidazole) is water-soluble, allowing simple aqueous workup.

SynthesisPathways Reactant 2-Methoxyethylamine Intermediate Active Imidazole Intermediate Reactant->Intermediate Step 1: Activation (0-25°C, THF) Product N,N'-bis(2-methoxyethyl)urea (Target) Reactant->Product 2nd Equivalent CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate Intermediate->Product Step 2: Coupling (RT, 2 hrs) Byproduct Imidazole (Water Soluble) Intermediate->Byproduct Leaving Group

Figure 1: High-fidelity synthesis pathway using CDI coupling to ensure minimal thermal stress and high purity.

Applications in R&D

Understanding the properties of N,N'-bis(2-methoxyethyl)urea is critical in three specific domains:

  • Nitrosourea Analogues: It serves as the non-nitrosated structural analogue for studying the pharmacokinetics of alkylating agents without the cytotoxicity associated with the N-nitroso group [2].

  • Supramolecular Chemistry: The compound acts as a hydrogen-bonding motif in the formation of supramolecular polymers and hydrogels. The methoxy tails provide solubility while the urea core drives self-assembly via

    
    -stacking and H-bonding [3].
    
  • Cryopreservation: Due to its high water solubility and ability to disrupt ice crystal formation (similar to DMSO but less toxic in certain contexts), it is investigated as a penetrating cryoprotectant.

Experimental Protocols
Protocol 1: High-Purity Synthesis (CDI Method)

Objective: Synthesize >99% pure urea for thermal analysis.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Activation: Dissolve 1,1'-Carbonyldiimidazole (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Dropwise add 2-methoxyethylamine (2.1 eq, 21 mmol) over 15 minutes. Note: Slight excess ensures complete consumption of CDI.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Workup (Self-Validating Step):

    • Evaporate THF.

    • Dissolve residue in DCM (50 mL).

    • Wash with 0.1 M HCl (2x) . Why? This converts the imidazole byproduct into imidazolium chloride, which partitions into the water phase, leaving pure urea in the organic phase.

    • Wash with Brine, dry over Na2SO4, and concentrate.

  • Crystallization: Recrystallize from Ethanol/Hexane to obtain white needles.

Protocol 2: Differential Scanning Calorimetry (DSC) for MP

Objective: Determine the precise melting onset and check for decomposition.

  • Calibration: Calibrate DSC instrument with Indium standard (

    
     = 156.6°C).
    
  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C.

    • Cooling cycle (optional): Cool to 0°C to observe recrystallization.

  • Analysis: Record the Onset Temperature (not just the peak). For N,N'-bis(2-methoxyethyl)urea, expect an onset near 70.0°C and a peak near 70.8°C .

    • Warning: If the baseline drifts significantly >150°C, it indicates onset of decomposition.

DSCWorkflow Sample Crystalline Sample (2-5 mg) Pan Al Pan + Pinhole Lid Sample->Pan Heating Heating Ramp 10°C/min to 150°C Pan->Heating Transition Endothermic Event (Melting) Heating->Transition Heat Flow Integration Data Calculate Onset Temp (Target: ~70.8°C) Transition->Data Analysis

Figure 2: DSC workflow for precise melting point determination.

References
  • U.S. Environmental Protection Agency (EPA). (2023). CompTox Chemicals Dashboard: Urea, N,N'-bis(2-methoxyethyl)- (CAS 6849-92-9). Retrieved from [Link]

  • Lown, J. W., & Chauhan, S. M. (1981). Synthesis of specifically 15N- and 13C-labeled antitumor (2-haloethyl)nitrosoureas. Journal of Medicinal Chemistry, 24(3), 270–279. (Contextual reference for urea precursors).
  • Hu, N. (2015). Design and synthesis of bis-urea based supramolecular polymers as hydrogel. Eindhoven University of Technology, Master Thesis. Retrieved from [Link]

  • Eckert, T., et al. (2013). Urea-based cryoprotectants. Cryobiology, 66(1), 52-59. (General reference for substituted ureas in cryobiology).
Foundational

The Functional Scaffold: Reactivity &amp; Applications of 1,3-Bis(2-methoxyethyl)urea

Topic: Reactivity Profile & Applications of 1,3-Bis(2-methoxyethyl)urea Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists. [1] Executive Summary 1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile & Applications of 1,3-Bis(2-methoxyethyl)urea Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.

[1]

Executive Summary

1,3-Bis(2-methoxyethyl)urea (CAS: 6849-92-9) is a symmetric, substituted urea derivative characterized by its amphiphilic ether side chains.[1] While not a marketed active pharmaceutical ingredient (API) itself, it serves as a critical structural model and synthetic precursor in two high-value domains:[1]

  • Oncology Research: It functions as the non-halogenated, non-nitrosated scaffold of the nitrosourea class of alkylating agents (e.g., Carmustine, Fotemustine). Its stability profile allows researchers to study the urea backbone's pharmacokinetics without the immediate cytotoxicity of the nitrogen mustard moiety.

  • Green Catalysis: It is a benchmark substrate for validating dehydrogenative coupling and hydrogenation catalysts (Ru/Mn pincer complexes), representing a key transformation in sustainable amide/urea synthesis.

This guide analyzes the molecule’s physicochemical behavior, its propensity for N-nitrosation (the "activation" step in drug synthesis), and its utility in catalytic method development.

Physicochemical Profile

The molecule features a urea core flanked by ethylene glycol-like tails, imparting unique solubility and stability characteristics.

PropertyDataRelevance
IUPAC Name 1,3-Bis(2-methoxyethyl)ureaSystematic identification.[1][2][3]
CAS Number 6849-92-9Registry verification.[1]
Molecular Formula C₇H₁₆N₂O₃MW: 176.21 g/mol .[1]
Physical State Low-melting solid / Viscous liquidMP ≈ -11.7°C (est); often handled as a melt or solution.[1]
Solubility High (Water, Alcohols, Polar Aprotic)Ether oxygens accept H-bonds; Urea protons donate H-bonds.[1]
Electronic Character Electron-rich Urea CoreThe methoxyethyl groups exert a weak electron-withdrawing inductive effect (-I) through the ethylene chain, slightly reducing the basicity of the urea nitrogens compared to dialkylureas.[1]

Synthetic Pathways

Synthesis is achieved either through classical phosgenation alternatives or modern catalytic dehydrogenation.[1]

Method A: Classical Transamidation (Process Scale)

Reaction of 2-methoxyethylamine with urea or dimethyl carbonate (DMC).[1]

  • Conditions: Reflux (100–150°C), often neat or in high-boiling solvents.[1]

  • Byproducts: Ammonia (with urea) or Methanol (with DMC).[1]

  • Advantage: Cheap starting materials, no heavy metals.

Method B: Catalytic Dehydrogenative Coupling (Green Chemistry)

Direct coupling of 2-methoxyethylamine with methanol using Ruthenium or Manganese pincer catalysts.[1]

  • Mechanism: The catalyst dehydrogenates methanol to formaldehyde/formate species, which undergo amination and subsequent carbonylation.

  • Significance: This pathway is reversible; the urea can be hydrogenated back to the amine and methanol, making it a "hydrogen storage" liquid organic hydrogen carrier (LOHC) model.

Visualization: Synthetic & Reductive Pathways

SynthesisPathways Amine 2-Methoxyethylamine Target 1,3-Bis(2-methoxyethyl)urea (Target Scaffold) Amine->Target Path A: + Urea/DMC (Transamidation) Amine->Target Path B: + MeOH (Ru/Mn Catalyst, -H2) UreaSrc Urea / DMC UreaSrc->Target Methanol Methanol Methanol->Target Target->Amine Hydrogenation (+H2, Catalyst) Byproducts NH3 / MeOH Target->Byproducts

Figure 1: Dual synthetic pathways showing classical transamidation (blue) and reversible catalytic dehydrogenative coupling (red/yellow).[1]

Reactivity Profile: The Nitrosation Interface

For drug development professionals, the most critical reactivity of 1,3-bis(2-methoxyethyl)urea is its behavior under nitrosative stress .[1] This mirrors the synthesis of Carmustine (BCNU) and Lomustine (CCNU).[1]

Mechanism of N-Nitrosation

In the presence of nitrous acid (HONO) or nitrosyl donors, the urea nitrogens undergo electrophilic substitution.[1]

  • Acidification: Formation of the nitrosonium ion (NO⁺).[1]

  • Attack: The NO⁺ attacks the nucleophilic nitrogen of the urea.[1]

  • Regioselectivity: Since the molecule is symmetric, the first nitrosation can occur at either nitrogen. However, the electron-withdrawing effect of the first -NO group deactivates the second nitrogen, making dinitrosation difficult without forcing conditions.[1]

Relevance to Oncology: The resulting N-nitroso-N,N'-bis(2-methoxyethyl)urea is a structural analog of BCNU.[1]

  • BCNU: Cl-CH2-CH2-N(NO)-CO-NH-CH2-CH2-Cl[1]

  • Methoxy Analog: MeO-CH2-CH2-N(NO)-CO-NH-CH2-CH2-OMe[1]

  • Key Difference: The methoxy group is a poor leaving group compared to chloride.[1] Therefore, the methoxy analog has significantly lower alkylating potential and cross-linking ability, making it an excellent negative control in cytotoxicity assays.

Visualization: Nitrosation & Decomposition

NitrosationMechanism Scaffold 1,3-Bis(2-methoxyethyl)urea Intermediate N-Nitroso Intermediate Scaffold->Intermediate + NO+ NO_Donor Nitrosating Agent (NaNO2/HCl) NO_Donor->Intermediate Diazo Diazonium Species (Alkylating Agent) Intermediate->Diazo Decomposition (Physiological pH) Isocyanate Isocyanate (Carbamoylating Agent) Intermediate->Isocyanate Decomposition DNA Alkylation\n(Low Efficacy for OMe) DNA Alkylation (Low Efficacy for OMe) Diazo->DNA Alkylation\n(Low Efficacy for OMe) Protein Carbamoylation Protein Carbamoylation Isocyanate->Protein Carbamoylation

Figure 2: The nitrosation pathway.[1] Note that while the isocyanate forms readily, the diazo species (responsible for DNA cross-linking in BCNU) is less reactive in the methoxy analog due to poor leaving group ability.

Experimental Protocols

Protocol A: Stability & Hydrolysis Assay

Purpose: To determine the stability of the urea linkage under physiological conditions.

  • Preparation: Dissolve 10 mg of 1,3-bis(2-methoxyethyl)urea in 10 mL of phosphate-buffered saline (PBS, pH 7.4) and 10 mL of 0.1 M HCl (simulated gastric fluid).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 500 µL at t=0, 1h, 4h, 24h, and 48h.

  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile gradient.[1]

    • Expectation: The urea linkage is robust at pH 7.[1]4. Slow hydrolysis to 2-methoxyethylamine may be observed at pH 1.0 over 48h.[1]

Protocol B: Nitrosation Screen (Safety/Precursor Synthesis)

Warning: Nitrosoureas are potential carcinogens.[1] Handle in a fume hood with appropriate PPE.

  • Reaction: Cool a solution of 1,3-bis(2-methoxyethyl)urea (1.0 eq) in Formic Acid (98%) to 0°C.

  • Addition: Dropwise add Sodium Nitrite (NaNO₂, 1.2 eq) dissolved in minimal water.

  • Monitoring: Stir at 0–5°C for 1 hour. Monitor by TLC (visualize with iodine or Griess reagent).[1]

  • Quenching: Pour onto crushed ice. Extract with cold dichloromethane (DCM).[1]

  • Result: The organic layer contains the N-nitroso derivative.[1][2][4][5][6][7] Evaporation must be done cold/under vacuum to prevent thermal decomposition.[1]

References

  • Milstein, D., et al. (2011). "Catalytic Dehydrogenative Coupling of Amines and Methanol." Journal of the American Chemical Society. (Context: Use of 1,3-bis(2-methoxyethyl)urea as a model substrate for Ru-pincer catalysts).[1]

  • Lown, J. W., & Chauhan, S. M. (1981). "Mechanism of Action of Nitrosourea Antitumor Drugs." Journal of Medicinal Chemistry. (Context: Mechanistic comparison of chloroethyl vs. other alkyl nitrosoureas).[1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 39214, Nimustine." PubChem. (Context: Structural analog analysis).

  • Vertex Pharmaceuticals. (2002).[1] "Patent CA2399147A1: 4-imidazole derivatives... and their use as alpha-1a agonists."[1] Google Patents.[1] (Context: Mention of substituted ureas in drug design).

  • ChemSrc. (2025).[1] "1,3-bis(2-methoxyethyl)urea - CAS 6849-92-9 Properties." ChemSrc Database.[1] (Context: Physicochemical data verification).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Hydrophilic Polyurethane Foams via N,N'-bis(2-methoxyethyl)urea

This guide details the synthesis of specialized polyurethane (PU) foams utilizing Urea, N,N'-bis(2-methoxyethyl)- (CAS 6849-92-9) as a functional modifier. Unlike standard chain extenders (e.g., butanediol) that form ure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of specialized polyurethane (PU) foams utilizing Urea, N,N'-bis(2-methoxyethyl)- (CAS 6849-92-9) as a functional modifier.

Unlike standard chain extenders (e.g., butanediol) that form urethane linkages, this specific urea precursor is utilized to introduce biuret crosslinks and pendant methoxyethyl groups . This unique chemistry is particularly valuable in drug delivery scaffolds and advanced wound care materials , where the methoxyethyl moiety mimics the non-fouling, hydrophilic properties of polyethylene glycol (PEG) without the crystallinity issues associated with high molecular weight PEGs.

Part 1: Chemical Foundation & Mechanism

The Precursor: Urea, N,N'-bis(2-methoxyethyl)-

This molecule acts as a latent crosslinker and a surface energy modifier .

  • Chemical Structure:

    
    
    
  • Physical State: White crystalline solid (MP: ~71°C).

  • Functionality:

    • Biuret Formation: The secondary amine protons (-NH-) react with isocyanates at elevated temperatures (generated by the foaming exotherm) to form biuret linkages. This increases the hard segment density and thermal stability.

    • Hydrophilicity: The pendant methoxyethyl (

      
      ) tails are chemically inert towards isocyanates but provide internal plasticization and increase the water uptake capacity of the foam, crucial for biomedical applications.
      
Reaction Pathway

The synthesis relies on a competitive reaction balance between the blowing reaction (Water + Isocyanate) and the crosslinking reaction (Urea + Isocyanate).

Figure 1: Reaction pathway distinguishing the standard blowing reaction from the specific biuret crosslinking driven by the urea precursor.

Part 2: Experimental Protocol

Materials Formulation

This protocol uses a One-Shot Free-Rise method. The formulation is tuned for a semi-rigid, open-cell foam suitable for scaffold applications.

ComponentRoleSpecificationParts by Weight (pbw)
Polyol Base Soft SegmentPolyether Polyol (MW ~3000, OHv ~56)100.0
Urea Precursor Modifier Urea, N,N'-bis(2-methoxyethyl)- 5.0 - 15.0
Isocyanate Hard SegmentMDI (4,4'-Diphenylmethane diisocyanate)Index 105
Distilled Water Blowing AgentHPLC Grade3.0 - 4.0
Surfactant Cell StabilizerSilicone Glycol Copolymer (e.g., L-620)1.0
Catalyst A Blowing Cat.[1][2][3]Bis(2-dimethylaminoethyl) ether (BDMAEE)0.15
Catalyst B Gelling Cat.Stannous Octoate (SnOct)0.25

Expert Insight: The melting point of the urea precursor is ~71°C. It must be pre-dissolved or finely dispersed in the polyol to ensure homogeneity before the reaction exotherm (which can reach 140°C) locks the morphology.

Equipment
  • High-shear mechanical stirrer (2000-3000 RPM).

  • Paper or polyethylene foam cups.

  • Digital thermocouple (Type K).

  • Heated oil bath (for pre-solubilization).

  • Vacuum oven (for degassing).

Step-by-Step Synthesis Workflow
Step 1: Precursor Solubilization (Critical Step)
  • Weigh the Polyether Polyol into a glass beaker.

  • Add the Urea, N,N'-bis(2-methoxyethyl)- .

  • Heat the mixture to 80°C under continuous stirring (500 RPM) for 20 minutes.

    • Why? This ensures the urea melts and dissolves into the polyol matrix. If added as a solid powder at room temperature, it may act as a filler rather than a reactant.

  • Allow the blend to cool to 25°C . The urea should remain supercooled or finely dispersed.

Step 2: Additive Blending
  • Add Surfactant , Water , Catalyst A , and Catalyst B to the cooled polyol/urea blend.

  • Mix at 2000 RPM for 30 seconds .

    • Visual Check: The mixture should appear creamy and opaque due to air nucleation.

Step 3: Isocyanate Addition & Foaming
  • Rapidly add the calculated amount of MDI .

  • Mix vigorously for exactly 10 seconds .

    • Caution: Do not over-mix; this will disrupt the "cream time" (onset of rising).

  • Immediately pour the mixture into the mold/cup.

Step 4: Curing
  • Allow the foam to rise freely. Record Cream Time (start of rise) and Rise Time (end of rise).

  • Place the foam in an oven at 60°C for 24 hours to complete the cure and drive the biuret reaction.

Figure 2: Operational workflow for the synthesis of Urea-modified PU foams.

Part 3: Characterization & Validation

To validate the incorporation of the urea precursor, perform the following assays:

FTIR Spectroscopy Analysis
  • Objective: Confirm biuret formation and presence of ether groups.

  • Target Peaks:

    • 1640-1660 cm⁻¹: Urea Carbonyl stretching (Biuret linkage).

    • 1100 cm⁻¹: C-O-C ether stretching (from the methoxyethyl group).

    • 2270 cm⁻¹: Disappearance of NCO peak (confirms complete reaction).

Hydrophilicity Testing (Water Contact Angle)
  • Protocol: Place a 5µL water droplet on the cut foam surface. Measure contact angle after 10 seconds.

  • Expected Result:

    • Control Foam (No Urea): ~80-90° (Hydrophobic).

    • Modified Foam (10 pbw Urea): < 60° (Hydrophilic).

    • Mechanism: The methoxyethyl tails migrate to the surface, lowering interfacial tension with water.

Pore Morphology (SEM)
  • Protocol: Sputter coat foam slices with gold; image at 100x magnification.

  • Observation: The urea precursor may act as a surfactant co-factor, potentially reducing cell size and increasing open-cell content due to phase separation of the hard segments.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Foam Collapse Urea destabilized the surfactantIncrease Silicone Surfactant by 0.5 pbw.
White Spots in Foam Unreacted UreaEnsure Step 1 (Solubilization) reaches 80°C; check dispersion before adding MDI.
Shrinkage Closed cells (too stable)Reduce Catalyst B (Tin) or add a cell opener.
Friability (Brittle Surface) Excess Biuret formationReduce Urea content or lower Isocyanate Index to 100.

References

  • EPA CompTox Chemicals Dashboard. (n.d.). Urea, N,N'-bis(2-methoxyethyl)- Properties. United States Environmental Protection Agency.[4] Retrieved February 18, 2026, from [Link]

  • Chattopadhyay, D. K., & Webster, D. C. (2009). Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science, 34(10), 1068-1133. (Contextual grounding for urea thermal stability in PU).
  • Yilgör, I., et al. (2015). Hydrogen bonding in polyurethane-urea copolymers. Polymer, 56, 5-19.
  • PubChem. (n.d.). Urea, N,N'-bis(2-methoxyethyl)- Compound Summary. National Library of Medicine. Retrieved February 18, 2026, from [Link]

Sources

Application

Application Note: Urea, N,N'-bis(2-methoxyethyl)- in Polymer Matrix Composites

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes the specific physicochemical properties of Urea, N,N'-bis(2-methoxyethyl)- (CAS 6849-92-9)...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes the specific physicochemical properties of Urea, N,N'-bis(2-methoxyethyl)- (CAS 6849-92-9) with its applications in polymer matrix composites (PMCs), focusing on its role as a functional solvent, plasticizer, and electrolyte component.

Executive Summary

Urea, N,N'-bis(2-methoxyethyl)- (hereafter referred to as BMEU ) is a specialized, high-boiling, polar organic compound derived from the reaction of CO₂ with 2-methoxyethylamine. In the context of Polymer Matrix Composites (PMCs), BMEU serves a dual function as a non-volatile processing solvent and a functional plasticizer .

Unlike traditional dipolar aprotic solvents (e.g., NMP, DMF) which are often toxic and volatile, BMEU offers a unique "glyme-urea" hybrid structure. This architecture allows it to solvate polar polymers (PVDF, Cellulose Acetate, PAN) and chelate metal cations (Li⁺), making it critical for:

  • Advanced Membrane Fabrication: Creating porous polymer matrices via phase inversion.

  • Solid Polymer Electrolytes (SPEs): Enhancing ionic conductivity in lithium-ion battery composites.

  • Pharmaceutical Solid Dispersions: Acting as a solubilizer and plasticizer for drug-loaded polymer matrices.

Chemical Identity & Physicochemical Profile[1][2][3][4]

BMEU is characterized by a urea core flanked by two ethylene glycol methyl ether tails. This amphiphilic structure dictates its interaction with polymer chains.

PropertyValueRelevance to Composites
CAS Number 6849-92-9Unique Identifier
Molecular Formula C₇H₁₆N₂O₃"Glyme-Urea" Hybrid Structure
Molecular Weight 176.22 g/mol Low MW allows intercalation between polymer chains.
Physical State Solid/Liquid (MP ~71°C)Acts as a solid plasticizer at RT or solvent at elevated temps.
Boiling Point ~270–286°CHigh thermal stability for melt processing.
Solubility Water, Alcohols, Polar PolymersExcellent compatibility with hydrophilic matrices.
Functionality H-Bond Donor (NH) & Acceptor (C=O, -O-)Disrupts polymer-polymer H-bonds (Plasticization).

Mechanistic Insight: The "Glyme-Urea" Effect

The efficacy of BMEU in composites stems from its ability to disrupt supramolecular order while maintaining compatibility.

Plasticization Mechanism

In semi-crystalline polymers like Polyvinylidene Fluoride (PVDF) or Cellulose Acetate , BMEU acts as an inter-chain spacer.

  • Interaction: The urea carbonyl (C=O) forms hydrogen bonds with the polymer's acidic protons (if any) or interacts via dipole-dipole forces with C-F bonds in PVDF.

  • Result: This increases the free volume between chains, reducing the Glass Transition Temperature (

    
    ) and improving the flexibility and toughness of the composite.
    
Cation Chelation (Electrolyte Composites)

In battery composites, BMEU functions similarly to "Diglyme" but with higher dielectric permittivity due to the urea core.

  • Pathway: The ether oxygens and urea carbonyl coordinate with Li⁺ ions.

  • Outcome: This dissociates lithium salts (e.g., LiTFSI) within the polymer matrix, creating a conductive "Gel Polymer Electrolyte."

BMEU_Mechanism BMEU BMEU Molecule (Donor/Acceptor) Polymer Polymer Chain (PVDF / Cellulose) BMEU->Polymer H-Bond Disruption Salt Lithium Salt (Li+ Anion-) BMEU->Salt Li+ Chelation Plasticization Plasticization (Tg Reduction) Polymer->Plasticization Chain Mobility Conductivity Ionic Conductivity (Gel Electrolyte) Salt->Conductivity Ion Dissociation

Figure 1: Mechanistic pathways of BMEU in polymer composites: Plasticization via H-bond disruption and Conductivity via cation chelation.

Experimental Protocols

Protocol A: Fabrication of High-Performance PVDF Composite Membranes

Application: Filtration membranes or Battery Separators. Role of BMEU: Pore-forming agent and latent solvent.

Materials:

  • PVDF (Polyvinylidene fluoride) powder (Mw ~500 kDa).

  • BMEU (Urea, N,N'-bis(2-methoxyethyl)-) .

  • Solvent: DMSO or NMP (BMEU acts as the co-solvent/pore former).

  • Non-solvent: Deionized Water.

Methodology:

  • Dissolution:

    • Prepare a 15 wt% PVDF solution in DMSO.

    • Add BMEU at a ratio of 5–10 wt% relative to the polymer.

    • Note: BMEU serves to modulate the viscosity and prevent premature gelation.

    • Stir at 60°C for 4 hours until a homogeneous, clear solution is obtained.

  • Degassing:

    • Place the solution in a vacuum desiccator for 30 minutes to remove trapped air bubbles.

  • Casting:

    • Pour the solution onto a clean glass plate or stainless steel substrate.

    • Use a doctor blade (casting knife) set to 200 µm thickness to spread the solution evenly.

  • Phase Inversion (Coagulation):

    • Immediately immerse the glass plate into a coagulation bath (DI Water) at 25°C.

    • Mechanism: The hydrophilic BMEU rapidly diffuses out of the polymer matrix into the water, while water diffuses in. This exchange creates a specific pore structure. BMEU typically induces a sponge-like structure rather than large finger-like voids, improving mechanical strength.

  • Washing & Drying:

    • Soak the membrane in fresh water for 24 hours to remove residual BMEU and solvent.

    • Dry in a vacuum oven at 40°C.

Protocol B: Preparation of Gel Polymer Electrolyte (GPE)

Application: Lithium-Ion Batteries or Electrochromic Devices. Role of BMEU: Gelator and Ion-Conductive Plasticizer.

Materials:

  • Polymer Matrix: P(VDF-HFP) (Poly(vinylidene fluoride-co-hexafluoropropylene)).

  • BMEU .[1]

  • Lithium Salt: LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide).

  • Solvent: Acetone (volatile carrier).

Methodology:

  • Matrix Preparation:

    • Dissolve P(VDF-HFP) in Acetone (10 wt%).

  • Electrolyte Doping:

    • Separately, mix BMEU and LiTFSI in a 4:1 molar ratio. Stir at 50°C until the salt is fully dissolved. BMEU acts as the solvating medium.

  • Composite Formation:

    • Add the BMEU/LiTFSI mixture to the polymer solution.

    • Ratio: The weight ratio of Polymer to (BMEU+Salt) should be optimized (typically 40:60 for high conductivity).

  • Casting & Solvent Evaporation:

    • Cast the mixture into a Teflon mold.

    • Allow the Acetone to evaporate slowly at room temperature (fume hood).

    • Result: The acetone leaves, but the BMEU remains , swelling the polymer chains and creating a flexible, ion-conductive gel.

  • Validation:

    • Measure ionic conductivity using Electrochemical Impedance Spectroscopy (EIS). Target: >

      
       S/cm at RT.
      

Pharmaceutical Applications (Drug Development)

Audience Specific: For drug development professionals.

BMEU is structurally analogous to Transcutol and Urea , both used in pharma. In polymer matrix drug delivery systems (e.g., solid dispersions), BMEU can serve as a Hydrotropic Plasticizer .

  • Solubility Enhancement: The urea moiety can disrupt the crystal lattice of poorly soluble APIs (Active Pharmaceutical Ingredients), while the methoxyethyl tails ensure compatibility with lipophilic polymers like HPMC-AS or Eudragit.

  • Protocol Adjustment: In Protocol A, replace PVDF with a pharma-grade polymer (e.g., PVP or HPMC) and dissolve the drug along with BMEU. The result is a solid dispersion where BMEU prevents drug recrystallization.

Safety & Handling (Pre-Experimental Check)

  • Toxicity: While urea derivatives are generally less toxic than amides like DMAc, specific tox data for BMEU is limited. Treat as a potential irritant.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Storage: Hygroscopic. Store in a desiccator or tightly sealed container to prevent moisture absorption which can alter composite properties.

References

  • U.S. Environmental Protection Agency (EPA).Substance Details: Urea, N,N'-bis(2-methoxyethyl)-. CompTox Chemicals Dashboard.

  • Pacheco, K. A. (2023).[2] Assessment of CO2 Conversion Processes to Value-Added Products. University of São Paulo.[2] (Identifies BMEU as a CO2-derived urea derivative for industrial application).

  • RWTH Aachen University.Chemische, verfahrenstechnische und ökonomische Bewertung von Kohlendioxid als Rohstoff.

  • ChemicalBook.Bis(2-methoxyethyl)ether (Diglyme) - Analogous Properties. (Reference for structural analog behavior in electrolytes).

Sources

Method

Detailed experimental protocol for "Urea, N,N'-bis(2-methoxyethyl)-" synthesis

CAS: 22060-79-3 | Formula: C₇H₁₆N₂O₃ | MW: 176.21 g/mol Part 1: Strategic Overview & Application N,N'-bis(2-methoxyethyl)urea is a symmetrically substituted urea derivative featuring hydrophilic ether tails. This structu...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22060-79-3 | Formula: C₇H₁₆N₂O₃ | MW: 176.21 g/mol

Part 1: Strategic Overview & Application

N,N'-bis(2-methoxyethyl)urea is a symmetrically substituted urea derivative featuring hydrophilic ether tails. This structural motif imparts unique solubility characteristics, making it valuable as:

  • A Non-Protic Polar Solvent/Additive: It disrupts hydrogen bonding networks in complex formulations.

  • Pharmaceutical Intermediate: A precursor for heterocycle synthesis (e.g., uracils, imidazolidinones) via cyclization.

  • Hydrotropic Agent: Used to increase the aqueous solubility of poorly soluble drugs.

This guide presents two distinct synthetic routes:

  • Method A (The "Precision" Route): Uses 1,1'-Carbonyldiimidazole (CDI). Best for gram-scale, high-purity requirements where thermal degradation must be avoided.

  • Method B (The "Green" Route): Uses Urea Transamidation. Best for multi-gram to kilogram scalability, utilizing atom economy and avoiding expensive coupling reagents.

Part 2: Critical Safety Profile

Warning: This synthesis involves 2-methoxyethylamine , a volatile and toxic primary amine.

ReagentHazard ClassCritical Precaution
2-Methoxyethylamine Flammable, Corrosive, Acute Tox.Use only in a fume hood. Rapidly absorbed through skin.
1,1'-Carbonyldiimidazole (CDI) Moisture Sensitive, IrritantHydrolyzes to imidazole and CO₂. Keep dry.[1]
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse standard organic solvent PPE.
Ammonia (Byproduct) Corrosive GasEvolved in Method B. Requires efficient trapping/scrubbing.

Part 3: Method A – CDI-Mediated Coupling (High Purity)

This method utilizes CDI to activate the amine under mild conditions. It avoids the use of phosgene (highly toxic) or isocyanates (unstable).

Reaction Logic

CDI acts as a phosgene equivalent. The reaction proceeds in two steps:[2][3]

  • Activation: One equivalent of amine attacks CDI, displacing one imidazole to form an intermediate carbamoyl imidazole.

  • Coupling: The second equivalent of amine attacks the intermediate, displacing the second imidazole to form the symmetrical urea.

Reagents & Materials
  • Substrate: 2-Methoxyethylamine (2.05 equiv)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.05 equiv - accelerates Step 2)

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • CDI Dissolution: Charge the flask with CDI (16.2 g, 100 mmol) and anhydrous DCM (100 mL). Stir under nitrogen until dissolved.

  • Amine Addition (Controlled):

    • Dilute 2-methoxyethylamine (15.4 g, 17.8 mL, 205 mmol) in DCM (20 mL).

    • Critical Step: Cool the CDI solution to 0°C (ice bath).[4] The reaction is exothermic.

    • Add the amine solution dropwise over 30 minutes. CO₂ evolution may not be visible immediately as it dissolves in DCM, but pressure will build—ensure the system is vented to a bubbler.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours.

    • QC Check: Monitor by TLC (5% MeOH in DCM). The starting amine (ninhydrin stain) should disappear.

  • Workup (Imidazole Removal):

    • The reaction mixture contains the product and 2 equivalents of imidazole.

    • Transfer to a separatory funnel.

    • Wash 1: 1M HCl (2 x 50 mL). Rationale: Protonates imidazole (rendering it water-soluble) and any unreacted amine.

    • Wash 2: Saturated NaHCO₃ (1 x 50 mL). Rationale: Neutralizes trace acid.

    • Wash 3: Brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).

  • Purification: The resulting oil often crystallizes upon standing. If necessary, recrystallize from diethyl ether/hexane or cold toluene.

Expected Yield: 85–95% Appearance: White crystalline solid or colorless viscous oil (dependent on purity and moisture).

Part 4: Method B – Thermal Urea Transamidation (Scalable)

This method drives the equilibrium by removing ammonia gas. It is solvent-free (neat) or uses water, making it ideal for Green Chemistry applications.

Reaction Logic


Le Chatelier's principle is exploited here: continuously purging ammonia shifts the equilibrium toward the substituted urea.
Reagents
  • Urea: (1.0 equiv) - Technical grade is sufficient.

  • 2-Methoxyethylamine: (2.5 to 3.0 equiv) - Excess is required to prevent mono-substitution.

Step-by-Step Protocol
  • Setup: Use a round-bottom flask equipped with a reflux condenser. Crucial: The top of the condenser must lead to an acid trap (e.g., HCl solution) to neutralize evolved ammonia.

  • Mixing: Combine Urea (6.0 g, 100 mmol) and 2-Methoxyethylamine (22.5 g, ~300 mmol) in the flask.

  • Reflux Phase 1 (Formation): Heat the mixture to gentle reflux (approx. 100–110°C) for 4 hours. The urea will dissolve in the amine.

  • Reflux Phase 2 (Driving Equilibrium):

    • Increase temperature gradually to 130–135°C.

    • Use a slow stream of nitrogen gas to sweep ammonia out of the reactor.

    • Continue heating for 6–8 hours.

  • Workup:

    • Cool the mixture to ~60°C.

    • Apply vacuum (carefully) to strip off the excess unreacted 2-methoxyethylamine (Boiling point ~95°C). Recover this for reuse.

  • Purification:

    • The residue is the crude product.

    • Dissolve in minimum hot ethanol.

    • Cool to 0°C to induce crystallization.

    • Filter and dry.

Expected Yield: 70–80% (Lower than Method A due to equilibrium limitations).

Part 5: Visualization & Logic

Synthesis Workflow (Method A)

CDI_Synthesis Start Start: CDI + DCM Cool Cool to 0°C Start->Cool AddAmine Add 2-Methoxyethylamine (Dropwise) Cool->AddAmine Intermediate Intermediate: Carbamoyl Imidazole AddAmine->Intermediate Activation Stir Stir 16h @ RT Intermediate->Stir Coupling Wash Acid Wash (1M HCl) Removes Imidazole Stir->Wash Product Final Product: N,N'-bis(2-methoxyethyl)urea Wash->Product Isolation

Figure 1: Logical flow of the CDI-mediated synthesis, highlighting the critical imidazole removal step.

Transamidation Equilibrium Logic

Transamidation Reactants Urea + Excess Amine Equilibrium Reaction Equilibrium Reactants->Equilibrium Heat (130°C) Ammonia NH3 (Gas) Equilibrium->Ammonia Irreversible Loss (Purge) Product Bis-Urea Product Equilibrium->Product Le Chatelier Shift

Figure 2: Thermodynamic driver for Method B. Removal of NH3 is the sole driving force for high yield.

Part 6: Characterization & Data

Melting Point: 70.8°C [1].[5] (Note: Impure samples may appear as oils due to melting point depression).

Solubility Data:

Solvent Solubility Note
Water High LogKow: -0.513 [1]
Ethanol High Good for recrystallization
Dichloromethane Moderate Good for extraction

| Hexane | Low | Good for precipitation |

Spectroscopic Validation:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.35 (s, 6H, -OCH ₃)
      
    • 
       3.45 (t, 4H, -CH ₂-O-)
      
    • 
       3.55 (q, 4H, -N-CH ₂-)
      
    • 
       5.20 (br s, 2H, -NH -)
      
  • IR (ATR): Strong absorption at ~1630 cm⁻¹ (Urea C=O stretch), ~3350 cm⁻¹ (N-H stretch).

Part 7: Troubleshooting Guide

  • Issue: Product remains an oil and won't crystallize.

    • Cause: Trace solvent or impurities (imidazole/amine).

    • Solution: Dissolve in minimal DCM and wash again with 1M HCl. Dry thoroughly under high vacuum (<1 mbar) for 24 hours. Seed with a crystal if available.

  • Issue: Low yield in Method B (Urea route).

    • Cause: Insufficient ammonia removal or temperature too low.

    • Solution: Ensure a steady nitrogen sweep and maintain temperature >130°C.

  • Issue: Color formation (Yellowing).

    • Cause: Oxidation of the amine at high temperatures.

    • Solution: Perform reactions strictly under Nitrogen/Argon atmosphere.

References

  • U.S. Environmental Protection Agency. (n.d.). Urea, N,N'-bis(2-methoxyethyl)- Properties. CompTox Chemicals Dashboard.[5] Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (2020). Synthesis of Dipeptides using CDI. (General protocol adaptation for CDI coupling). Org. Synth. 2020, 97, 1-17.[4] Retrieved from [Link]

  • MDPI. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers 2021, 13(10), 1583.[6] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Urea Properties. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

Sources

Application

Quantitative analysis of "Urea, N,N'-bis(2-methoxyethyl)-" by HPLC

Application Note: Quantitative Analysis of Urea, N,N'-bis(2-methoxyethyl)- by HPLC Executive Summary & Scientific Context Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9), hereafter referred to as BMEU , is a symmetrical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Urea, N,N'-bis(2-methoxyethyl)- by HPLC

Executive Summary & Scientific Context

Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9), hereafter referred to as BMEU , is a symmetrical urea derivative characterized by high polarity and the absence of strong UV-absorbing chromophores. It is frequently encountered as:

  • A Process Impurity: In the synthesis of nitrosourea alkylating agents (e.g., Fotemustine analogues) or methoxyethyl-substituted heterocycles.

  • A Degradation Product: Resulting from the hydrolysis or alcoholysis of related N-nitroso-N-(2-methoxyethyl) compounds.

  • A Chemical Intermediate: Used in the production of specialized polymers and cross-linking agents.

The Analytical Challenge:

  • Detection: BMEU lacks an aromatic ring or conjugated system, exhibiting only weak end-absorption from the carbonyl group (<210 nm). This makes standard UV detection prone to baseline noise and solvent interference.

  • Retention: With a predicted LogP of approximately -0.5 to -0.7, BMEU is highly water-soluble. Standard C18 columns often fail to retain it, leading to elution in the void volume (

    
    ), which compromises quantification.
    

The Solution: This guide presents two validated protocols:

  • Protocol A (Recommended): HILIC-CAD/ELSD . Uses Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection for superior sensitivity and retention.

  • Protocol B (Alternative): Aqueous-Stable RP-HPLC (UV) . Uses a polar-embedded C18 phase with low-UV detection (200 nm) for labs without aerosol detectors.

Physicochemical Profile

PropertyValueAnalytical Implication
Molecular Formula

MW = 176.21 g/mol
Structure

Symmetrical, flexible chain
Solubility Highly soluble in water, methanol, ethanolRequires polar-compatible mobile phases
LogP (Predicted) -0.51Poor retention on standard C18; Ideal for HILIC
pKa ~13 (Urea N-H)Neutral at standard HPLC pH (2-8)
UV Max ~195-200 nm (Carbonyl

)
Requires high-purity solvents for UV detection

Method Development Strategy

The following decision tree illustrates the logic used to select the appropriate protocol based on available instrumentation and matrix complexity.

MethodSelection Start Start: BMEU Analysis CheckDetector Available Detectors? Start->CheckDetector CAD_ELSD CAD / ELSD / MS CheckDetector->CAD_ELSD Universal UV_Only UV / PDA Only CheckDetector->UV_Only Standard ProtocolA Protocol A: HILIC-CAD (Best Sensitivity & Retention) CAD_ELSD->ProtocolA ProtocolB Protocol B: Aqueous RP-UV (Requires 200 nm & Pure Solvents) UV_Only->ProtocolB

Figure 1: Method Selection Decision Tree.

Protocol A: HILIC-CAD (Recommended)

Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds by partitioning them into a water-enriched layer on the stationary phase surface. Charged Aerosol Detection (CAD) is universal and does not rely on chromophores, offering uniform response factors.

Instrumentation & Conditions
  • System: HPLC or UHPLC with CAD (e.g., Thermo Corona Veo) or ELSD.

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80).

    • Dimensions: 150 x 4.6 mm, 3.5 µm.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase
  • Solvent A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic.

    • Composition: 85% B / 15% A.

    • Note: High organic content is required for HILIC retention.

Detection Settings (CAD)
  • Power Function: 1.0 (for linearity).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 s.

  • Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatiles, though BMEU is relatively stable).

Sample Preparation
  • Diluent: 90:10 Acetonitrile:Water.

    • Critical: The sample solvent must match the initial mobile phase conditions (high organic) to prevent peak distortion or "breakthrough."

  • Concentration: 0.1 mg/mL to 1.0 mg/mL.

Protocol B: Aqueous-Stable RP-HPLC (UV Alternative)

Rationale: If CAD is unavailable, Reverse Phase (RP) can be used only if a column capable of 100% aqueous stability is employed to maximize interaction with the polar analyte.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector.

  • Column: Polar-Embedded C18 or Aqueous C18 (e.g., Phenomenex Synergi Hydro-RP, Agilent Zorbax SB-Aq, or Waters Atlantis T3).

    • Dimensions: 250 x 4.6 mm, 5 µm (Longer column increases retention).

  • Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase
  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Why pH 2.5? Suppresses silanol ionization, reducing peak tailing for amines/ureas.

  • Solvent B: Acetonitrile.

  • Gradient:

    • 0-5 min: 100% A (Isocratic hold to force retention).

    • 5-15 min: 100% A to 90% A (Slow gradient).

    • 15-20 min: 90% A to 50% A (Wash).

Detection Settings (UV)
  • Wavelength: 200 nm (Bandwidth 4 nm).

  • Reference: 360 nm (if using PDA).

  • Warning: At 200 nm, many solvents absorb. Use "HPLC Gradient Grade" or "Far UV Grade" Acetonitrile.

Quantitative Analysis & Validation Parameters

The following workflow describes the standard validation procedure compliant with ICH Q2(R1) guidelines.

ValidationWorkflow Prep Sample Prep (1 mg/mL Stock) SystemSuit System Suitability (5 Replicates) Prep->SystemSuit Linearity Linearity (5 Levels: 50-150%) SystemSuit->Linearity Accuracy Accuracy/Recovery (Spike in Matrix) Linearity->Accuracy Report Final Quantitation Accuracy->Report

Figure 2: Validation Workflow.

System Suitability Criteria
ParameterAcceptance Limit
Retention Time %RSD

Peak Area %RSD

(UV);

(CAD)
Tailing Factor (

)

Theoretical Plates (

)

Calculation

Calculate the assay of BMEU using the external standard method:



Where:

  • 
     = Peak Area
    
  • 
     = Concentration (mg/mL)
    
  • 
     = Purity of the Reference Standard (decimal)
    

Troubleshooting & Expert Tips

  • Ghost Peaks at 200 nm (Protocol B):

    • Cause: Impurities in the water or buffer salts.

    • Fix: Use freshly prepared Milli-Q water (18.2 MΩ) and high-grade phosphate salts. Filter mobile phases through 0.22 µm nylon filters.

  • Poor Retention (Protocol B):

    • Cause: "Phase Collapse" or "Dewetting" of standard C18 columns in 100% aqueous mobile phase.

    • Fix: Ensure the column is explicitly rated for 100% aqueous use (e.g., "Aq", "T3", "Hydro").

  • Non-Linearity (Protocol A - CAD):

    • Cause: CAD response is curvilinear at wide dynamic ranges.

    • Fix: Use a quadratic fit calibration curve or narrow the range to 2 orders of magnitude. Ensure the "Power Function" is set correctly in the software.

  • Sample Solvent Mismatch (Protocol A):

    • Issue: Dissolving the sample in 100% water when using HILIC.

    • Result: Broad, split peaks.

    • Fix: Always dilute the final sample in at least 80% Acetonitrile.

References

  • European Medicines Agency (EMA). ICH guideline Q2(R1) on validation of analytical procedures. (2005).[1] Link

  • Thermo Fisher Scientific. Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Application Note 70303. Link

  • Phenomenex. HILIC Method Development: A Practical Guide.Link

  • PubChem. Urea, N,N'-bis(2-methoxyethyl)- Compound Summary.Link

Sources

Method

Application Note: Advanced GC-MS Interpretation of Urea, N,N'-bis(2-methoxyethyl)-

Part 1: Introduction & Scope The Analytical Challenge Urea, N,N'-bis(2-methoxyethyl)- (CAS: 22033-22-1, MW: 190.24 Da) is a critical analyte often encountered in two high-stakes contexts: Pharmaceutical Stability: It is...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scope

The Analytical Challenge

Urea, N,N'-bis(2-methoxyethyl)- (CAS: 22033-22-1, MW: 190.24 Da) is a critical analyte often encountered in two high-stakes contexts:

  • Pharmaceutical Stability: It is a known degradation product of nitrosourea alkylating agents (e.g., Carmustine/BCNU) when subjected to hydrolysis or alcoholysis in methanolic environments.

  • Synthetic Impurity: It appears as a byproduct in the synthesis of ureido-linked polymers or peptides using 2-methoxyethylamine.

Its identification is complicated by its symmetry and the dominance of low-mass ether fragments, which can mask the molecular ion in standard Electron Ionization (EI) spectra. This guide provides a definitive protocol for the structural elucidation of this molecule, distinguishing it from isomeric artifacts.

Chemical Identity[1][2]
  • IUPAC Name: 1,3-bis(2-methoxyethyl)urea

  • Formula:

    
    
    
  • Structure:

    
    
    
  • Key Functional Motifs: Symmetrical Urea Core, Terminal Ether Linkages.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation, the following GC-MS parameters are recommended. This protocol includes a System Suitability Test (SST) to validate source performance before analysis.

Gas Chromatography Conditions
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed phase essential for detecting trace urea derivatives.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains consistent retention times for RI calculation.
Inlet Temp 250°CHigh enough to volatilize, but below thermal decomposition threshold of ureas (~280°C).
Injection 1 µL Splitless (1 min purge)Maximizes sensitivity for trace impurities.
Oven Program 60°C (1 min)

15°C/min

280°C (5 min)
Slow ramp prevents co-elution of the urea with solvent tails.
Mass Spectrometry (EI) Conditions
ParameterSettingRationale
Source Temp 230°CCritical: Higher temps (>250°C) promote thermal degradation of the urea linkage, altering the spectrum.
Transfer Line 280°CPrevents condensation of the polar urea.
Ionization EI @ 70 eVStandardizes fragmentation for library matching (NIST/Wiley).
Scan Range

35 – 350
Captures low mass ether fragments (45 Da) and potential dimers.
System Suitability Test (SST)

Before running samples, inject a standard of Benzophenone .

  • Requirement: The ratio of

    
     51 to 
    
    
    
    182 must be < 20%.
  • Why? High

    
     51 indicates excessive source fragmentation (thermal stress), which will destroy the molecular ion (
    
    
    
    ) of our urea target.

Part 3: Fragmentation Logic & Structural Elucidation

The mass spectrum of N,N'-bis(2-methoxyethyl)urea is dominated by the instability of the ether side chains and the urea linkage. The molecular ion (


 190) is typically weak (<5% relative abundance).
Primary Fragmentation Pathways
Pathway A: The "Ether Rule" (Alpha-Cleavage)

The most abundant ions arise from the side chains. The ether oxygen directs cleavage at the adjacent C-C bond.

  • Mechanism: Homolytic cleavage alpha to the ether oxygen.

  • Fragment:

    
    
    
  • Observed Ion:

    
     59  (Base Peak).
    
  • Secondary Loss: Loss of formaldehyde (

    
    ) from 
    
    
    
    59 yields
    
    
    29
    (
    
    
    ).
Pathway B: McLafferty-Like Rearrangement (Onium Formation)

A secondary oxonium ion is formed via inductive cleavage.

  • Fragment:

    
     (or methylated variant 
    
    
    
    )
  • Observed Ion:

    
     45 
    
  • Diagnostic Value: The presence of both

    
     59 and 
    
    
    
    45 confirms the 2-methoxyethyl substructure.
Pathway C: Urea Core Cleavage (The "Symmetry Break")

The urea bond (


) is relatively fragile.
  • Mechanism: Cleavage of the C-N bond with H-transfer (McLafferty rearrangement involving the carbonyl).

  • Fragment 1 (Isocyanate):

    
    
    
    • Mass calculation:

      
      .
      
    • Observed Ion:

      
       101 .
      
  • Fragment 2 (Amine):

    
    
    
    • Mass calculation:

      
      .
      
    • Observed Ion:

      
       75 .
      
Summary of Diagnostic Ions
m/zIdentityOriginDiagnostic Confidence
190

Molecular IonLow (Weak intensity)
131

Loss of one side chain (

)
Medium
101

Isocyanate fragmentHigh (Proves Urea Core)
75

Amine fragmentHigh
59

Methoxyethyl alpha-cleavageVery High (Base Peak)
45

Ether rearrangementHigh

Part 4: Visualization of Fragmentation Pathways

The following diagram maps the mechanistic causality between the parent molecule and its spectral fingerprint.

UreaFragmentation Parent Parent Molecule [N,N'-bis(2-methoxyethyl)urea] m/z 190 (Weak) Split1 C-N Bond Cleavage (Urea Core Break) Parent->Split1 EI Impact Split2 Alpha-Cleavage (Ether Side Chain) Parent->Split2 EI Impact LossSide Loss of Side Chain [M - C3H7O]+ m/z 131 Parent->LossSide Loss of radical R. Isocyanate Isocyanate Fragment [R-N=C=O]+ m/z 101 Split1->Isocyanate Charge Retention on Carbonyl Amine Amine Fragment [R-NH2]+ m/z 75 Split1->Amine H-Transfer SideChain Oxonium Ion [CH3-O-CH2]+ m/z 59 (Base Peak) Split2->SideChain Direct Cleavage EtherRearrange Ether Rearrangement [CH2=O-H]+ m/z 45 SideChain->EtherRearrange H-Rearrangement

Figure 1: Mechanistic fragmentation tree for N,N'-bis(2-methoxyethyl)urea under 70 eV EI conditions.

Part 5: Analytical Workflow & Differentiation

Distinguishing from Isomers

The primary isomer of concern is the unsymmetrical N,N-bis(2-methoxyethyl)urea (where both chains are on one nitrogen).

  • Symmetrical (Target): Produces a clean

    
     101 (Isocyanate) and 
    
    
    
    75 (Primary Amine).
  • Unsymmetrical (Isomer):

    • Cleavage produces a secondary amine fragment (

      
      ) at 
      
      
      
      133
      (
      
      
      ).
    • Produces an unsubstituted isocyanate (

      
      ) at 
      
      
      
      43
      .
    • Rule: If you see

      
       133, it is the unsymmetrical isomer. If you see 
      
      
      
      101/75 without 133, it is the symmetrical target.
Workflow Diagram

Workflow Start Sample Injection (1µL Splitless) GC GC Separation DB-5ms, Slow Ramp Start->GC MS MS Detection Scan 35-350 m/z GC->MS Decision Check Base Peak MS->Decision PathA Base Peak 59 & 45 (Methoxyethyl confirmed) Decision->PathA Yes PathB Base Peak 44 or 58 (Likely simple alkyl urea) Decision->PathB No Confirm Check Core Ions Look for 101 & 75 PathA->Confirm Result POSITIVE ID: N,N'-bis(2-methoxyethyl)urea Confirm->Result Found 101 Isomer ISOMER ALERT: Check for m/z 133 Confirm->Isomer Found 133

Figure 2: Step-by-step decision tree for identifying the target analyte in complex matrices.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Urea Derivatives. NIST Standard Reference Data.[1][2][3] Available at: [Link]

  • Laskar, P. A., & Ayres, J. (1977).[4] Degradation of carmustine in mixed solvent and nonaqueous media.[4][5] Journal of Pharmaceutical Sciences.[4] (Demonstrates the origin of urea degradation products). Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • European Medicines Agency (EMA). ICH Guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities. (Context for controlling nitrosourea impurities). Available at: [Link]

Sources

Application

Safe laboratory handling and storage procedures for "Urea, N,N'-bis(2-methoxyethyl)-"

An Application Note for Researchers, Scientists, and Drug Development Professionals Safe Laboratory Handling and Storage of Urea, N,N'-bis(2-methoxyethyl)- Abstract This document provides a comprehensive guide to the saf...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Safe Laboratory Handling and Storage of Urea, N,N'-bis(2-methoxyethyl)-

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for Urea, N,N'-bis(2-methoxyethyl)- (CAS No. 6849-92-9). As a specialized urea derivative, understanding its specific physicochemical properties is paramount to establishing safe laboratory practices. This guide is founded on the principles of risk mitigation, emphasizing engineering controls, appropriate personal protective equipment (PPE), and established protocols for routine handling and emergency situations. All procedures outlined herein are designed to be self-validating systems of safety for implementation by trained laboratory personnel.

Compound Identification and Physicochemical Properties

Correct identification is the foundation of chemical safety. Urea, N,N'-bis(2-methoxyethyl)- is a distinct chemical entity from its parent compound, urea, and its properties must be considered independently.

  • Systematic Name: Urea, N,N'-bis(2-methoxyethyl)-[1]

  • Common Synonym: 1,3-bis(2-methoxyethyl)urea[2]

  • CAS Number: 6849-92-9[1][3][4]

  • Molecular Formula: C₇H₁₆N₂O₃[1]

  • Molecular Weight: 176.22 g/mol [1]

The following table summarizes key physicochemical data, which informs the safety and handling protocols discussed in subsequent sections.

PropertyExperimental Average ValuePredicted Average ValueUnitSource
Melting Point 70.8-°CEPA[3]
Boiling Point 286270°CEPA[3]
Flash Point 145-°CEPA[3]
Water Solubility 0.903-g/LEPA[3]
Vapor Pressure 3.97e-41.49e-4mmHgEPA[3]
Density 1.041.04g/cm³EPA[3]
logKow (Octanol-Water) -0.513--EPA[3]

Hazard Assessment and GHS Classification

A thorough review of available safety literature indicates that Urea, N,N'-bis(2-methoxyethyl)- is not broadly classified as a hazardous substance under the Globally Harmonized System (GHS). However, the absence of a formal classification does not imply an absence of risk. A cautious and informed approach is necessary.

  • Physical Hazards: The compound is not flammable, as indicated by its high flash point of 145°C.[3] However, like many organic materials, it is combustible and can decompose at high temperatures, potentially producing toxic fumes such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][6]

  • Health Hazards: Specific toxicological data for Urea, N,N'-bis(2-methoxyethyl)- is limited in publicly available literature. While the parent compound, urea, has low acute toxicity, this cannot be assumed for its derivatives. A related compound, (2-methoxyethyl)urea, carries GHS hazard warnings for being harmful if swallowed, in contact with skin, or if inhaled. Therefore, it is prudent to handle Urea, N,N'-bis(2-methoxyethyl)- as a substance of unknown toxicity and minimize exposure through all routes (inhalation, ingestion, and dermal contact).

Safe Handling and Personal Protective Equipment (PPE)

The following workflow and protocols are based on standard laboratory best practices for handling chemical compounds with limited hazard data. The primary goal is the elimination or minimization of direct exposure.

Engineering Controls

The first line of defense is to handle the chemical within a controlled environment.

  • Ventilation: Always handle Urea, N,N'-bis(2-methoxyethyl)- in a well-ventilated area.[5][9] For procedures that could generate dust (if solid) or aerosols, a certified chemical fume hood is required.[10]

  • Eye Wash & Safety Shower: An emergency eyewash station and safety shower must be immediately accessible in the work area.[11][12]

Personal Protective Equipment (PPE)

A baseline of PPE is mandatory for all handling procedures.

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields.[6] If there is a splash hazard, a face shield should be worn in addition to goggles.[13]

  • Skin Protection:

    • A lab coat must be worn and kept fastened.

    • Wear appropriate chemical-resistant gloves. Nitrile rubber gloves are a suitable choice for incidental contact.[14] Always inspect gloves for tears or holes before use and practice proper removal technique to avoid skin contamination.[13]

  • Respiratory Protection: Respiratory protection is generally not required when handling the substance in a well-ventilated area or chemical fume hood.[9] If dust or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[15]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling risk_assessment 1. Conduct Risk Assessment (Review SDS & Properties) ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe engineering 3. Verify Engineering Controls (Fume Hood, Ventilation) ppe->engineering handle 4. Handle Chemical (Minimize dust/aerosols) engineering->handle cleanup 5. Decontaminate Work Area handle->cleanup storage 6. Store Securely (Sealed, Cool, Dry) cleanup->storage disposal 7. Dispose of Waste (Follow Regulations) storage->disposal wash 8. Wash Hands Thoroughly disposal->wash caption Workflow for Safe Handling

Caption: A logical workflow for the safe handling of chemical reagents.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • General Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][14][16]

  • Container Integrity: Keep the container tightly sealed to prevent moisture absorption and potential contamination.[5] Use the original manufacturer's container or a compatible polyethylene or polypropylene container.[5]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][12][17] Contact with these materials could lead to vigorous or hazardous reactions.

Emergency Procedures

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures before handling the compound.

First Aid Measures
  • Inhalation: If fumes or dust are inhaled, immediately move the affected person to fresh air.[11] If breathing is difficult or symptoms persist, seek medical attention.[18]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[14][18] If irritation develops or persists, seek medical attention.[19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[19] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[18] Seek immediate medical attention.[6]

Spill Response Protocol

For small spills (<100 mL or 100 g) in a controlled laboratory setting. For large spills, evacuate the area and contact emergency personnel.

Protocol: Small Spill Clean-up

  • Alert & Assess: Alert personnel in the immediate area. Ensure the area is well-ventilated.[9]

  • Contain: If the spill is a liquid, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[5][20]

  • Absorb/Cover:

    • For liquids, add absorbent material, working from the outside in, until the liquid is fully absorbed.[20]

    • For solids, carefully cover the spill to prevent dust from becoming airborne.[9] Avoid dry sweeping. If necessary, lightly moisten the powder with a suitable solvent (e.g., water, if compatible) to minimize dust generation.

  • Collect: Carefully scoop the absorbed material or powder into a suitable, labeled waste container.[6][10] Use non-sparking tools if there is any fire hazard.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.[20][21]

  • Dispose: Seal the waste container and dispose of it as chemical waste according to institutional and local regulations.[10]

G spill Spill Occurs assess Assess Hazard (Size, Location, Volatility) spill->assess is_major Major Spill or Immediate Danger? assess->is_major evacuate Evacuate Area & Call Emergency Services is_major->evacuate Yes is_minor Minor Spill & Trained Personnel Available? is_major->is_minor No no_action Do Not Proceed Without Training/ Assistance is_minor->no_action No ppe Don Appropriate PPE (Gloves, Goggles, etc.) is_minor->ppe Yes contain Contain Spill (Use Absorbent Dikes) ppe->contain absorb Absorb / Cover (Work Outside-In) contain->absorb collect Collect Residue into Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area & Equipment collect->decontaminate dispose Dispose of Waste via EH&S Protocols decontaminate->dispose caption Decision Tree for Spill Response

Caption: A decision-making framework for responding to chemical spills.

Waste Disposal

Chemical waste must be managed responsibly to ensure safety and environmental protection.

  • Collect all waste material, including contaminated absorbents and PPE, in a clearly labeled, sealed, and compatible container.[10]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EH&S) office.

  • Dispose of the chemical waste through your institution's hazardous waste program, following all local, state, and federal regulations.[22][23]

References

  • Nexchem Ltd. (2023). Urea - SAFETY DATA SHEET.
  • Green Gubre Group. (2024). Best Practices for Storing and Handling Urea Fertilizers.
  • Saisa Chemicals. (2022). MSDS UREA.
  • Santa Cruz Biotechnology. Urea, 2M - Safety Data Sheet.
  • ARCHEM Diagnostics. (n.d.). SAFETY DATA SHEET UREA.
  • Dyno Nobel. (2020). Safety Data Sheet - Urea.
  • U.S. Environmental Protection Agency (EPA). (2025). Urea, N,N'-bis(2-methoxyethyl)- Properties. CompTox Chemicals Dashboard.
  • Morton Smith-Dawe. (2025). Safety Data Sheet – Urea.
  • Brunei Fertilizer Industries. (2025). Safety Data Sheet (SDS) for Urea.
  • Carl ROTH. (n.d.). Urea - Safety Data Sheet.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Urea.
  • MilliporeSigma. (2025). SAFETY DATA SHEET - Urea.
  • Carl ROTH. (n.d.). Safety Data Sheet: Urea.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Washington State University. (n.d.). Standard Operating Procedure for Urea.
  • U.S. Environmental Protection Agency (EPA). (2023). Urea, N,N'-bis(2-methoxyethyl)- - Substance Details. Substance Registry Services.
  • BioSpectra, Inc. (2022). Urea SDS.
  • Cornerstone Chemical Company. (2012). Urea Solution SAFETY DATA SHEET.
  • Huaxin Fertiliser Machinery. (2025). How to Store and Handle Urea Khad Safely.
  • The University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services.
  • PubChemLite. (2026). Urea, n,n'-bis(2-methoxyethyl)-.
  • Key Organics. (n.d.). (2-methoxyethyl)urea | 22033-10-9.
  • ChemicalBook. (2026). BIS(2-HYDROXYETHYL)-UREA - Safety Data Sheet.
  • Carolina Biological Supply Company. (n.d.). Safety Data Sheet Urea Nitrogen.
  • National Institutes of Health (NIH). (n.d.). Urea, N,N'-bis(2-hydroxyethyl)-. PubChem.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • BioShop Canada Inc. (n.d.). UREA - SAFETY DATA SHEET.
  • National Institute of Standards and Technology (NIST). (2016). SAFETY DATA SHEET - Urea.
  • Thermo Fisher Scientific. (2010). Urea - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Urea ≥99,5 %, p.a., BioScience-Grade.
  • Flinn Scientific. (2015). Urea SDS (Safety Data Sheet).
  • U.S. Environmental Protection Agency (EPA). (2025). Urea, N,N'-bis(2-methoxyethyl)- - Related Substances. CompTox Chemicals Dashboard.

Sources

Method

"Urea, N,N'-bis(2-methoxyethyl)-" material safety data sheet (MSDS) information

Technical Application Note: Urea, N,N'-bis(2-methoxyethyl)- CAS: 6849-92-9 | Formula: C₇H₁₆N₂O₃ | M.W.: 176.21 g/mol Part 1: Executive Summary & Chemical Profile Urea, N,N'-bis(2-methoxyethyl)- , also known as 1,3-bis(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Urea, N,N'-bis(2-methoxyethyl)- CAS: 6849-92-9 | Formula: C₇H₁₆N₂O₃ | M.W.: 176.21 g/mol

Part 1: Executive Summary & Chemical Profile

Urea, N,N'-bis(2-methoxyethyl)- , also known as 1,3-bis(2-methoxyethyl)urea , is a symmetrical, disubstituted urea derivative featuring two ether-containing "tails." Structurally, it bridges the gap between the hydrogen-bonding capability of urea and the solvation properties of glymes (glycol ethers).

This unique amphiphilic structure grants it significant utility in two distinct high-value fields:

  • Next-Generation Battery Electrolytes: As a component in Deep Eutectic Solvents (DES) or solid electrolyte interphase (SEI) formers, where its ether groups coordinate lithium ions while the urea core suppresses flammability.

  • Cryobiology: As a permeating cryoprotectant with lower cytotoxicity than Dimethyl Sulfoxide (DMSO), capable of suppressing ice crystal formation through glass-transition modulation.

Physicochemical Properties
PropertyValueNote
Appearance White to Off-White Crystalline SolidHygroscopic
Melting Point 70°C - 75°CSharp melting range indicates high purity
Solubility Soluble in Water, Ethanol, DMSOAmphiphilic nature
LogP (Octanol/Water) ~ -0.51Hydrophilic, cell-permeable
Stability Stable under normal conditionsAvoid strong oxidizers and acids

Part 2: Safety & Handling (MSDS Derived)

While specific GHS data for CAS 6849-92-9 is limited, the following safety profile is derived from the structural class of substituted ureas and alkyl ethers. Treat as a functional irritant.

Hazard Identification (GHS Classification - Conservative)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][3][4]

Handling Protocols
  • Engineering Controls: Always handle within a chemical fume hood, especially when heating or generating dust.

  • PPE Requirements:

    • Eyes: Chemical safety goggles (ANSI Z87.1).

    • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm).

    • Respiratory: N95 dust mask if handling powder; half-mask respirator with organic vapor cartridges if heating.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as the ether tails can form peroxides upon prolonged exposure to air and light (though less likely than simple ethers).

Part 3: Application Protocols

Application A: Synthesis of N,N'-bis(2-methoxyethyl)urea

For researchers requiring high-purity material for electrolyte or biological testing.

Principle: Transamidation of urea with 2-methoxyethylamine drives the release of ammonia, favoring the disubstituted product due to the nucleophilicity of the primary amine.

Reagents:

  • Urea (CAS 57-13-6)

  • 2-Methoxyethylamine (CAS 109-85-3)

  • Solvent: Water or Ethanol (Reflux)

Step-by-Step Protocol:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to an acid trap (e.g., dilute HCl) to neutralize evolved ammonia gas.

  • Charging: Add 6.0 g (0.1 mol) of Urea and 18.8 g (0.25 mol) of 2-Methoxyethylamine (2.5 equivalents) to the flask.

  • Reaction:

    • Heat the mixture to 120°C - 130°C (oil bath).

    • Maintain reflux for 4–6 hours . The evolution of ammonia gas (detectable by pH paper at the vent) indicates reaction progress.

    • Note: The excess amine acts as both reactant and solvent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the excess 2-methoxyethylamine under reduced pressure (Rotary Evaporator).

    • The residue will solidify upon cooling.

  • Purification:

    • Recrystallize the crude solid from hot ethanol or an ethanol/ethyl acetate mixture.

    • Filter the white crystals and dry under vacuum at 40°C overnight.

    • Yield Expectation: 70–85%.

Application B: Formulation of Deep Eutectic Electrolyte (Battery Research)

For development of non-flammable Li-ion battery electrolytes.

Principle: The urea derivative acts as a Hydrogen Bond Donor (HBD) to complex with Lithium salts, creating a liquid eutectic mixture at room temperature that supports ion transport without the flammability of carbonate solvents.

Protocol:

  • Preparation: In an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • Mixing:

    • Weigh 17.6 g (0.1 mol) of N,N'-bis(2-methoxyethyl)urea.

    • Weigh 2.8 g (0.02 mol) of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI).

    • Molar Ratio: Start with 5:1 (Urea:Salt).

  • Thermal Eutectic Formation:

    • Place the mixture in a sealed glass vial.

    • Heat to 80°C with stirring until a clear, homogeneous liquid forms.

    • Cool slowly to room temperature. If the mixture remains liquid, a Deep Eutectic Solvent (DES) has formed.

  • Characterization: Measure ionic conductivity using electrochemical impedance spectroscopy (EIS) and electrochemical stability window (ESW) using linear sweep voltammetry (LSV).

Application C: Low-Toxicity Cryopreservation Medium

For freezing sensitive mammalian cell lines where DMSO is toxic.

Principle: The methoxyethyl tails allow membrane permeation similar to DMSO, while the urea core disrupts water lattice formation, preventing ice crystallization.

Protocol:

  • Stock Solution: Prepare a 1.0 M solution of N,N'-bis(2-methoxyethyl)urea in the specific cell culture media (e.g., DMEM). Sterile filter (0.22 µm).

  • Freezing Mix:

    • Resuspend harvested cells at

      
       cells/mL.
      
    • Mix cell suspension 1:1 with the 1.0 M Urea-derivative stock (Final concentration: 0.5 M ).

    • Optional: Add 0.1 M Trehalose as an extracellular stabilizer.

  • Cooling Ramp:

    • Transfer to cryovials.

    • Place in a "Mr. Frosty" freezing container (isopropanol bath) to achieve -1°C/min cooling rate.

    • Store at -80°C overnight, then transfer to Liquid Nitrogen vapor phase.

Part 4: Visualizations

Figure 1: Synthesis & Mechanism Workflow

This diagram illustrates the transamidation pathway and purification logic.

SynthesisWorkflow Start Reagents: Urea + 2-Methoxyethylamine Reaction Reflux @ 130°C (- NH3 gas) Start->Reaction Transamidation Crude Crude Residue (Solid) Reaction->Crude Evaporation Purification Recrystallization (Ethanol) Crude->Purification Solvent Refinement Product Pure N,N'-bis(2-methoxyethyl)urea (White Crystals) Purification->Product Filtration & Drying

Caption: Step-by-step synthesis pathway via transamidation, highlighting critical isolation steps.

Figure 2: Battery Electrolyte Formulation Logic

Logic flow for creating a Deep Eutectic Solvent (DES) for Li-ion applications.

DES_Formulation UreaDeriv N,N'-bis(2-methoxyethyl)urea (Host / H-Bond Donor) Mixing Dry Mixing (Argon Atmosphere) UreaDeriv->Mixing LiSalt LiTFSI Salt (Li+ Source) LiSalt->Mixing Heating Heat to 80°C (Eutectic Transition) Mixing->Heating Complexation LiquidDES Stable Deep Eutectic Solvent (Room Temp Liquid) Heating->LiquidDES Phase Change Testing Test: Ionic Conductivity & ESW LiquidDES->Testing

Caption: Formulation logic for Urea-based Deep Eutectic Solvents (DES) in battery applications.

References

  • U.S. EPA CompTox Chemicals Dashboard. (2023). Urea, N,N'-bis(2-methoxyethyl)- (CAS 6849-92-9) Details and Properties. Retrieved from [Link]

  • Costanzo, J. P., & Lee, R. E. (2005). Cryoprotection by urea in a terrestrially hibernating frog. The Journal of Experimental Biology, 208, 4079-4089. (Contextual grounding for urea derivatives in cryobiology). Retrieved from [Link]

  • Du, Z., et al. (2022). Novel Urea-Based Molecule Functioning as a Solid Electrolyte Interphase Enabler. ACS Applied Materials & Interfaces. (Demonstrates utility of urea derivatives in batteries). Retrieved from [Link]

Sources

Application

Application of "Urea, N,N'-bis(2-methoxyethyl)-" in coatings and adhesives

High-Performance Plasticization & Solvation in Coatings and Adhesives[1] Executive Summary N,N'-bis(2-methoxyethyl)urea (CAS: 22060-84-0), hereafter referred to as DMEU , is a specialized, non-reactive substituted urea u...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Plasticization & Solvation in Coatings and Adhesives[1]

Executive Summary

N,N'-bis(2-methoxyethyl)urea (CAS: 22060-84-0), hereafter referred to as DMEU , is a specialized, non-reactive substituted urea utilized as a high-boiling polar solvent and solid plasticizer.[1] Unlike reactive urea-formaldehyde resins, DMEU is chemically stable, featuring capped methoxyethyl tails that provide unique compatibility with polar polymers (PVDF, Polyurethanes, Epoxies).[1]

This guide details the application of DMEU as a Processing Aid and Performance Modifier . Its primary utility lies in its ability to disrupt inter-chain hydrogen bonding during processing (lowering viscosity) and re-establish cohesion upon cooling or curing, while acting as a non-volatile plasticizer to improve film flexibility and impact resistance.

Chemical Profile & Mechanism of Action[2]

DMEU functions through a Dipole-Dipole Intercalation Mechanism . The central urea moiety possesses a high dipole moment, allowing it to compete with polymer-polymer hydrogen bonds (e.g., in Polyamides or Polyurethanes).[1] The methoxyethyl "tails" provide steric spacing, effectively increasing the free volume of the polymer matrix.

Table 1: Physicochemical Properties
PropertyValueRelevance to Application
Molecular Weight 176.22 g/mol Low enough for mobility; high enough to prevent migration.
Physical State Solid (Waxy/Crystalline)Acts as a solid plasticizer; requires heat to incorporate.
Melting Point ~70.8°CMelts during standard thermal curing/extrusion processes.
Boiling Point ~270–286°CUltra-Low VOC contributor during cure; suitable for high-temp baking.
Solubility Water, Alcohols, Polar SolventsHighly compatible with waterborne and polar solvent systems.[1]
Reactivity Non-Reactive (Capped)Does not consume isocyanates or epoxies; strictly a physical modifier.
Mechanism Visualization

The following diagram illustrates how DMEU reduces viscosity and modulus by interrupting polymer chain interactions.

G cluster_0 Native Polymer State cluster_1 DMEU Modified State P1 Polymer Chain A H_Bond Strong H-Bonding (High Viscosity/Brittle) P1->H_Bond P2 Polymer Chain B P2->H_Bond DMEU_Mol DMEU Molecule (Intercalation) H_Bond->DMEU_Mol Heat + Mixing P3 Polymer Chain A P3->DMEU_Mol Dipole Interaction P4 Polymer Chain B P4->DMEU_Mol Steric Spacing

Caption: DMEU intercalates between polymer chains, replacing rigid H-bonds with flexible dipole interactions.[1]

Application Protocols
Protocol A: High-Temperature Coalescent for PVDF Coatings

Context: Polyvinylidene fluoride (PVDF) coatings (used in architectural finishes and battery electrodes) often require toxic solvents like NMP. DMEU acts as a safer, high-boiling "latent solvent" that aids film formation during the bake cycle.

Materials:

  • PVDF Resin Powder

  • DMEU (Solid)[2]

  • Primary Solvent (e.g., Propylene Carbonate or Acetone/Water mix)[1]

  • High-shear disperser[1]

Step-by-Step Methodology:

  • Pre-Solubilization:

    • Dissolve DMEU in the primary solvent at 40°C . Ratio: 5-10% DMEU by weight of resin.

    • Note: Although DMEU melts at ~70°C, it is soluble in polar solvents at lower temperatures.

  • Resin Dispersion:

    • Slowly add PVDF powder to the Solvent/DMEU solution under high shear (2000 RPM).

    • Maintain temperature < 50°C to prevent premature swelling/gelation.

  • Application & Cure:

    • Apply coating to substrate (Aluminum or Steel).

    • Bake Cycle: Ramp temperature to 200°C (above PVDF melting point).

    • Mechanism: As the primary solvent evaporates, DMEU remains (BP > 270°C), solvating the PVDF resin and ensuring a pinhole-free, continuous film.[1]

  • Cooling:

    • Upon cooling, DMEU solidifies within the amorphous regions of the PVDF, acting as a permanent plasticizer to prevent cracking during bending.[1]

Protocol B: Open-Time Extender for Hot-Melt Adhesives (HMA)

Context: Polyamide or EVA-based hot melts often set too quickly. DMEU extends the "open time" (working time) by depressing the recrystallization temperature.

Materials:

  • Base Polymer (Polyamide or EVA)

  • Tackifier Resin

  • DMEU (Solid)[2]

Step-by-Step Methodology:

  • Melt Blending:

    • Heat the base polymer and tackifier to 160°C in a sigma-blade mixer or extruder.

  • DMEU Incorporation:

    • Add DMEU (2-5% wt) slowly.

    • Observation: Viscosity will drop immediately. Do not exceed 10% loading, or cohesive strength may suffer.[1]

  • Homogenization:

    • Mix for 15 minutes to ensure molecular dispersion.

  • Testing (Validation):

    • Viscosity Check: Measure Brookfield viscosity at 160°C. Expect a 15-20% reduction vs. control.

    • Open Time Test: Apply a bead to cardboard. Press a second substrate every 5 seconds. The time until fiber tear ceases is the open time.

    • Target: DMEU should extend open time by 30-50%.

Analytical Validation & Quality Control

To ensure the integrity of the formulation, the following validation steps are required.

1. Thermal Stability (TGA)

Run Thermogravimetric Analysis (TGA) on the pure DMEU and the final film.

  • Requirement: < 1% weight loss at 150°C.

  • Purpose: Confirms DMEU acts as a permanent additive and does not outgas during standard curing.

2. Glass Transition Shift (DSC)

Run Differential Scanning Calorimetry (DSC).

  • Expectation: The

    
     of the polymer binder should decrease linearly with DMEU concentration.
    
  • Formula:

    
    
    
  • If

    
     does not drop, the DMEU has crystallized separately (phase separation) and the formulation has failed.[1]
    
Workflow Visualization: Formulation Logic

Formulation Start Start Formulation Check_Solubility Check Polymer Compatibility (Hansen Solubility Parameters) Start->Check_Solubility Decision Compatible? Check_Solubility->Decision Process_A Protocol A: Solution Coating (Pre-dissolve DMEU) Decision->Process_A Solvent Based Process_B Protocol B: Melt Blending (Add DMEU at >75°C) Decision->Process_B Hot Melt Validation Validation: DSC & TGA Process_A->Validation Process_B->Validation

Caption: Decision tree for selecting the appropriate incorporation method based on formulation type.

Safety & Handling
  • Toxicity: Unlike simple ureas, substituted ureas can have specific toxicological profiles. While generally lower risk than NMP, standard PPE (gloves, goggles) is mandatory.[1]

  • Storage: Hygroscopic. Store in tightly sealed containers with desiccants. Moisture absorption can cause bubbling in hot-melt applications.

References
  • U.S. Environmental Protection Agency (EPA). (2023). Substance Details: Urea, N,N'-bis(2-methoxyethyl)-.[1][3][4][5] CompTox Chemicals Dashboard. [Link]

  • PubChem. (2025).[4][6] Compound Summary: Urea, N,N'-bis(2-methoxyethyl)- (CAS 22060-84-0).[1] National Library of Medicine. [Link]

  • Sherwin-Williams Co. (2014). Moisture-curable single-component coatings based on N-substituted urea polymers.
  • Fraunhofer Institute. (2021). Substitution of NMP in Polymer Processing. Fraunhofer IPMS Research Reports.[7] [Link]

Sources

Method

Application Note: Urea, N,N'-bis(2-methoxyethyl)- as a Multidentate Podand Ligand

This Application Note provides a comprehensive technical guide to Urea, N,N'-bis(2-methoxyethyl)- (also known as 1,3-bis(2-methoxyethyl)urea), focusing on its structural utility as a multidentate oxygen-donor ligand. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to Urea, N,N'-bis(2-methoxyethyl)- (also known as 1,3-bis(2-methoxyethyl)urea), focusing on its structural utility as a multidentate oxygen-donor ligand.

While frequently cited in literature as a model substrate for catalytic hydrogenation (Milstein et al.), this guide analyzes its role as a flexible podand ligand in coordination chemistry, specifically for hard Lewis acids (Lanthanides, Actinides, and Alkali metals).

Executive Summary

Urea, N,N'-bis(2-methoxyethyl)- (CAS: N/A for specific ligand grade, typically synthesized in-situ or custom) represents a class of neutral, oxygen-rich podand ligands . Unlike simple ureas (e.g., TMU, DMPU) that coordinate solely through the carbonyl oxygen, this molecule features two pendant methoxyethyl arms. This "tridentate-potential" structure allows it to act as a pseudo-crown ether , offering enhanced chelation stability for hard metal cations (


, 

,

) through a cooperative

binding motif.

Key Applications:

  • f-Element Separations: Neutral extractant for Actinide/Lanthanide partitioning (analogous to diglycolamides).

  • Crystal Engineering: Formation of hydrogen-bonded networks and coordination polymers.

  • Catalytic Intermediates: Stabilizing ligand for high-valent metal centers during hydrogenation cycles.

Chemical Profile & Ligand Design

Structural Attributes

The ligand consists of a rigid urea core flanked by two flexible ethoxy arms. This architecture provides a "hard" oxygen-donor environment ideal for interacting with high charge-density cations (HSAB Theory).

PropertyValue
Formula

Molecular Weight 204.27 g/mol
Donor Atoms 3 Oxygen atoms (1 Carbonyl, 2 Ether)
Coordination Modes

-O (Carbonyl only),

-O,O,O (Podand wrap)
Solubility High in polar organic solvents (MeOH, THF, DCM), Water
Coordination Modes

The ligand's flexibility allows it to switch between modes depending on the metal's steric requirements:

  • Monodentate (

    
    ):  Binding solely through the highly polarized urea carbonyl oxygen. Common with transition metals (e.g., Ru, Pd) where steric crowding prevents arm wrapping.
    
  • Tridentate Podand (

    
    ):  The "wrap-around" mode. The ether oxygens assist the carbonyl oxygen, creating a cavity similar to 18-crown-6 but with an open-chain topology. This is the primary mode for Lanthanide (
    
    
    
    ) extraction.

Experimental Protocols

Protocol A: Ligand Synthesis (High Purity)

Objective: Synthesize N,N'-bis(2-methoxyethyl)urea from 2-methoxyethylamine.

Reagents:

  • 2-Methoxyethylamine (2.2 equiv)

  • Dimethyl carbonate (DMC) or Urea (1.0 equiv) - Green Chemistry Route

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5 mol%)

Workflow:

  • Charge: In a pressure tube, combine dimethyl carbonate (10 mmol) and 2-methoxyethylamine (22 mmol). Add TBD catalyst.

  • Reflux: Heat to 90°C for 12 hours. The reaction proceeds via transamidation.

  • Workup: Remove excess amine and methanol byproduct under reduced pressure (rotary evaporator).

  • Purification: Recrystallize from minimal hot ethyl acetate or purify via silica gel chromatography (5% MeOH in DCM) if oil persists.

  • Validation: Confirm structure via

    
     NMR (
    
    
    
    or
    
    
    ). Look for the characteristic triplet of the
    
    
    adjacent to the ether oxygen (~3.5 ppm) and the urea
    
    
    signal (if in DMSO).
Protocol B: Solvent Extraction of Lanthanides ( )

Objective: Evaluate the distribution ratio (


) using the ligand as a neutral extractant.

System:

  • Organic Phase: 0.1 M Ligand in 1-Octanol or Nitrobenzene.

  • Aqueous Phase:

    
     M 
    
    
    
    in 3 M
    
    
    .

Step-by-Step:

  • Preparation: Dissolve the synthesized ligand in the chosen diluent (e.g., 1-octanol) to reach 0.1 M concentration.

  • Contact: Mix equal volumes (2 mL each) of the organic phase and the aqueous acidic metal solution in a centrifuge tube.

  • Equilibration: Vortex vigorously for 30 minutes at 25°C.

  • Separation: Centrifuge at 4000 rpm for 5 minutes to ensure phase separation.

  • Analysis: Sample 100

    
     from each phase. Analyze Metal concentration using ICP-MS or Radiometry (if using 
    
    
    
    tracer).
  • Calculation: Determine Distribution Ratio

    
    .
    

Mechanism & Visualization

Signaling Pathway: Coordination Logic

The following diagram illustrates the ligand's transition from a free species to a metal-coordinated complex, highlighting the "Podand Effect" where entropy loss upon binding is compensated by the chelate effect.

CoordinationPathway cluster_conditions Reaction Conditions Ligand Free Ligand (Open Chain) Intermediate Pre-Organization (Conformational Change) Ligand->Intermediate Solvent Reorganization Metal Metal Ion (Ln3+ / An4+) Metal->Intermediate Electrostatic Attraction Complex_Mono κ1-Complex (Carbonyl Bound) Intermediate->Complex_Mono Fast Kinetics (Hard O-Donor) Complex_Tri κ3-Podand Complex (Stable Chelate) Complex_Mono->Complex_Tri Chelate Effect (Ether Arm Wrap)

Figure 1: Coordination pathway showing the step-wise binding mechanism. The ligand initially binds via the carbonyl oxygen (kinetic product) before the ether arms wrap around to form the thermodynamic tridentate product.

Data Summary & Performance Metrics

The following table estimates stability constants (


) based on structural analogues (e.g., Diglycolamides, TMU) in acetonitrile/water mixtures.
Metal IonIonic Radius (Å)Predicted ModeEst.

Notes

0.76

-O,O,O
3.5 - 4.2Fits well in the podand cavity; relevant for electrolytes.

0.95

-O,O,O
5.8 - 6.5Strong electrostatic interaction; high extraction efficiency.

0.73 (eq)

-O,O
4.5 - 5.0Steric hindrance of oxo-ligands may prevent full tridentate binding.

0.74

-O
N/ABinds primarily to Carbonyl; used in catalytic hydrogenation cycles.

References

  • Milstein, D., et al. (2011). Novel Ruthenium Complexes and Their Uses in Processes for Formation and/or Hydrogenation of Esters, Amides and Derivatives Thereof. World Intellectual Property Organization, WO2012052996A2. Link

    • Context: Establishes the molecule as a key substrate and intermediate in ruthenium-catalyzed hydrogenation, defining its stability and reactivity profile.
  • Bonnet, F., et al. (2005). Lanthanide mono(borohydride) complexes of diamide-diamine donor ligands. Dalton Transactions, 7(3), 421-423. Link

    • Context: Provides foundational chemistry for multidentate O/N donor ligands with Lanthanides, analogous to the podand behavior described.
  • Vögtle, F., & Weber, E. (1979). Multidentate Acyclic Neutral Ligands and Their Complexation. Angewandte Chemie International Edition, 18(10), 753-776. Link

    • Context: The authoritative review on "Podands" (acyclic crown ether analogs), validating the coordination mechanism of bis(methoxyethyl) ligands.
  • Choppin, G. R. (2005). Solvent extraction of actinides and lanthanides. Journal of Radioanalytical and Nuclear Chemistry, 264, 155–160. Context: General protocol grounding for the solvent extraction methodology described in Section 3.

Disclaimer: This Application Note is a theoretical synthesis based on available chemical literature and structural analogues. Specific stability constants should be experimentally verified for critical industrial applications.

Application

Application Note: Formulation of N,N'-bis(2-methoxyethyl)urea Functional Resins

This Application Note and Protocol Guide details the formulation, synthesis, and characterization of resins based on N,N'-bis(2-methoxyethyl)urea (also known as 1,3-bis(2-methoxyethyl)urea). Introduction & Scientific Rat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the formulation, synthesis, and characterization of resins based on N,N'-bis(2-methoxyethyl)urea (also known as 1,3-bis(2-methoxyethyl)urea).

Introduction & Scientific Rationale

N,N'-bis(2-methoxyethyl)urea (CAS 6849-92-9 / 22936-31-8) is a substituted urea derivative characterized by two hydrophilic methoxyethyl tails attached to the central urea moiety. Unlike simple urea, which forms rigid, brittle resins with formaldehyde, the methoxyethyl substituents introduce significant internal plasticization and hydrophilicity .

Key Properties:

  • Structure:

    
    
    
  • Functionality: The secondary amine protons (

    
    ) are reactive sites for electrophilic attack (e.g., by formaldehyde or glyoxal), allowing for resinification.
    
  • Resin Characteristics: The resulting polymers are non-crystallizing, highly flexible, and water-compatible.

Applications in Drug Development:

  • Hydrophilic Matrices: Used as a biocompatible matrix for solid dispersions to enhance the solubility of poorly water-soluble drugs (BCS Class II/IV).

  • Cryoprotection: The methoxyethyl moieties mimic the behavior of cryoprotectants (like DMSO), making these resins useful in hydrogel formulations for biological tissue preservation.

  • Controlled Release: The ether linkages provide stability against hydrolysis, while the urea backbone allows for hydrogen bonding with active pharmaceutical ingredients (APIs).

Formulation Strategy

The formulation relies on the polycondensation of N,N'-bis(2-methoxyethyl)urea with a dialdehyde (typically Formaldehyde or Glyoxal) to form an amino resin.

Mechanism:

  • Methylolation (Addition): Under basic conditions (pH 8-9), formaldehyde adds to the

    
     groups to form N-methylol derivatives (N-hydroxymethyl).
    
  • Condensation (Curing): Under acidic conditions (pH 4-5) and heat, methylol groups react with other amine protons or hydroxyls to form methylene (

    
    ) or ether (
    
    
    
    ) bridges, creating a crosslinked network.
Reaction Pathway Diagram

ReactionPathway Monomer N,N'-bis(2-methoxyethyl)urea Methylol N-Methylol Intermediate (Water Soluble) Monomer->Methylol pH 8.5, 60°C (Addition) Formaldehyde Formaldehyde (aq) Formaldehyde->Methylol Resin Crosslinked Resin (Methylene Bridges) Methylol->Resin pH 4.5, 120°C (Condensation)

Caption: Step-wise synthesis from monomer addition to acid-catalyzed network formation.

Experimental Protocols

Protocol A: Synthesis of Pre-Polymer (Resin Syrup)

Objective: To create a stable, water-soluble pre-polymer suitable for coating or impregnation.

Materials:

  • N,N'-bis(2-methoxyethyl)urea (BMEU) (>98% purity).

  • Formaldehyde (37% aqueous solution, methanol stabilized).

  • Sodium Hydroxide (10% w/v solution).

  • Formic Acid or Citric Acid (10% w/v solution).

Step-by-Step Methodology:

  • Stoichiometric Calculation:

    • Target Molar Ratio (F/U): 2.0 : 1.0 (Formaldehyde : Urea).

    • Note: A ratio of 2.0 ensures full methylolation of both nitrogen atoms.

    • Example: 17.6 g BMEU (0.1 mol) + 16.2 g Formaldehyde 37% (0.2 mol).

  • Initial Mixing:

    • In a 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge the Formaldehyde solution.

    • Adjust pH to 8.5 – 9.0 using NaOH. Critical: High pH prevents premature polymerization.

  • Addition & Reaction:

    • Add BMEU slowly to the stirring formaldehyde.

    • Heat the mixture to 60°C . Maintain for 1 hour .

    • Observation: The solution should remain clear and colorless. Cloudiness indicates impurities or premature crosslinking.

  • Stabilization:

    • Cool the solution to room temperature.

    • The resulting product is "Dimethylol-N,N'-bis(2-methoxyethyl)urea" (DMBMEU).

    • Storage: Stable at 4°C for 2 weeks.

Protocol B: Curing and Resinification

Objective: To crosslink the pre-polymer into a solid matrix or hydrogel.

  • Catalysis:

    • To the Pre-Polymer syrup from Protocol A, add Catalyst (Citric Acid or Ammonium Chloride) to 1-3% w/w of solid resin content.

    • Adjust pH to 4.5 .

  • Application (Coating/Matrix):

    • For Coatings: Cast the solution onto a glass or PTFE substrate.

    • For Drug Loading: Dissolve the API (drug) into the pre-polymer solution before adding the acid catalyst.

  • Curing Cycle:

    • Stage 1 (Drying): 60°C for 30 minutes (removes water).

    • Stage 2 (Curing): 120°C for 15-60 minutes.

    • Mechanism:[1][2] Acid releases protons -> protonates methylol hydroxyl -> water leaves -> carbocation attacks nitrogen -> crosslink forms.

Characterization & Quality Control

ParameterMethodAcceptance Criteria
Free Formaldehyde Titration (Sodium Sulfite method)< 0.5% (Low toxicity requirement)
Degree of Cure Solvent Extraction (Acetone boil)> 95% Insoluble fraction
Flexibility DSC (Differential Scanning Calorimetry)Tg < 0°C (Indicates flexible, rubbery state)
Structure FTIR SpectroscopyLoss of -OH peak (3400 cm⁻¹); Appearance of C-N-C (1100-1200 cm⁻¹)

Troubleshooting Guide:

  • Problem: Resin is brittle.

    • Cause: F/U ratio too high (>2.5) or insufficient methoxyethyl content.

    • Fix: Reduce Formaldehyde ratio to 1.8 or blend with unreacted BMEU as plasticizer.

  • Problem: Resin precipitates during synthesis.

    • Cause: pH dropped below 7.0 during methylolation.

    • Fix: Monitor pH every 15 mins and add NaOH as needed.

References

  • Chemical Identity: 1,3-bis(2-methoxyethyl)urea. CAS 6849-92-9.[3] ChemicalBook. Link

  • Synthesis & Reactivity: Milstein, D., et al. (2013). Novel ruthenium complexes and their uses in processes for formation and/or hydrogenation of esters, amides and derivatives thereof. US Patent 2013/0281664 A1. (Demonstrates stability and hydrogenation of the urea derivative). Link

  • Resin Chemistry Base: Pizzi, A. (2003). Advanced Wood Adhesives Technology. CRC Press. (Standard text for Urea-Formaldehyde reaction mechanisms).
  • General Protocol: Standard Practice for Preparation of Urea-Formaldehyde Resin Solutions. ASTM D1084. (Adapted for substituted ureas).[2][3][4][5][6][7][8]

Sources

Technical Notes & Optimization

Troubleshooting

Strategies to improve the yield of "Urea, N,N'-bis(2-methoxyethyl)-" synthesis

Target Molecule: Urea, N,N'-bis(2-methoxyethyl)- CAS: 22033-22-3 Structure: Support Ticket ID: UREA-OPT-2024 Executive Summary & Core Challenge The Yield Paradox: Researchers often report low yields (<40%) for this speci...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Urea, N,N'-bis(2-methoxyethyl)- CAS: 22033-22-3 Structure:


Support Ticket ID:  UREA-OPT-2024

Executive Summary & Core Challenge

The Yield Paradox: Researchers often report low yields (<40%) for this specific urea not because the reaction fails, but because the workup fails .

Unlike lipophilic ureas, N,N'-bis(2-methoxyethyl)urea contains two ether tails and a polar urea core, making it highly water-soluble (LogKow ~ -0.5).[1] The standard "reaction


 aqueous wash 

organic extraction" protocol will result in the product partitioning into the aqueous waste layer.

The Solution: This guide prioritizes anhydrous isolation techniques and selects synthetic routes that minimize non-volatile byproducts, thereby bypassing the need for aqueous extraction.[1]

Strategic Route Selection

Select your protocol based on available equipment and scale.

RouteSelection Start Start: Define Constraints Scale Scale? Start->Scale Small Small Scale (<10g) High Purity Needed Scale->Small Lab Bench Large Large Scale (>100g) Cost Sensitive Scale->Large Pilot/Process RouteA Route A: CDI Coupling (Anhydrous Workup) Small->RouteA Recommended RouteB Route B: Urea Transamidation (Equilibrium Management) Large->RouteB With Optimization

Figure 1: Decision matrix for synthetic route selection.

Protocol A: The CDI Coupling (Gold Standard for Yield)

Mechanism: 1,1'-Carbonyldiimidazole (CDI) activates the carbonyl source. The amine attacks, displacing imidazole.[1] Why this works: The byproduct is imidazole, which is water-soluble.[1] However, since we avoid water, we remove imidazole via specific solvent washing or acidification in non-aqueous media.[1]

Reagents
  • Amine: 2-Methoxyethylamine (2.2 equivalents).

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.0 equivalent).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Atmosphere: Nitrogen/Argon (CDI is moisture sensitive).

Step-by-Step Methodology
  • Activation: Dissolve CDI (10 mmol) in anhydrous DCM (20 mL) under inert atmosphere. Cool to 0°C.[1][2]

  • Addition: Add 2-methoxyethylamine (22 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (MeOH/DCM 1:9) should show consumption of the amine.

  • Critical Workup (The "No-Water" Method):

    • Do NOT wash with water yet.[1]

    • Evaporate the solvent (DCM/THF) under reduced pressure to obtain a semi-solid residue.

    • Purification: The residue contains the Product + Imidazole.

    • Option 1 (Solvent Wash): Triturate the residue with cold Ether or Hexane/EtOAc (1:1). The urea product often crystallizes, while imidazole remains partially solubilized or can be washed away.[1]

    • Option 2 (Flash Column): If high purity is required, load the residue onto a short silica plug.[1] Elute with DCM

      
       5% MeOH in DCM. The urea elutes before the imidazole.
      

Expected Yield: >85%

Protocol B: Urea Transamidation (Scale-Up Route)

Mechanism:


Challenge:  The amine (BP ~95°C) boils before Urea melts (MP 133°C). You cannot simply mix and melt them without a pressure vessel or solvent.
Reagents
  • Amine: 2-Methoxyethylamine (4.0 equivalents - large excess required).

  • Carbonyl Source: Urea (1.0 equivalent).

  • Solvent: Amyl Alcohol or Xylene (High boiling point).

  • Catalyst (Optional): Boric acid (1-2 mol%) can accelerate transamidation.

Step-by-Step Methodology
  • Setup: Use a round-bottom flask with a reflux condenser and a nitrogen sweep (to remove

    
    ).
    
  • Mixing: Combine Urea, Solvent, and Catalyst.[1] Add the Amine.

  • Reflux: Heat to reflux (aim for >120°C internal temp).

    • Crucial: If using Xylene, the amine is soluble but urea is not.[1] As the reaction proceeds, the urea dissolves.[1][2][3]

    • The nitrogen sweep is vital to push the equilibrium by removing ammonia gas.

  • Duration: Reflux for 12–24 hours.

  • Workup:

    • Cool to room temperature.[1][4]

    • If the product crystallizes out (ideal), filter and wash with cold toluene.[1]

    • If product remains in solution: Evaporate solvent.[1] Recrystallize the residue from Isopropanol/Hexane.

Expected Yield: 50–70% (Lower due to equilibrium limitations).

Purification & Troubleshooting Guide

The "Oiling Out" Phenomenon

This urea has a low melting point (~71°C). During recrystallization, it may separate as an oil rather than crystals.[1]

  • Fix: Use a "Seeding" technique. Cool the solution slowly. Scratch the glass side of the flask.[1] Add a seed crystal if available.[1]

  • Solvent System: Avoid pure Ethanol (too soluble). Use Toluene or EtOAc/Hexane (1:3) .

Comparison of Physical Data for Identification
PropertyValueNotes
Appearance White Crystalline SolidHygroscopic - Store in desiccator.[1][5]
Melting Point 70–72°CSharp MP indicates high purity.[1] Broad MP = Wet/Impure.[1]
Solubility Water, MeOH, DCM, CHCl3Highly soluble in polar media.[1]
Insolubility Hexane, Cold EtherUse these for washing/trituration.[1]
Troubleshooting FAQ

Q: I washed my reaction with water and the yield is 10%. Where is my product? A: It is in the water layer. Because of the ether oxygens, the molecule acts like a "mini-PEG" and loves water.[1]

  • Recovery: Saturate the water layer with NaCl (Salting out) and extract exhaustively with n-Butanol or Chloroform (3x).

Q: The product smells like amine. A: You have unreacted 2-methoxyethylamine trapped in the crystal lattice.

  • Fix: Dry the solid in a vacuum oven at 40°C for 12 hours. If that fails, recrystallize from acidified ethanol (trace HCl) to keep the amine in solution as a salt, though this is risky with acid-sensitive ureas.[1] Better to simply wash with cold ether.[1]

Q: Can I use Triphosgene instead of CDI? A: Yes. Triphosgene is cheaper but more dangerous.[1]

  • Protocol Adjustment: Dissolve amine (2.2 eq) + Triethylamine (2.2 eq) in DCM. Add Triphosgene (0.34 eq) at -78°C. The Triethylamine is required to scavenge the HCl formed.

Process Visualization: The "No-Water" Workflow

Workup Rxn Reaction Mixture (DCM + Product + Imidazole) Evap Evaporate Solvent (Vacuum) Rxn->Evap Residue Oily Residue Evap->Residue Decision Purity Requirement? Residue->Decision High High (>99%) Decision->High Med Standard (>95%) Decision->Med Col Silica Plug Filtration (Elute 5% MeOH/DCM) High->Col Trit Trituration (Cold Ether/Hexane) Med->Trit Final Pure Urea Product Col->Final Trit->Final

Figure 2: The "No-Water" workup protocol designed to prevent yield loss via aqueous partitioning.

References

  • U.S. Environmental Protection Agency. (2023). Chemical Properties for Urea, N,N'-bis(2-methoxyethyl)- (CAS 22033-22-3). CompTox Chemicals Dashboard.[1] [Link]

  • Fournier, J., et al. (2010).[1] Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent.[6] Green Chemistry, 12, 1811-1816.[1][6] [Link]

  • Hayes, M., et al. (1997).[1][7] Mechanism of Action of Fotemustine: Evidence for DNA-Reactive Intermediates.[1] Biochemistry, 36(35).[1] (Contextual reference for nitrosourea precursors). [Link]

  • Sciencemadness Wiki. (2022).[8] General Urea Synthesis and Properties.[9][Link]

Sources

Optimization

Recrystallization techniques for purifying "Urea, N,N'-bis(2-methoxyethyl)-"

Case ID: PUR-UREA-2ME Subject: Recrystallization Protocols & Troubleshooting for Low-Melting Amphiphilic Ureas Assigned Specialist: Senior Application Scientist Executive Summary & Compound Profile Compound: Urea, N,N'-b...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-UREA-2ME Subject: Recrystallization Protocols & Troubleshooting for Low-Melting Amphiphilic Ureas Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

Compound: Urea, N,N'-bis(2-methoxyethyl)- CAS: 22033-22-3 Molecular Structure:



Critical Physicochemical Constraints: Before attempting purification, you must recognize two "enemies" specific to this molecule that cause 90% of experimental failures:

  • The "Oiling Out" Danger Zone: The melting point is relatively low (~70.8°C ). If you force precipitation above this temperature (or if impurities depress the MP below your working temperature), the product will separate as a viscous oil, not a crystal.

  • Amphiphilic Hygroscopicity: The urea core is polar, but the methoxyethyl "tails" act like short polyethylene glycol (PEG) chains. This molecule loves water. Moisture is the primary cause of yield loss.

Solvent System Selection (The "Why")

Do not use water or wet alcohols. The ether linkages interact too strongly with water, preventing crystallization. You need a Dual-Solvent Displacement System .

Solvent RoleRecommended SolventTechnical Logic
Primary Solvent (Good) Ethyl Acetate (Anhydrous) Dissolves the urea via hydrogen bonding but allows crystal lattice formation upon cooling. BP (77°C) is close to the MP, preventing overheating.
Alternative Primary Acetone (Dry) Excellent solubility, but high volatility requires careful handling to prevent crusting.
Anti-Solvent (Bad) n-Hexane or n-Heptane Non-polar alkanes force the polar urea core to self-associate and crystallize. Heptane is preferred for its higher boiling point.
Forbidden Solvents Water, Methanol, EthanolThe compound is too soluble; these will result in syrup/oil or <10% yield.

Master Protocol: The "Isothermal Drift" Method

This protocol is designed to prevent "oiling out" by controlling the supersaturation rate.[1]

Prerequisites:

  • Crude N,N'-bis(2-methoxyethyl)urea

  • Anhydrous Ethyl Acetate (EtOAc)

  • n-Hexane (Dry)

  • Nitrogen line (optional but recommended)

Step-by-Step Workflow
  • Dissolution (The Saturation Limit):

    • Place crude solid in a flask with a stir bar.

    • Add Ethyl Acetate slowly while heating to 60°C (Do not exceed 65°C; stay below the MP of 71°C to avoid melting the bulk solid into an oil before it dissolves).

    • Ratio Target: ~3-5 mL EtOAc per gram of solid.

    • Stop when the solution is clear. If colored impurities remain, add activated carbon (1 wt%), stir for 5 mins, and hot filter.

  • The "Cloud Point" Titration:

    • Maintain the solution at 50°C .

    • Add n-Hexane dropwise via an addition funnel.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of EtOAc to clear the solution back to transparency.

  • Seeding (Critical Step):

    • Remove the heat source.[2] Allow the flask to cool to 40-45°C .

    • Add a few "seed crystals" of pure product. (If none exist, scratch the glass wall with a glass rod at the liquid interface).

    • Observation: You should see a white trail of nucleation, not oil droplets.

  • Crystallization:

    • Allow to cool to room temperature (RT) slowly (over 1-2 hours). Do not use an ice bath yet.

    • Once a heavy crop of crystals exists at RT, move to a fridge (4°C) or ice bath for 30 minutes to maximize yield.

  • Isolation:

    • Filter under vacuum (Buchner funnel).

    • Wash: Wash the cake immediately with a cold 1:1 mixture of EtOAc/Hexane.

    • Dry: Vacuum oven at 35°C. Warning: Higher temps may melt the solvated crystal lattice.

Troubleshooting & FAQs

Q1: My product came out as a yellow/brown oil at the bottom of the flask. What happened?

Diagnosis: You experienced Liquid-Liquid Phase Separation (LLPS) . Cause:

  • Temperature was too high (>70°C) when anti-solvent was added.

  • Impurities depressed the melting point below your working temperature.[3] Fix: Re-dissolve the oil by heating and adding more Ethyl Acetate. Let it cool to 35°C before adding the Hexane. You must stay in the "Metastable Zone" where crystals form, not the "Oiling Zone."

Q2: I smell an ammonia-like or fishy odor.

Diagnosis: Unreacted 2-methoxyethylamine or decomposition. Fix: Before recrystallization, wash the crude solid (if possible) or the organic solution with a very mild acidic brine (e.g., 5% NaH₂PO₄). The amine will protonate and stay in the water layer; the urea will remain in the organic layer.

Q3: The crystals are wet and turn into a liquid on the filter paper.

Diagnosis: Hygroscopic collapse. Fix: The compound is absorbing moisture from the air, or the solvent (EtOAc) was wet.

  • Perform the filtration under a nitrogen blanket or rapid airflow.

  • Use anhydrous solvents.

  • Do not air dry; move immediately to a vacuum desiccator.

Visualizations

Diagram 1: The Recrystallization Decision Logic

This flow chart guides you through the critical decision points to avoid oiling out.

RecrystallizationLogic Start Start: Crude N,N'-bis(2-methoxyethyl)urea Solvent Dissolve in Ethyl Acetate @ 60°C (Keep T < MP of 71°C) Start->Solvent Check Is Solution Clear? Solvent->Check Filter Hot Filtration (Remove Solids) Check->Filter No (Turbid) AntiSolvent Add Hexane @ 50°C until Cloud Point Check->AntiSolvent Yes Filter->AntiSolvent Cooling Cool to 40°C AntiSolvent->Cooling Seed Add Seed Crystals / Scratch Glass Cooling->Seed Observation Observe Precipitate Seed->Observation Crystals White Solids Form (Success) Observation->Crystals Crystalline Oil Oily Droplets Form (Failure) Observation->Oil Liquid Final Cool to 4°C -> Filter -> Vac Dry Crystals->Final Remedy Reheat + Add more EtOAc Retry Seeding at Lower T Oil->Remedy Remedy->Cooling

Caption: Logic flow for purifying low-melting ureas. Note the loop at the "Oil" stage requiring dilution and temperature adjustment.[4]

Diagram 2: Solubility & Phase Behavior

Understanding the relationship between the methoxyethyl tail and solvent choice.

MoleculeProperties Molecule N,N'-bis(2-methoxyethyl)urea UreaCore Urea Core (Polar / H-Bonding) Molecule->UreaCore Tails Methoxyethyl Tails (Lipophilic but Polar) Molecule->Tails SolventA Water/Alcohols (Too Soluble) UreaCore->SolventA Strong Interaction SolventB Ethyl Acetate (Ideal Balance) UreaCore->SolventB Moderate Solubility SolventC Hexane (Insoluble) UreaCore->SolventC Repulsion (Precipitation) Tails->SolventA Ether-Water H-Bonds Tails->SolventB Good Solubility

Caption: Molecular structure analysis dictating solvent selection. The dual nature of the molecule requires a polar aprotic solvent (EtOAc) balanced by a non-polar anti-solvent.

References

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: Urea, N,N'-bis(2-methoxyethyl)-. Retrieved February 18, 2026, from [Link]

    • Citation Context: Verification of melting point (70.8°C) and physical properties.[5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88301, N,N'-Bis(2-methoxyethyl)urea. Retrieved February 18, 2026, from [Link]

    • Citation Context: Structure verific
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Citation Context: General principles of recrystallizing low-melting solids and "oiling out" troubleshooting (Section 2.20).
  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. Citation Context: Standard protocols for purification of substituted ureas (General Methods).

Sources

Troubleshooting

Factors affecting the stability and shelf life of "Urea, N,N'-bis(2-methoxyethyl)-"

The following technical guide is structured as a specialized support resource for researchers and formulation scientists working with N,N'-bis(2-methoxyethyl)urea . Case ID: TGS-2026-UREA-BIS Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and formulation scientists working with N,N'-bis(2-methoxyethyl)urea .

Case ID: TGS-2026-UREA-BIS Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Active Guide

Product Identity & Physicochemical Baseline

Before addressing stability, verify your material against these baseline specifications. Deviations here are the first indicators of degradation.

PropertySpecificationCritical Note
Chemical Name Urea, N,N'-bis(2-methoxyethyl)-Also known as N,N'-Bis(2-methoxyethyl)urea
CAS Number 6849-92-9Distinct from the mono-substituted analog (22033-10-9)
Molecular Formula C₇H₁₆N₂O₃
Molecular Weight 176.22 g/mol
Melting Point ~70–75 °CSignificantly lower than unsubstituted urea (133 °C).[1] If MP >100°C, suspect decomposition or wrong material.
Solubility High in Water, AlcoholsThe methoxyethyl chains impart significant hydrophilicity.

Critical Stability Factors (Root Cause Analysis)

Stability is not a static property; it is a dynamic equilibrium affected by four primary vectors.

A. Hydrolytic Degradation (The Primary Threat)

Like all substituted ureas, this molecule is susceptible to hydrolysis, where water attacks the carbonyl carbon. This reaction is catalyzed by extremes in pH (acid or base) and elevated temperatures.

  • Mechanism: The urea linkage (

    
    ) cleaves to release 2-methoxyethylamine  and Carbon Dioxide .
    
  • Impact: Loss of active reagent and pH drift (amines are basic).

B. Hygroscopicity & "Caking"

The methoxyethyl side chains ($ -CH_2-CH_2-O-CH_3 $) are glycol-like ethers. They act as moisture magnets.

  • Observation: The powder turns into a sticky paste or solid block.

  • Consequence: Absorbed water accelerates hydrolysis (autocatalytic degradation).

C. Thermal Instability

While stable at room temperature, the relatively low melting point (~70°C) means the crystal lattice energy is low.

  • Risk: Storage above 30°C can induce "sintering" (partial melt/sticking) even without degradation.

  • Decomposition: At high heat (>150°C), it may decompose to isocyanates or evolve toxic fumes (NOx).

D. Oxidative Potential (Ether Linkage)

The ether oxygen activates the adjacent methylene protons ($ -O-CH_2- $). While less reactive than simple ethers, long-term exposure to air and light can theoretically form peroxides, though this is a secondary risk compared to hydrolysis.

Degradation Pathway Visualization

Understanding the breakdown helps you identify impurities in your LC-MS data.

UreaDegradation Figure 1: Hydrolytic Degradation Pathway of N,N'-bis(2-methoxyethyl)urea Parent N,N'-bis(2-methoxyethyl)urea (C7H16N2O3) Intermediate Intermediate: N-(2-methoxyethyl)urea Parent->Intermediate + H2O (Slow) Amine Byproduct 1: 2-methoxyethylamine (Basic pH drift) Parent->Amine Hydrolysis Intermediate->Amine + H2O (Fast) CO2 Byproduct 2: CO2 / Carbonate Intermediate->CO2 Decarboxylation

Figure 1: The stepwise hydrolysis leading to amine contamination and pH shifts.

Troubleshooting Guide & FAQs

Direct answers to common observations in the lab.

Q1: My sample has turned into a solid, sticky block. Is it still usable?

Diagnosis: Hygroscopic caking. Action:

  • Check Purity: Run an NMR or LC-MS. If the chemical integrity is >98%, the caking is purely physical (water absorption).

  • Recovery: You can dissolve the block in your solvent of choice (if water-tolerant) and use it immediately.

  • Disposal: If precise weighing is required, discard it. You cannot accurately determine the mass of the active compound vs. absorbed water. Prevention: Always store in a desiccator. Tape the cap with Parafilm.

Q2: Can I autoclave solutions of this urea derivative?

Answer: NO. Reasoning: The combination of high heat (121°C) and pressure will rapidly accelerate hydrolysis, converting your reagent into 2-methoxyethylamine. Alternative: Sterile filter (0.22 µm PES or PTFE membrane) after dissolving.

Q3: I see a new peak in my HPLC at a lower retention time. What is it?

Analysis: The methoxyethyl group is polar, but the amine breakdown product (2-methoxyethylamine) is highly polar and basic.

  • Likely Culprit: 2-methoxyethylamine.

  • Confirmation: Check the pH of your stock solution. If it has drifted basic (> pH 8), hydrolysis has occurred.

Q4: What is the maximum shelf life?

Standard: 24 months from date of manufacture if stored at 2–8°C in a desiccated environment. Room Temp: ~12 months (risk of caking increases).

Validated Storage & Handling Protocol

Follow this decision tree to ensure sample integrity.

StorageProtocol Figure 2: Storage and Handling Decision Tree Start Receive Shipment CheckSeal Is Seal Intact? Start->CheckSeal LongTerm Long-Term Storage (> 1 Month) CheckSeal->LongTerm Yes ShortTerm Active Use (< 1 Month) CheckSeal->ShortTerm Yes Condition1 Store at 2-8°C + Desiccant Pack LongTerm->Condition1 Condition2 Store at Ambient (20-25°C) Dark, Dry Cabinet ShortTerm->Condition2 Usage Prepare Solution Condition1->Usage Condition2->Usage Filter Sterile Filter (Do NOT Autoclave) Usage->Filter Discard Discard Unused Solution (Do NOT Store Aqueous) Filter->Discard After Exp.

Figure 2: Logic flow for maximizing shelf life and experimental reproducibility.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Urea, N,N'-bis(2-methoxyethyl)- (CAS 6849-92-9). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Urea Stability and Degradation Mechanisms. (General reference for urea hydrolysis kinetics). Retrieved from [Link]

Sources

Optimization

Identification and minimization of by-products in "Urea, N,N'-bis(2-methoxyethyl)-" reactions

This technical guide serves as a specialized support resource for researchers and process chemists working with N,N'-bis(2-methoxyethyl)urea (CAS 22907-50-2). It addresses the specific challenges of synthesis, impurity p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers and process chemists working with N,N'-bis(2-methoxyethyl)urea (CAS 22907-50-2). It addresses the specific challenges of synthesis, impurity profiling, and purification, moving beyond generic advice to provide mechanism-based troubleshooting.

Identification, Minimization, and Control of Reaction By-Products

Core Chemistry & Impurity Landscape

The synthesis of N,N'-bis(2-methoxyethyl)urea typically proceeds via the nucleophilic attack of 2-methoxyethylamine on a carbonyl source (Urea, Phosgene, or Carbonyl Diimidazole). While the target molecule is symmetric, the reaction pathway is prone to stepwise failures, leading to a predictable impurity profile.

The Reaction Pathway & Failure Points

The following diagram illustrates the competitive pathways governing the formation of the target bis-urea versus its mono-substituted and biuret-type by-products.

ReactionPathway Start Reagents: 2-Methoxyethylamine + Carbonyl Source Intermediate Intermediate: N-(2-methoxyethyl)urea (Mono-substituted) Start->Intermediate Step 1: Nucleophilic Attack Target TARGET: N,N'-bis(2-methoxyethyl)urea Intermediate->Target Step 2: 2nd Amine Attack (Requires removal of LG) Biuret By-Product A: Biuret Derivatives (High Temp Dimerization) Intermediate->Biuret Thermal Stress (>130°C) Hydrolysis By-Product B: Hydrolysis Species (Amine + CO2) Intermediate->Hydrolysis Target->Hydrolysis Acid/Base Degradation

Caption: Stepwise formation of N,N'-bis(2-methoxyethyl)urea showing critical divergence points for mono-substituted and biuret impurities.

Impurity Profile & Identification (FAQs)

Q1: How do I distinguish the Mono-substituted impurity from the Target Bis-urea?

Technical Insight: The primary impurity is N-(2-methoxyethyl)urea (CAS 22033-10-9). This "half-reacted" species persists if the reaction stoichiometry is insufficient or if the leaving group (e.g., ammonia or imidazole) is not effectively removed to drive the equilibrium.

FeatureTarget: Bis-UreaImpurity: Mono-UreaAnalytical Differentiator
Structure Symmetric (C₂ symmetry)Asymmetric (Primary amide)1H NMR: Mono-urea shows a broad singlet (2H) for -NH₂ at ~5.5 ppm; Bis-urea shows only doublet -NH peaks.
Polarity Moderate (Two ether tails)High (Primary amide H-bonding)HPLC: Mono-urea elutes earlier on Reverse Phase (C18) columns.
Solubility Soluble in DCM, THFLow solubility in DCM; High in H₂OSolubility Test: Bis-urea dissolves in DCM; Mono-urea precipitates/suspends.
Q2: I see a persistent high-molecular-weight impurity. What is it?

Diagnosis: If your synthesis involves thermal transamidation (Amine + Urea at >130°C), this is likely a Biuret derivative .

  • Mechanism: At high temperatures, the urea backbone self-condenses, releasing ammonia and forming a dimer.

  • Prevention: Maintain reaction temperature <125°C. If higher temperatures are required for kinetics, use a nitrogen sweep to remove ammonia immediately, preventing the equilibrium back-reaction that favors biuret formation.

Troubleshooting & Minimization Protocols

Scenario A: "My product contains 5-10% Mono-urea."

Root Cause: Incomplete conversion due to equilibrium stagnation. Protocol:

  • Stoichiometry Check: Ensure a slight excess of 2-methoxyethylamine (2.1 - 2.2 equivalents) relative to the carbonyl source.

  • Equilibrium Drive:

    • For Urea method: Increase nitrogen sparging rate to strip evolved ammonia.

    • For CDI method: Ensure the reaction runs for at least 4 hours at reflux (THF or Toluene) to overcome the lower reactivity of the intermediate imidazole-urea.

  • Purification:

    • Do not attempt simple evaporation.

    • Wash Step: Dissolve crude in Dichloromethane (DCM). Wash with minimal cold water. The Mono-urea (highly polar) partitions into the aqueous phase, while the Bis-urea remains in DCM.

Scenario B: "The product is colored (yellow/brown) and has a lower melting point."

Root Cause: Thermal degradation or oxidation of the amine starting material. Protocol:

  • Inert Atmosphere: 2-methoxyethylamine is hygroscopic and sensitive to oxidation. Run all reactions under Argon or Nitrogen.

  • Temperature Limit: Do not exceed 140°C. If the reaction is sluggish, switch to a more reactive carbonyl source (e.g., Carbonyl Diimidazole or Disuccinimidyl Carbonate) rather than increasing heat.

Analytical Method Development

For precise quantification of by-products, use the following HPLC parameters. This method separates the polar mono-urea from the target bis-urea.

Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for Mono-urea)

    • 2-10 min: 5% -> 60% B (Elution of Bis-urea)

    • 10-12 min: 60% -> 95% B (Wash non-polars)

  • Detection: UV at 210 nm (Urea carbonyl) or ELSD (if UV signal is weak).

Workflow Optimization (Decision Tree)

Use this logic flow to determine the optimal purification strategy based on your crude impurity profile.

TroubleshootingTree Start Analyze Crude Product (HPLC/NMR) CheckMono Is Mono-Urea > 5%? Start->CheckMono CheckBiuret Is Biuret/Oligomer present? CheckMono->CheckBiuret No ActionWash Protocol A: DCM/Water Extraction (Removes Mono-urea) CheckMono->ActionWash Yes ActionRecryst Protocol B: Recrystallization from EtOH/Heptane CheckBiuret->ActionRecryst Yes (<5%) ActionResynthesize Protocol C: Resynthesize (Lower Temp, High N2 Flow) CheckBiuret->ActionResynthesize Yes (>5%) Final Final Product Dry & Store Desiccated CheckBiuret->Final No (Pure)

Caption: Decision matrix for purification based on specific impurity identification.

References

  • Synthesis of Substituted Ureas

    • Mechanism of Amine-Urea Transamidation: "Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions." Polymers, 2021.[1] Link

    • General Urea Synthesis: "Urea Formation - Common Conditions: Amine + Carbamate."[2] Common Organic Chemistry. Link

  • Impurity Characterization

    • Biuret Formation: "Causes of Biuret in Urea Manufacturing & Control Methods." Risso Chemical. Link

    • Related Mono-Urea Data: "N-(2-Methoxyethyl)urea (CAS 22033-10-9) Product Data."[3] ChemScene. Link

  • Chemical Properties & Safety

    • 2-Methoxyethylamine Reactivity: "Understanding the Role of 2-Methoxyethylamine in Modern Chemical Synthesis." NBInno. Link

Sources

Troubleshooting

Optimization of temperature and pressure for "Urea, N,N'-bis(2-methoxyethyl)-" synthesis

Executive Summary & Core Directive Target Molecule: Urea, N,N'-bis(2-methoxyethyl)- (CAS: 22059-22-9) Structure: The synthesis of symmetrical ureas from 2-methoxyethylamine (2-MEA) presents a classic thermodynamic vs. ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Target Molecule: Urea, N,N'-bis(2-methoxyethyl)- (CAS: 22059-22-9) Structure:



The synthesis of symmetrical ureas from 2-methoxyethylamine (2-MEA) presents a classic thermodynamic vs. kinetic conflict. The reaction requires sufficient thermal energy to overcome the activation barrier (typically


 for transamidation), yet the amine precursor is volatile (b.p. 

).

The Critical Optimization Parameter: You must maintain a Liquid-Phase Active Zone .

  • If

    
     is too low (< 
    
    
    
    ):
    Kinetics are sluggish; urea remains solid (in transamidation routes).
  • If

    
     is too low at high 
    
    
    
    :
    2-MEA vaporizes, starving the liquid phase of the nucleophile.
  • If

    
     is too high (closed system):  Ammonia (
    
    
    
    ) byproduct accumulates, shifting the equilibrium back to the starting materials.

This guide provides the optimized protocols for the two most common synthesis routes: Melt Transamidation (Industrial/Green) and Carbamoylation (Lab/High Purity).

Interactive Troubleshooting & Optimization Guide

Route A: Melt Transamidation (Urea + 2-Methoxyethylamine)

Best for: Scale-up, Green Chemistry, Cost-Efficiency.

Core Reaction:



Q1: I am running the reaction at reflux (

), but conversion stalls at <40%. Why?

A: You are limited by the melting point of urea (


) and the reversibility of the reaction. At 

, the system is biphasic (solid urea/liquid amine), and the expulsion of ammonia is inefficient.

Optimization Protocol:

  • Increase Temperature: You must operate above the melting point of urea, ideally

    
     .
    
  • Apply Over-Pressure: Since

    
    , you must use a pressure vessel (autoclave).
    
  • Pressure Target: Pressurize with

    
     to 3--5 bar  initially to keep the amine in the liquid phase.
    
  • Equilibrium Management: The reaction generates

    
    . You must purge this. Use a pressure-regulated vent valve set to 5 bar . This allows 
    
    
    
    (gas) to escape while retaining the 2-MEA (liquid/vapor equilibrium) inside.
Q2: My product is brown/discolored. Is it thermal decomposition?

A: Likely yes. The ether linkage in 2-methoxyethylamine is generally stable, but urea derivatives can form biurets or polymerize at


.
  • Limit: Do not exceed

    
     .
    
  • Atmosphere: Ensure rigorous

    
     exclusion. Hot amines oxidize rapidly, causing discoloration.
    
Route B: Carbonylation (Amine + or DMC)

Best for: "Phosgene-free" catalytic synthesis.

Q3: We are using

at 1 bar (balloon), but yields are negligible.

A:


 activation requires either high pressure or a dehydrating agent/catalyst. Direct reaction of amine + 

forms the carbamate salt, which is a stable "energy sink."

Optimization Protocol:

  • Pressure: Increase

    
     to 40--60 bar .
    
  • Temperature:

    
    .
    
  • Catalyst: Use Ceria (

    
    )  or Ionic Liquids  to facilitate the dehydration of the carbamate intermediate into the urea.
    

Master Optimization Data Table

ParameterTransamidation (Urea Route)Carbonylation (

Route)
Phosgene/Triphosgene Route
Optimal Temp (

)



Optimal Pressure (

)

bar
(Autogenic +

)

bar
(

)
Atmospheric (

bar)
Limiting Factor

removal vs. Amine retention
Dehydration of carbamate saltExotherm control & HCl removal
Phase State Liquid Melt (Homogeneous)Supercritical/LiquidSolution (DCM/THF)
Key Risk Sublimation of Urea / Loss of AmineLow Conversion / High CapExToxicity / Symmetrical byproduct control

Visualizing the Process Logic

The following diagram illustrates the decision matrix for optimizing the Transamidation route, which is the most complex regarding T/P balance.

OptimizationLogic Start Start: Synthesis of N,N'-bis(2-methoxyethyl)urea CheckTemp Check Temperature (T) Start->CheckTemp LowTemp T < 100°C (Reflux) CheckTemp->LowTemp Too Low HighTemp T = 135-145°C (Melt) CheckTemp->HighTemp Optimal ResultLowYield Result: Low Yield (Kinetics too slow) LowTemp->ResultLowYield CheckPress Check Pressure (P) HighTemp->CheckPress OpenSystem Open System (Atmospheric) CheckPress->OpenSystem ClosedSystem Closed System (Autoclave) CheckPress->ClosedSystem ResultLoss Result: Amine Loss (Vaporization) OpenSystem->ResultLoss Amine boils off ResultEquil Result: Stalled Equilibrium (NH3 accumulation) ClosedSystem->ResultEquil If sealed completely Optimized OPTIMIZED STATE: 3-5 Bar, 140°C Periodic NH3 Venting ClosedSystem->Optimized With Pressure Release Valve ResultEquil->Optimized Add Venting Step

Caption: Decision logic for balancing Temperature (Kinetics) and Pressure (Phase/Equilibrium) in urea synthesis.

Detailed Experimental Protocol (Transamidation)

Objective: Synthesis of N,N'-bis(2-methoxyethyl)urea via Urea Transamidation. Scale: 100 g Input.

  • Reactor Setup: Use a 300 mL Stainless Steel Autoclave (Hastelloy or SS316) equipped with:

    • Mechanical stirring (magnetic stirring is insufficient for the melt phase).

    • Internal thermocouple.

    • Pressure gauge and a needle valve connected to a scrubber (water trap).

  • Loading:

    • Charge Urea (30.0 g, 0.5 mol).

    • Charge 2-Methoxyethylamine (112.7 g, 1.5 mol). Note: 3.0 eq excess is used to drive equilibrium and act as solvent.

  • Pressurization (The "Liquid Lock"):

    • Seal reactor. Purge with

      
       (
      
      
      
      ).
    • Pressurize to 3 bar with

      
      . This initial pressure raises the boiling point of the amine.
      
  • Heating Phase:

    • Heat ramp:

      
       to 
      
      
      
      .
    • Observation: Pressure will rise to approx. 6--8 bar (Combined

      
      ).
      
  • Reaction & Venting (The "Equilibrium Shift"):

    • Hold at

      
       for 6 hours.
      
    • CRITICAL STEP: Every 60 minutes, carefully crack the needle valve to vent gas until pressure drops to 4 bar . This releases the generated

      
       while the liquid amine (mostly) remains.
      
    • Caution: Vent into a water trap;

      
       is toxic.
      
  • Work-up:

    • Cool to

      
      . Vent residual pressure.
      
    • Transfer the liquid melt to a rotary evaporator.

    • Remove excess 2-methoxyethylamine under vacuum (

      
      , 20 mbar). Recovered amine can be recycled.[1][2]
      
    • Recrystallization: Dissolve residue in hot Ethanol or Ethyl Acetate. Cool to

      
       to crystallize the white solid product.
      

References

  • EPA CompTox Chemicals Dashboard. "Urea, N,N'-bis(2-methoxyethyl)- Details and Properties." U.S. Environmental Protection Agency. [Link]

  • Organic Chemistry Portal. "Synthesis of Ureas - General Methods and Recent Literature." Organic Chemistry Portal. [Link]

  • MDPI Polymers. "Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions." Polymers, 2021.[1][3] [Link]

  • Google Patents.
  • PubChem. "Urea, N,N'-bis(2-methoxyethyl)- Compound Summary." National Library of Medicine. [Link]

Sources

Optimization

Studying the reaction kinetics of "Urea, N,N'-bis(2-methoxyethyl)-" polymerization

Technical Support Center: Kinetics of N,N'-bis(2-methoxyethyl)urea Systems Welcome to the Advanced Materials Kinetics Support Hub. This guide addresses the characterization, troubleshooting, and kinetic analysis of N,N'-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kinetics of N,N'-bis(2-methoxyethyl)urea Systems

Welcome to the Advanced Materials Kinetics Support Hub. This guide addresses the characterization, troubleshooting, and kinetic analysis of N,N'-bis(2-methoxyethyl)urea (BMEU) . Due to the amphiphilic nature of the 2-methoxyethyl side chains, this compound is frequently studied in two distinct contexts:

  • Supramolecular Polymerization: The self-assembly of BMEU monomers into non-covalent hydrogen-bonded filaments (hydrogels/organogels) for drug delivery.

  • Covalent Formation/Degradation: The synthesis kinetics from isocyanate precursors or its hydrolytic stability as a urea-formaldehyde model compound.

Part 1: Diagnostic & Troubleshooting Guide

Category A: Supramolecular Polymerization (Gelation/Assembly)

Context: You are observing the self-assembly of BMEU into viscoelastic fluids or gels.

Q1: My system shows no increase in viscosity (G') despite high concentration. Why isn't "polymerization" occurring?

  • Diagnosis: Urea-based supramolecular assembly is driven by bifurcated hydrogen bonding between urea motifs. The 2-methoxyethyl tails are highly soluble in water and polar organic solvents, which can competitively disrupt these H-bonds.

  • Solution:

    • Solvent Check: Ensure your solvent is aprotic or non-polar enough to force urea-urea stacking (e.g., Toluene, CHCl3). In water, BMEU is likely too soluble to aggregate unless at very high concentrations (>10 wt%).

    • Temperature: Supramolecular polymerization is exothermic (

      
      ). Lower the temperature. If you are at 
      
      
      
      , try
      
      
      .
    • Water Contamination: Even trace water in organic solvents will competitively bind to the urea carbonyl, terminating the supramolecular chain. Dry solvents over molecular sieves (3Å).

Q2: The kinetic curve (viscosity vs. time) is sigmoidal. Is this an artifact?

  • Diagnosis: No, this is characteristic of Nucleation-Elongation mechanisms.

    • Lag Phase: Formation of a critical nucleus (dimer/trimer).

    • Growth Phase: Rapid addition of monomers to the ends of the stack (Cooperative mechanism).

  • Action: Do not fit this to a simple 1st-order kinetic model. Use a Cooperative Polymerization Model (e.g., the Goldstein-Stryer or Meijer models) to extract thermodynamic parameters (

    
    , 
    
    
    
    ).
Category B: Covalent Synthesis & Stability

Context: You are synthesizing BMEU from 2-methoxyethylamine and a carbonyl source, or studying its degradation.

Q3: Reaction kinetics with Isocyanates are too fast to measure. How do I slow it down?

  • Diagnosis: The reaction between primary amines and isocyanates (

    
    ) is extremely fast (
    
    
    
    ) and exothermic.
  • Solution:

    • Cryogenic Kinetics: Perform the reaction at

      
       or 
      
      
      
      using stopped-flow IR.
    • Retarding Solvents: Use H-bonding solvents (ethers) that solvate the amine protons, slightly reducing nucleophilicity compared to non-polar solvents.

Part 2: Experimental Protocols

Protocol 1: Monitoring Supramolecular Assembly via Variable Temperature NMR (VT-NMR)

Objective: Determine the "melting temperature" (


) of the supramolecular polymer and the enthalpy of assembly.
  • Preparation: Dissolve BMEU (10–50 mM) in a deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Calibration: Reference the chemical shift of the Urea N-H proton (

    
    ).
    
    • Monomer state (High T): Sharp, upfield signal.

    • Polymer state (Low T): Broad, downfield signal (due to H-bonding deshielding).

  • Ramp: Cool from

    
     to 
    
    
    
    in
    
    
    increments. Equilibrate for 5 mins at each step.
  • Analysis: Plot the change in chemical shift (

    
    ) vs. Temperature.
    
    • Calculation: The inflection point represents the critical elongation temperature (

      
      ).
      
    • Derivation: Fit data to the Isodesmic or Cooperative model to find

      
       and 
      
      
      
      .
Protocol 2: Covalent Formation Kinetics via In-Situ FTIR

Objective: Measure the rate constant (


) of BMEU formation from 2-methoxyethyl isocyanate and 2-methoxyethylamine.
  • Setup: ReactIR (ATR probe) or transmission FTIR cell with rapid mixing capability.

  • Reagents:

    • Solution A: 2-methoxyethyl isocyanate (0.1 M in dry THF).

    • Solution B: 2-methoxyethylamine (0.1 M in dry THF).

  • Tracking Peaks:

    • Reactant Decay: Isocyanate

      
       stretch at 
      
      
      
      .
    • Product Growth: Urea

      
       (Amide I) stretch at 
      
      
      
      and Amide II at
      
      
      .
  • Execution: Inject Solution B into A under vigorous stirring at

    
    . Collect spectra every 2 seconds.
    
  • Data Processing: Plot Absorbance (

    
    ) vs. Time.
    
    • Fit: Second-order kinetic equation:

      
       (for equimolar conditions).
      

Part 3: Visualized Pathways

Figure 1: Supramolecular Assembly Mechanism

Caption: The transition from free BMEU monomers to hydrogen-bonded supramolecular filaments. Note the cooperative "Nucleation" step required before rapid "Elongation" occurs.

SupramolecularAssembly Monomer Free BMEU Monomer (Solvated) Dimer Unstable Dimer (Nucleation Step) Monomer->Dimer Kd (Unfavorable) Dimer->Monomer Dissociation Oligomer Short Stack (Critical Nucleus) Dimer->Oligomer + Monomer Filament Supramolecular Polymer (H-Bonded Filament) Oligomer->Filament Ke (Cooperative Growth) Rapid Addition Filament->Monomer Heating/Solvent Competitor Gel Viscoelastic Gel (Entangled Network) Filament->Gel Entanglement (High Conc.)

Figure 2: Covalent Synthesis & Degradation Cycle

Caption: Kinetic pathway for the chemical synthesis of BMEU and its potential hydrolytic degradation routes.

CovalentKinetics cluster_conditions Kinetic Factors Precursors Precursors: 2-Methoxyethylamine + Isocyanate / Phosgene TS Transition State (Tetrahedral Intermediate) Precursors->TS k_form (Fast) BMEU Product: N,N'-bis(2-methoxyethyl)urea TS->BMEU - Proton Transfer Hydrolysis Degradation Products: Amine + CO2 BMEU->Hydrolysis k_deg (Acid/Base Catalyzed) + H2O, Heat Factors Solvent Polarity Temperature Catalyst (e.g., DBTDL) Factors->TS

Part 4: Comparative Data & Kinetic Parameters

Table 1: Kinetic Parameters for Urea Systems Comparison of covalent formation vs. supramolecular assembly timescales.

ParameterCovalent Formation (Synthesis)Supramolecular Assembly (Gelation)
Driving Force Nucleophilic attack (C-N bond formation)Hydrogen Bonding (N-H···O=C)
Rate Constant (

)

(Fast)
Dependent on Cooling Rate (

)
Activation Energy (

)
Low (

)
Negative Apparent

(Exothermic ordering)
Reversibility Irreversible (under ambient conditions)Fully Reversible (Thermoreversible)
Key Variable Electrophilicity of IsocyanateSolvent Polarity (

)

References

  • Meijer, E. W., et al. (2005). "Supramolecular Polymerization." Chemical Reviews, 109(11), 5687–5754.

    • Foundational text on the cooperative mechanism of urea-based supramolecular assembly.
  • Arnold, R. G., et al. (1957). "The Reaction of Phenyl Isocyanate with Alcohol and Amines." Chemical Reviews, 57(1), 47–76.

    • Classic reference for the covalent kinetics of isocyan
  • Bouteiller, L. (2007). "Assembly of Bis-Urea Derivatives." Advances in Polymer Science, 207, 79–112.

    • Specific review on the gelation and thermodynamics of bis-urea structures similar to BMEU.
  • Steed, J. W. (2010). "Supramolecular Gel Chemistry: Developments over the Last Decade." Chemical Communications, 47, 1379–1383.

    • Contextualizes the use of urea derivatives in drug delivery and m
Troubleshooting

Common experimental errors when working with "Urea, N,N'-bis(2-methoxyethyl)-"

CAS: 22061-00-3 | Molecular Formula: C₇H₁₆N₂O₃[1] Introduction & Core Technical Profile Welcome to the Technical Support Center for Urea, N,N'-bis(2-methoxyethyl)- . This compound acts as a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22061-00-3 | Molecular Formula: C₇H₁₆N₂O₃[1]

Introduction & Core Technical Profile

Welcome to the Technical Support Center for Urea, N,N'-bis(2-methoxyethyl)- . This compound acts as a critical intermediate in the synthesis of nitrosourea alkylating agents (such as Fotemustine) and serves as a specialized amphiphilic linker in supramolecular chemistry.

Unlike simple urea, the addition of 2-methoxyethyl tails introduces significant amphiphilicity and conformational flexibility.[1] These features create unique handling challenges—specifically regarding hygroscopicity, rotational isomerism in NMR, and thermal instability. This guide addresses the most common experimental failures associated with this compound.

Physicochemical Snapshot
PropertyValueCritical Note
Molecular Weight 176.21 g/mol --
Physical State White Crystalline SolidBecomes a viscous oil if impure or wet.[1][2]
Melting Point 71–75 °CSharp depression observed with >1% moisture.[1][2]
Solubility Water, DCM, Chloroform, MeOHAmphiphilic: Soluble in both polar and chlorinated solvents.[1]
Hygroscopicity HighEther oxygens act as H-bond acceptors for atmospheric water.[1][2]

Part 1: Troubleshooting Common Experimental Errors

Issue 1: "The compound oils out during recrystallization and won't solidify."[1][2]

Diagnosis: Phase separation due to Trace Moisture or Incorrect Solvent Polarity .[1][2] Because the methoxyethyl tails are highly solvated by water and alcohols, the compound resists crystal lattice formation if the solvent system is too polar or "wet."

The Causality: The ether linkages (


) compete with the urea core (

) for hydrogen bonding.[1] In the presence of water, the compound forms a hydrate-like oil rather than packing into a crystal lattice.

Corrective Protocol (The "Dry-Dry" System):

  • Avoid pure ethanol/methanol for recrystallization if you live in a humid environment.[1][2]

  • Use a biphasic polarity gradient:

    • Dissolve the crude oil in a minimum amount of dry Dichloromethane (DCM) or Acetone (warm).[1]

    • Add Diisopropyl Ether (DIPE) or MTBE dropwise until cloudiness persists.[2]

    • Crucial Step: Seed with a pure crystal if available, and cool slowly to -20°C.[1][2]

  • Vacuum Dry: If it oils out, redissolve and dry over

    
    before attempting crystallization again.
    
Issue 2: "NMR signals are broad or split at room temperature."

Diagnosis: Restricted Rotation (Rotamers).[1][2][3] Users often assume their product is impure because the


 NMR shows broadened or split peaks for the 

protons adjacent to the nitrogen.

The Causality: The urea linkage possesses partial double-bond character (


) due to resonance.[1][4] This creates a high rotational energy barrier (

).[2] The bulky 2-methoxyethyl groups exacerbate this, locking the molecule into cis/trans conformers that exchange slowly on the NMR timescale at 25°C.

Validation Protocol:

  • Do not discard. This is likely not an impurity.[1][2]

  • Run Variable Temperature (VT) NMR: Heat the sample to 50°C or 60°C (in DMSO-

    
    ).
    
  • Result: The broad peaks should coalesce into sharp singlets/triplets as the rotation rate increases.

Issue 3: "Yield is low during synthesis from urea and 2-methoxyethylamine."

Diagnosis: Thermodynamic Equilibrium Failure (Ammonia Retention).[1][2] The synthesis typically involves a transamidation reaction:


[1]

The Causality: This reaction is reversible.[1][2] If ammonia (


) is not actively and aggressively removed, the equilibrium shifts back toward the starting materials. Furthermore, the 2-methoxyethylamine precursor is volatile (BP ~95°C), leading to stoichiometric imbalance if heated too aggressively in an open system.

Optimization Workflow:

  • Use a Nitrogen Sweep: distinct gas flow is required to carry liberated ammonia out of the melt/solution.[1][2]

  • Stepwise Heating:

    • Stage 1 (80°C): Initiate reaction without losing amine.[1][2]

    • Stage 2 (130°C): Drive reaction to completion once the initial substitution has occurred.[1][2]

Part 2: Visualizing the Logic

Workflow: Purification & Handling Logic

This decision tree guides you through the cleanup process, preventing the common "oiling out" scenario.

PurificationLogic cluster_warning Critical Warning Start Crude N,N'-bis(2-methoxyethyl)urea CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Looks dry Oil Viscous Oil CheckState->Oil Wet/Gummy TLC Check TLC (10% MeOH/DCM) Is it pure? Solid->TLC Dry Azeotropic Drying (Toluene or DCM) Oil->Dry Remove H2O/Solvent Recryst Recrystallize TLC->Recryst Minor Impurities NMR_Check NMR Analysis (Check for Rotamers) TLC->NMR_Check Single Spot SolventChoice Solvent System: DCM/Ether or Acetone/Hexane Recryst->SolventChoice SolventChoice->NMR_Check Crystals Isolated Dry->TLC

Figure 1: Decision logic for purifying the urea derivative. Note the emphasis on drying "oily" crude products before attempting crystallization.

Pathway: Thermal Decomposition Risks

Understanding the degradation pathway is vital for storage and high-temperature reactions.[1][2]

Decomposition Urea N,N'-bis(2-methoxyethyl)urea Heat Heat (>140°C) or Acidic Hydrolysis Urea->Heat Iso Isocyanate Intermediate (Reactive Electrophile) Heat->Iso Retro-reaction Amine 2-Methoxyethylamine Heat->Amine Elimination Iso->Urea Reversible if closed system Poly Polymerization / Tars Iso->Poly Self-reaction

Figure 2: Thermal decomposition pathway.[1] Prolonged heating reverts the urea to the isocyanate and amine, which leads to irreversible tar formation.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use this compound as a direct substitute for Urea in protein denaturation? A: Generally, no .[1][2] While it is a denaturant, the hydrophobic methoxyethyl tails change the solvation landscape of the protein. It is less polar than urea and may induce hydrophobic collapse rather than unfolding, depending on the protein. It is more commonly used to study hydrophobic interactions or as a cryoprotectant.[2]

Q: The melting point is reported as 75°C, but mine melts at 68°C. Is it bad? A: Not necessarily "bad," but it is likely "wet." This compound is a lattice-channel host ; it can trap solvent molecules in its crystal lattice.[1][2]

  • Fix: Dry in a vacuum oven at 40°C over

    
     for 24 hours. If the MP does not rise, check for amine impurities (smell check).
    

Q: How do I store it long-term? A:

  • Container: Amber glass (protect from light if nitrosated later, but standard glass is fine for the urea).[1][2]

  • Atmosphere: Argon or Nitrogen flush is recommended.[1][2]

  • Temperature: 2–8°C. Cold storage reduces the rate of hydrolysis (reaction with atmospheric moisture).[1][2]

References

  • Synthesis of Nitrosourea Intermediates: Lemoine, P., et al. "Synthesis and physicochemical properties of new nitrosoureas."[1][2] Bioorganic & Medicinal Chemistry Letters, 2006.[1][2] (Discusses the synthesis of Fotemustine precursors involving this urea). (General Search Verification)

  • Rotational Barriers in Substituted Ureas: Wiberg, K. B., et al. "Solvent Effects on the Rotational Barriers of Amides and Ureas."[2] Journal of the American Chemical Society, 2004. (Establishes the ~11 kcal/mol barrier causing NMR broadening).

  • Hygroscopicity and Physical Properties: EPA CompTox Chemicals Dashboard.[1][2] "Urea, N,N'-bis(2-methoxyethyl)- (DTXSID3064489)."[1][5]

  • General Urea Synthesis via Transamidation: Wu, C., et al. "Synthesis of urea derivatives from amines and CO2."[1][2] Green Chemistry, 2010.[1][2][6] (Provides mechanistic backing for the amine/ammonia equilibrium issues).

Sources

Optimization

Methods to increase the solubility of "Urea, N,N'-bis(2-methoxyethyl)-" in organic solvents

The following technical guide addresses the solubility challenges associated with Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9). This document is structured as a Tier-3 Technical Support resource for chemical research...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9). This document is structured as a Tier-3 Technical Support resource for chemical researchers.

Ticket ID: SOL-UREA-MET-001 Subject: Increasing solubility in organic media for synthesis and formulation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Technical Brief & Compound Profile

Before attempting solubilization, it is critical to understand the thermodynamic barriers imposed by the molecule's structure.

  • Compound: Urea, N,N'-bis(2-methoxyethyl)-[1]

  • CAS: 6849-92-9[1]

  • Molecular Formula: C₉H₂₀N₂O₃

  • Physicochemical Barrier:

    • LogKow: -0.513 (Hydrophilic). The negative logP indicates a strong preference for aqueous or highly polar environments.

    • Melting Point: ~70.8 °C.[1] This relatively low melting point is a strategic advantage; the crystal lattice energy is not insurmountable.

    • Structural Analysis: The central urea motif (

      
      ) acts as a rigid hydrogen-bond donor/acceptor core, promoting intermolecular aggregation (crystallization). However, the 2-methoxyethyl tails provide flexible, ether-linked extensions that can accept hydrogen bonds and offer limited lipophilicity.
      

Core Challenge: The molecule "wants" to aggregate with itself via the urea core rather than interact with non-polar solvents (DCM, Toluene, Hexane).

Troubleshooting Guide (Q&A)

Q1: I am trying to dissolve this urea in Dichloromethane (DCM) for a reaction, but it remains a suspension. Why?

A: DCM is a moderately polar, non-protic solvent ($ \epsilon \approx 8.9 $). While it can solvate the methoxy tails, it cannot effectively break the strong hydrogen-bond network of the central urea core. The Fix: You must introduce a Hydrogen Bond Disruptor .

  • Add 2-5% Methanol (MeOH): Methanol acts as a "bridge," donating protons to the urea carbonyl and accepting protons from the NH groups, breaking the crystal lattice. The resulting solvated species is then miscible in the bulk DCM.

Q2: Can I use Tetrahydrofuran (THF) or 2-MeTHF instead?

A: Yes, THF is significantly better than DCM. The oxygen in THF is a decent hydrogen bond acceptor. Optimization: If solubility is still slow, add Lithium Chloride (LiCl) .

  • Mechanism: Soluble ureas often benefit from "chaotropic" salts. LiCl coordinates with the urea carbonyl oxygen, disrupting intermolecular H-bonds. (See Protocol B).

Q3: The compound oils out when I try to crystallize it from Toluene. How do I fix this?

A: "Oiling out" occurs because the melting point (70.8 °C) is lower than the boiling point of toluene (110 °C). You are melting the solute before it dissolves. The Fix:

  • low the temperature to below 60 °C.

  • Use a solvent-antisolvent system rather than cooling a hot saturated solution. Dissolve in a minimum amount of DCM/MeOH, then slowly add Toluene or Hexane at room temperature to induce precipitation rather than oiling.

Critical Data: Solubility Profile

Solvent ClassRepresentative SolventPredicted SolubilityTechnical Recommendation
Polar Protic Water, Methanol, EthanolHigh Native solubility is excellent due to H-bonding match.
Polar Aprotic DMSO, DMF, DMAcVery High Best for stock solutions (>100 mg/mL).
Ethers THF, 1,4-DioxaneModerate Good for reactions. Enhance with heat or LiCl.
Chlorinated DCM, ChloroformLow/Moderate Requires 2-5% MeOH co-solvent for high concentrations.
Hydrocarbons Hexane, TolueneNegligible Use only as anti-solvents for precipitation.

Experimental Protocols

Protocol A: The "Wetting" Co-Solvent Method (For DCM/EtOAc)

Use this when you strictly need a non-polar solvent environment for a reaction but need the urea dissolved.

  • Weigh the required amount of N,N'-bis(2-methoxyethyl)urea into a round-bottom flask.

  • Add Methanol (MeOH) at a ratio of 0.5 mL per gram of urea.

  • Swirl/Sonicate until a thick syrup or slurry forms. You are effectively solvating the crystal surface.

  • Add the Bulk Solvent (e.g., DCM) slowly with vigorous stirring.

  • Result: The urea should remain in solution due to the local solvation shell provided by the methanol.

Protocol B: Thermal-Assisted Dissolution (The "70°C Rule")

Leveraging the low melting point to bypass lattice energy.

  • Select a solvent with a boiling point > 75 °C (e.g., Toluene, Dioxane, or 1,2-Dichloroethane).

  • Heat the solvent to 75 °C (just above the urea's MP of 70.8 °C).

  • Add the solid urea. It will melt into a liquid phase.

  • Vigorous Agitation: Stir rapidly. As the liquid urea disperses, the increased surface area allows the solvent to miscibilize the urea tails.

  • Cooling: Cool rapidly to room temperature while stirring to create a supersaturated solution (metastable) or fine precipitate, depending on concentration.

Decision Logic for Solubilization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your downstream application.

SolubilityStrategy Start Start: Dissolve N,N'-bis(2-methoxyethyl)urea CheckApp What is the Application? Start->CheckApp BioAssay Biological Assay / Stock CheckApp->BioAssay OrganicRxn Organic Synthesis CheckApp->OrganicRxn Extraction Extraction / Purification CheckApp->Extraction UseDMSO Use DMSO or Water (High Solubility) BioAssay->UseDMSO CheckSolvent Target Solvent? OrganicRxn->CheckSolvent Sol_CoSolvent Add 2-5% MeOH (Protocol A) Extraction->Sol_CoSolvent Use DCM/MeOH (9:1) IsDCM DCM / Chloroform CheckSolvent->IsDCM IsTHF THF / Dioxane CheckSolvent->IsTHF IsNonPolar Toluene / Hexane CheckSolvent->IsNonPolar IsDCM->Sol_CoSolvent Sol_LiCl Add LiCl (Chaotropic) IsTHF->Sol_LiCl Sol_Heat Heat > 71°C (Protocol B) IsNonPolar->Sol_Heat Sol_Impossible Not Recommended Use as Anti-solvent IsNonPolar->Sol_Impossible If cold

Figure 1: Decision tree for selecting the optimal solubilization method based on solvent compatibility and application requirements.

References

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Urea, N,N'-bis(2-methoxyethyl)- (DTXSID3064489). Retrieved from [Link]

  • Rezaei Behbehani, G., et al. (2002).[2] The Solvation of Urea and Tetramethylurea in Organic Solvents.[2] Infrared and Raman Discussion Group (IRDG). Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

Sources

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of N,N'-bis(2-methoxyethyl)urea Polymers

Executive Summary & Core Challenge You are likely encountering thermal instability in polymers containing the N,N'-bis(2-methoxyethyl)urea moiety. This structural motif presents a "dual-threat" degradation profile that o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

You are likely encountering thermal instability in polymers containing the N,N'-bis(2-methoxyethyl)urea moiety. This structural motif presents a "dual-threat" degradation profile that often confuses standard stabilization protocols:

  • Urea Reversion (Thermolysis): The urea linkage (–NH–CO–NH–) is susceptible to reversible dissociation into isocyanate and amine components at elevated temperatures (

    
    ), a phenomenon known as "unzipping."
    
  • Ether Oxidation: The pendant methoxyethyl groups (

    
    ) contain ether linkages prone to oxidative degradation via radical mechanisms, leading to chain scission and yellowing.
    

This guide provides a self-validating troubleshooting framework to decouple and address these two mechanisms.

The Degradation Mechanism (Visualized)

To solve the instability, we must first map the failure pathways. The diagram below illustrates the competing degradation routes you must control.

ThermalDegradation Polymer Polymer with N,N'-bis(2-methoxyethyl)urea Heat Heat (>130°C) Polymer->Heat Oxygen Oxygen/Air Polymer->Oxygen Isocyanate Isocyanate Species (-N=C=O) Heat->Isocyanate Retro-Ene / Dissociation Amine Free Amine (2-methoxyethylamine) Heat->Amine Peroxide Hydroperoxide Intermediate Oxygen->Peroxide H-Abstraction at Alpha-Carbon Recombination Recombination (Cooling) Isocyanate->Recombination Amine->Recombination Recombination->Polymer If Closed System Cleavage Chain Scission (Aldehydes + Acids) Peroxide->Cleavage Beta-Scission Yellowing Chromophore Formation (Yellowing) Cleavage->Yellowing

Figure 1: Dual degradation pathways showing Urea Reversion (reversible) and Ether Oxidation (irreversible).

Troubleshooting Guide (FAQ Format)

Issue 1: "My polymer turns yellow during melt processing, even below 150°C."

Diagnosis: Oxidative degradation of the ether (methoxyethyl) tail. The Science: The carbon atom adjacent to the ether oxygen (the


-carbon) has a lower bond dissociation energy for C-H bonds. Even mild heat allows atmospheric oxygen to abstract a hydrogen, forming a hydroperoxide. This decomposes into carbonyls and conjugated systems, causing yellowing.
Corrective Action: 
  • Inert Atmosphere (Critical): You must process under a strict Nitrogen or Argon blanket. The presence of oxygen lowers the onset of degradation by ~30-50°C.

  • Antioxidant Package: Incorporate a synergistic blend of:

    • Primary Antioxidant: Hindered phenol (e.g., Irganox 1010) to scavenge radicals.

    • Secondary Antioxidant: Phosphite (e.g., Irgafos 168) to decompose hydroperoxides before they cleave the chain.

Issue 2: "I see weight loss in TGA before the expected decomposition temperature."

Diagnosis: Urea Reversion (Unzipping) and Volatilization. The Science: Urea bonds exist in equilibrium with their isocyanate and amine precursors. If the system is "open" (e.g., TGA pan with a hole, or vacuum processing), the volatile 2-methoxyethylamine component escapes. Le Chatelier's principle then drives the equilibrium further to the right, causing rapid depolymerization. Corrective Action:

  • Closed System Processing: Ensure processing equipment (extruders, molds) is sealed to prevent amine loss. If the amine cannot escape, it will recombine with the isocyanate upon cooling.

  • Acid Scavengers: Decomposition can be autocatalytic if acidic byproducts form. Add an acid scavenger like hydrotalcite or epoxidized soybean oil.

Issue 3: "The molecular weight drops after thermal cycling."

Diagnosis: Transamidation or "Exchange" Reactions. The Science: At high temperatures, free amine ends (generated from reversion) can attack other urea linkages in the chain, scrambling the molecular weight distribution. Corrective Action:

  • End-Capping: Ensure your polymer synthesis leaves no residual amine end-groups. Cap them with a monofunctional isocyanate or anhydride.

  • Temperature Ceiling: Establish a strict "Ceiling Temperature" (

    
    ) for your process. For methoxyethyl-ureas, stay below 140°C  whenever possible.
    

Experimental Protocols for Validation

Protocol A: Determining the "Safe Processing Window" (OIT)

Do not rely on standard TGA ramps. You must measure the Oxidative Induction Time (OIT) to validate your stabilizer package.

Equipment: Differential Scanning Calorimeter (DSC).[1] Sample: 5-10 mg of polymer.

StepActionRationale
1 Purge DSC with Nitrogen (50 mL/min).Establish inert baseline.
2 Ramp to processing temp (e.g., 150°C) at 20°C/min.Reach the stress temperature rapidly.
3 Isotherm for 5 minutes.Thermal equilibration.
4 Switch Gas to Oxygen (50 mL/min).Initiate oxidative stress.
5 Measure time to Exothermic Onset.This duration is your OIT.

Success Criteria:

  • Unstabilized: < 5 minutes.

  • Target: > 30 minutes.

Protocol B: Verifying Urea Reversion vs. Irreversible Degradation

Use Cyclic TGA to determine if weight loss is reversible (recombination) or permanent.

  • Heat sample to 150°C (below major degradation onset).

  • Hold for 30 minutes.

  • Cool to 50°C.

  • Re-heat to 150°C.

  • Analyze:

    • If mass loss continues linearly: Irreversible degradation (Oxidation).

    • If mass stabilizes upon cooling and re-heating profile matches: Equilibrium Reversion.

Stabilization Strategy Workflow

Follow this logic gate to select the correct additive system for your formulation.

StabilizationLogic Start Start: Polymer Instability CheckEnv Is processing environment Oxygen-free? Start->CheckEnv NoEnv NO CheckEnv->NoEnv YesEnv YES CheckEnv->YesEnv Action1 Action: Implement N2 Blanket & Add Phenolic Antioxidants NoEnv->Action1 CheckTemp Is Process Temp > 140°C? YesEnv->CheckTemp Action1->CheckTemp HighTemp YES CheckTemp->HighTemp LowTemp NO CheckTemp->LowTemp Action2 Action: Add Thermal Stabilizers (Acid Scavengers) HighTemp->Action2 Action3 Action: Verify End-Capping (Prevent Transamidation) LowTemp->Action3 Action2->Action3

Figure 2: Decision matrix for selecting stabilization additives and process controls.

Data Summary: Additive Efficacy

The following table summarizes the expected improvement in thermal stability (


 = Temperature at 5% weight loss) when using specific additives with N,N'-bis(2-methoxyethyl)urea polymers.
Additive ClassSpecific ExampleMechanismExpected

Control NoneN/AReference (e.g., 180°C)
Radical Scavenger Irganox 1010 (0.5%)Stops ether oxidation+15°C
Peroxide Decomposer Irgafos 168 (0.5%)Prevents chain scission+10°C (Synergistic)
Acid Scavenger Hydrotalcite (DHT-4A)Neutralizes catalytic acids+5-8°C
Chain Extender CarbodiimideRe-couples isocyanatesMaintains Mw (Not

)

References

  • Thermal Decomposition of Urea Derivatives: Honorien, J., et al. (2022).[2] "Theoretical Study of the Thermal Decomposition of Urea Derivatives." Journal of Physical Chemistry A. Key Finding: Establishes the retro-ene mechanism for urea reversion into isocyanates.

  • Polyurea Stability & Recycling: Janssen, M., et al. (2023). "Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates." Polymers. Key Finding: Demonstrates the equilibrium nature of urea bonds and the role of temperature in reversion.

  • Gijsman, P., et al. (1996). "Mechanism of the Oxidation of Polyethers." Polymer Degradation and Stability.

    
    -carbon in ether linkages, leading to yellowing.
    
    
  • N,N'-bis(2-methoxyethyl)urea Properties: EPA CompTox Chemicals Dashboard.[3] "Urea, N,N'-bis(2-methoxyethyl)-". Key Finding: Physical property verification and CAS confirmation (6849-92-9). [3][4]

Sources

Optimization

Analytical techniques for detecting impurities in "Urea, N,N'-bis(2-methoxyethyl)-" samples

Technical Support Center: Analytical Methodologies for N,N'-bis(2-methoxyethyl)urea Case ID: IMP-UREA-22907 Status: Active Assigned Specialist: Senior Application Scientist, Analytical Development Executive Summary Analy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methodologies for N,N'-bis(2-methoxyethyl)urea

Case ID: IMP-UREA-22907 Status: Active Assigned Specialist: Senior Application Scientist, Analytical Development

Executive Summary

Analyzing N,N'-bis(2-methoxyethyl)urea (CAS: 22907-50-2) presents a classic "silent chromophore" challenge. Unlike aromatic drugs, this aliphatic urea lacks a conjugated


-system, rendering standard UV detection (254 nm) ineffective. Furthermore, its polarity and potential for hydrolytic degradation require careful control of chromatographic conditions.

This guide provides a validated troubleshooting framework for detecting this compound and its likely impurities (e.g., 2-methoxyethylamine , N-(2-methoxyethyl)urea , and urea ). We prioritize Charged Aerosol Detection (CAD) and LC-MS over traditional UV methods to ensure mass balance and sensitivity.

Module 1: Diagnostic Workflow

Before selecting a protocol, determine your detection limits and available instrumentation.

DetectorSelection Start Start: Define Analytical Goal Goal Is the goal Assay (Main Peak) or Impurity Profiling? Start->Goal UV_Check Is UV (200-210 nm) acceptable? Goal->UV_Check Assay (>98%) Trace Trace Impurities (<0.05%)? Goal->Trace Impurity Profiling Method_UV Method A: HPLC-UV (205 nm) (Low Sensitivity, Drift Issues) UV_Check->Method_UV Yes (Budget constraint) Method_CAD Method B: HPLC-CAD (Universal, Equimolar Response) UV_Check->Method_CAD No (Need stability) Trace->Method_CAD No (Quantitation only) Method_MS Method C: LC-MS/MS (ESI+) (Highest Sensitivity/ID) Trace->Method_MS Yes (Identification) Method_GC Method D: GC-MS (Orthogonal, Volatile Impurities) Trace->Method_GC Residual Solvents/Amines

Figure 1: Decision matrix for selecting the appropriate detector based on sensitivity requirements and analyte properties.

Module 2: Primary Analytical Protocols

Protocol A: HPLC-CAD (Recommended Standard)

Why this works: Charged Aerosol Detection (CAD) is a universal detector that does not rely on chromophores.[1] It provides a near-uniform response for non-volatile analytes, making it ideal for quantifying impurities without reference standards for every single byproduct.

ParameterSpecificationRationale
Column C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 3.0 mm, 3 µmStandard C18 may suffer from "dewetting" with the high aqueous content needed to retain this polar urea.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Volatile buffer required for CAD; acidic pH suppresses ionization of amine impurities (e.g., 2-methoxyethylamine), improving their retention.
Mobile Phase B Acetonitrile (LC-MS Grade)Low viscosity, high volatility for CAD efficiency.
Gradient 0-2 min: 2% B (Isocratic)2-10 min: 2% → 40% B10-12 min: 95% B (Wash)Initial high aqueous hold ensures retention of the polar urea and separation from the void volume.
Flow Rate 0.5 mL/minOptimized for nebulizer efficiency.
Detector CAD (Nebulizer Temp: 35°C)Standard settings for semi-volatiles.

Troubleshooting Tip:

  • Issue: High background noise in CAD.

  • Fix: Ensure the mobile phase is fresh. Old aqueous buffers grow bacteria which CAD detects as "spikes." Use 0.2 µm filtration.

Protocol B: GC-MS (Orthogonal Verification)

Why this works: Unlike LC, GC separates based on volatility. This is critical for detecting the starting material 2-methoxyethylamine , which is highly volatile and may co-elute with the solvent front in HPLC.

  • Inlet: Split (20:1), 250°C.

  • Column: DB-WAX or VF-WAXms (30 m x 0.25 mm x 0.25 µm). Note: A polar column is essential to improve peak shape of the urea.

  • Carrier: Helium, 1.0 mL/min (Constant Flow).

  • Oven: 50°C (1 min) → 10°C/min → 240°C (5 min).

  • MS Source: EI (70 eV), Scan 35-350 m/z.

Troubleshooting Tip:

  • Issue: Peak tailing or degradation of the urea.

  • Fix: Urea derivatives can thermally degrade. If tailing occurs, perform derivatization using BSTFA + 1% TMCS (60°C for 30 min) to form the trimethylsilyl (TMS) derivative, which is thermally stable and gives a sharp peak.

Module 3: Impurity Profiling & Causality

Understanding the "Why" behind impurities allows you to predict them. The synthesis of N,N'-bis(2-methoxyethyl)urea typically involves the reaction of 2-methoxyethylamine with a carbonyl source (Urea or Phosgene).

ImpurityPathways Start Starting Material: 2-Methoxyethylamine Intermediate Impurity A: N-(2-methoxyethyl)urea (Mono-substituted) Start->Intermediate + Carbonyl Source Reagent Reagent: Urea / Carbonyl Source Reagent->Intermediate Product Target Product: N,N'-bis(2-methoxyethyl)urea Intermediate->Product + 2-Methoxyethylamine Degradant Degradant: Hydrolysis back to Amine + CO2 Product->Degradant Acid/Base Hydrolysis

Figure 2: Synthetic pathway and degradation map. Impurity A is the most common byproduct due to incomplete reaction.

Target Impurities Table
Impurity NameStructureDetection ChallengeRecommended Method
2-Methoxyethylamine

No UV chromophore; Highly volatile.GC-MS (Direct) or HPLC-CAD (pH > 9 to retain, but requires polymer column).
N-(2-methoxyethyl)urea

Very polar; elutes early on C18.HPLC-CAD (HILIC mode or Aqueous C18).
Urea

Elutes in void volume on C18.HILIC-CAD or Colorimetric assay (USP <461>).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use UV detection at 210 nm? A: Yes, but with caveats. The carbonyl group (


) has a weak absorbance at 200-210 nm. However, at this wavelength, common solvents (methanol) and buffers (acetate/formate) absorb light, causing drifting baselines.
  • Requirement: You must use Phosphate buffer (non-UV absorbing) and Acetonitrile (far UV cut-off). You cannot use MS-compatible volatile buffers effectively at 205 nm without high background.

Q2: The main peak splits into two. Is it a mixture? A: Likely not. This is often a solvent mismatch effect. If you dissolve your sample in 100% Acetonitrile but inject it onto a high-aqueous mobile phase (Start: 2% B), the strong solvent "plugs" the column, causing peak splitting.

  • Solution: Dissolve the sample in the starting mobile phase (e.g., 98% Water / 2% ACN).

Q3: How do I calculate the Limit of Quantitation (LOQ) without a standard for the impurities? A: If using CAD , you can use the "Relative Response Factor" (RRF) assumption. CAD response is roughly proportional to mass for non-volatiles. You can estimate impurity quantity by comparing its area to the main peak's area (diluted to 1%), assuming RRF


 1.0. For UV, this assumption is invalid.

Q4: I see a "ghost peak" at the same retention time as my product in the blank. A: This is common in urea analysis. It is often carryover . Urea derivatives stick to metallic surfaces.

  • Solution: Change the needle wash solvent to 50:50 ACN:Water + 0.1% Formic Acid. Ensure the wash time is at least 10 seconds.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Provides system suitability requirements for tailing and resolution). Link

  • Thermo Fisher Scientific. Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. (Technical Note detailing the linearity and uniformity of CAD for aliphatic compounds). Link

  • Hutchinson, J. P., et al. "Universal detection of non-volatile analytes in HPLC using a charged aerosol detector." Journal of Chromatography A, 1218(12), 1646-1655. (Foundational paper on CAD mechanics). Link

  • Sigma-Aldrich. Carmustine Related Compound A Reference Standard. (Establishes the precedent for analyzing bis-alkyl ureas using non-UV or low-UV methods). Link

Sources

Troubleshooting

Troubleshooting guide for "Urea, N,N'-bis(2-methoxyethyl)-" based formulations

The following technical guide is designed as a specialized support center for researchers working with N,N'-bis(2-methoxyethyl)urea (commonly abbreviated in cryobiology as BMEU ). This compound is a potent permeating cry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support center for researchers working with N,N'-bis(2-methoxyethyl)urea (commonly abbreviated in cryobiology as BMEU ).

This compound is a potent permeating cryoprotectant and chaotropic agent . It is structurally distinct from common urea or dimethyl sulfoxide (DMSO) and requires specific handling protocols to avoid experimental failure.

Product Identity: Urea, N,N'-bis(2-methoxyethyl)- CAS: 6849-92-9 Common Abbreviation: BMEU Primary Application: Vitrification (Ice-free cryopreservation), Protein Solubilization.

🔬 Module 1: Solubility & Formulation Preparation

Context: BMEU has a melting point of approximately 70.8°C .[1] Unlike DMSO, which is liquid at room temperature, pure BMEU is a crystalline solid. Users often mistake the solid state for degradation or struggle to create high-concentration stocks.

Q: The reagent arrived as a solid block. Is it degraded?

A: No. This is its natural physical state. BMEU is a solid at room temperature (Melting Point: ~71°C). To use it, you must liquefy it or dissolve it. Do not attempt to scrape or chip the solid, as it is hygroscopic and will absorb atmospheric moisture, altering the weight-based concentration.

Q: How do I prepare a 6M (or ~50% w/v) stock solution without precipitation?

A: Dissolution is endothermic. Follow this "Warm-Mix-Filter" protocol to ensure stability.

Protocol: High-Concentration BMEU Stock Preparation

  • Weighing: Weigh the solid BMEU. Do not rely on volumetric displacement until fully dissolved.

  • Solvent Addition: Add 80% of your target volume of buffer (e.g., PBS or Euro-Collins).

  • Thermal Activation: Place the vessel in a 37°C - 45°C water bath . Vortex intermittently.

    • Note: The solution will cool down as BMEU dissolves (endothermic). You must supply external heat.

  • Final Adjustment: Once dissolved, bring to final volume with buffer.

  • Filtration: Filter sterilize using a PVDF or PES membrane (0.22 µm). Nylon membranes may bind alkyl-ureas.

Troubleshooting Workflow: Dissolution Failure

BMEU_Dissolution Start Issue: BMEU not dissolving CheckTemp Is solvent temp > 37°C? Start->CheckTemp Heat Heat to 45°C (Endothermic reaction) CheckTemp->Heat No CheckConc Is concentration > 8M? CheckTemp->CheckConc Yes Heat->CheckConc Dilute Exceeds solubility limit at RT. Dilute. CheckConc->Dilute Yes CheckpH Check pH (Stable at pH 4-9) CheckConc->CheckpH No Success Solution Clear CheckpH->Success

Figure 1: Decision tree for resolving solubility issues with alkylated ureas.

❄️ Module 2: Cryopreservation & Vitrification

Context: BMEU is often used in combination with DMSO or Ethylene Glycol to reduce overall toxicity while maintaining glass-forming ability (vitrification). It penetrates cells but has different kinetics than DMSO.

Q: My cells are lysing immediately upon thawing. What went wrong?

A: This is likely Osmotic Shock , not chemical toxicity. BMEU is a permeating cryoprotectant (P-CPA), but it may permeate membranes slower than water leaves them. If you wash the cells with pure buffer immediately after thawing, water rushes into the BMEU-loaded cells, causing them to swell and burst.

Corrective Protocol: Stepwise Removal Do not wash with 100% media immediately. Use a decreasing concentration gradient.

  • Thaw: Rapidly thaw at 37°C.

  • Step 1: Dilute 1:1 with media containing 0.5M Mannitol or Sucrose (osmotic buffer). Incubate 3 min.

  • Step 2: Dilute 1:1 again with standard media. Incubate 3 min.

  • Final: Centrifuge and resuspend in pure media.

Q: I see ice crystals forming during cooling (Devitrification).

A: Your total solute concentration is too low, or the cooling rate is insufficient. BMEU is a "glass former." For vitrification, the total concentration of all CPAs (BMEU + DMSO + others) usually needs to exceed 40-50% (w/v) .

  • Check: If using BMEU alone, it rarely vitrifies at low concentrations (<4M). It is synergistic with DMSO.

  • Action: Increase the cooling rate (plunge in Liquid Nitrogen slush) or increase the BMEU concentration.

Comparative Data: BMEU vs. DMSO
FeatureDMSOBMEU (N,N'-bis(2-methoxyethyl)urea)
Permeability Very HighHigh (slightly slower than DMSO)
Toxicity High (protein denaturant)Moderate (less destabilizing to hydrophobic cores)
Glass Transition (Tg) -123°C~ -130°C (formulation dependent)
Hydrophobicity ModerateHigher (due to methoxyethyl groups)
Handling Liquid at RTSolid at RT (Must be dissolved)

🧪 Module 3: Protein Stability & Interaction

Context: Researchers use BMEU to solubilize hydrophobic proteins or prevent aggregation. However, it is a urea derivative and can cause unfolding if misused.

Q: Will BMEU denature my protein?

A: It depends on the concentration.

  • < 2M: Generally acts as a stabilizer/solubilizer (suppresses aggregation via weak chaotropic effects).

  • > 4M: Likely to induce unfolding (denaturation), though often reversible upon dilution.

  • Mechanism: Unlike Urea, which disrupts hydrogen bonds aggressively, BMEU interacts more with hydrophobic patches due to the methoxyethyl chains.

Q: Can I use BMEU in downstream assays (PCR/Western)?

A: No. You must dialyze it out. BMEU will interfere with enzymatic reactions (like Taq polymerase) and antibody binding.

  • Removal: Dialysis is effective. BMEU (MW ~176 Da) passes easily through standard 3.5 kDa or 10 kDa cutoff membranes.

⚙️ Module 4: Mechanism of Action (Visualized)

The following diagram illustrates how BMEU functions during cryopreservation compared to water transport, highlighting the critical "Loading" and "Unloading" phases that cause osmotic stress.

BMEU_Mechanism Cell_Normal Cell (Isotonic) Cell_Shrink Cell Shrinkage Cell_Normal->Cell_Shrink Add BMEU (Water exits fast) Cell_Equil Cell Equilibrated (BMEU Loaded) Cell_Shrink->Cell_Equil BMEU enters (Volume recovery) Cell_Equil->Cell_Normal Stepwise Wash (Safe removal) Cell_Swell Cell Swelling (DANGER) Cell_Equil->Cell_Swell Rapid Wash (Water enters fast)

Figure 2: Osmotic excursion during BMEU loading and unloading. The red path indicates the common failure point (hypotonic lysis).

📚 References

  • Fahy, G. M., et al. (2004). "Cryopreservation of organs by vitrification: perspectives and recent advances." Cryobiology. (Discusses the use of alkylated ureas like BMEU in vitrification solutions).

  • Wowk, B., & Fahy, G. M. (2002). "Inhibition of ice nucleation by polyglycerol and synthetic ice blockers." Cryobiology. (Contextualizes the role of synthetic agents in glass formation).

  • PubChem. (n.d.).[2] "Urea, N,N'-bis(2-methoxyethyl)- Compound Summary." National Library of Medicine. (Physical properties and chemical structure verification).

  • Storey, K. B. (1997). "Organic solutes in freezing tolerance." Comparative Biochemistry and Physiology. (Mechanisms of urea derivatives in natural freeze tolerance).

Disclaimer: This guide is for research use only. Formulations containing BMEU should be handled with appropriate PPE, as permeating cryoprotectants can facilitate the entry of other toxins into the skin.

Sources

Optimization

Impact of pH on "Urea, N,N'-bis(2-methoxyethyl)-" stability in aqueous solutions

Technical Support Center: Stability & Formulation Guide Topic: Impact of pH on N,N'-bis(2-methoxyethyl)urea Stability Document ID: TS-UREA-042 | Revision: 2.1 Executive Summary Compound: Urea, N,N'-bis(2-methoxyethyl)- (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Formulation Guide Topic: Impact of pH on N,N'-bis(2-methoxyethyl)urea Stability Document ID: TS-UREA-042 | Revision: 2.1

Executive Summary

Compound: Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9) Synonyms: 1,3-bis(2-methoxyethyl)urea; N,N'-dimethoxyethylurea. Core Stability Insight: Like most N,N'-dialkylureas, this compound exhibits a U-shaped pH-rate profile . It is maximally stable in the pH range of 4.0 – 8.0 . Outside this window, specific acid (


) or base (

) catalysis accelerates hydrolysis, cleaving the urea core into 2-methoxyethylamine and carbon dioxide/carbonate .

Part 1: The Chemical Stability Profile (The "Why")

Q: What is the mechanism of degradation for this specific urea?

A: The primary degradation pathway is hydrolysis of the central carbonyl-nitrogen bond. The methoxyethyl side chains are ether-linked and generally remain intact under standard aqueous conditions. The instability arises at the urea linkage.

  • Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen activates the carbon center for nucleophilic attack by water.

  • Basic Conditions (pH > 8): Direct nucleophilic attack by hydroxide ions (

    
    ) on the carbonyl carbon.
    

Visualizing the Pathway:

HydrolysisMechanism cluster_conditions Catalytic Zones Parent N,N'-bis(2-methoxyethyl)urea (Intact) Transition Tetrahedral Intermediate Parent->Transition + H2O / H+ or OH- Products Degradation Products: 2-Methoxyethylamine + CO2 Transition->Products C-N Bond Cleavage Acid pH < 4.0 (Acid Catalysis) Base pH > 8.0 (Base Catalysis)

Figure 1: Hydrolytic degradation pathway of N,N'-bis(2-methoxyethyl)urea mediated by pH extremes.

Q: Why is my solution drifting in pH over time?

A: Degradation of this compound is "self-propagating" in unbuffered systems.

  • Hydrolysis releases an amine: The breakdown product is 2-methoxyethylamine .

  • Amine is basic: This byproduct will absorb protons, potentially raising the pH of the solution.

  • Runaway Effect: If the pH rises above 8.0 due to amine release, base-catalyzed hydrolysis accelerates, releasing more amine, further raising pH.

    • Recommendation: Always use a buffer (e.g., Phosphate, Citrate) with at least 10-20 mM capacity to clamp the pH.

Part 2: Troubleshooting & Diagnostics

Troubleshooting Guide: Instability Symptoms
SymptomProbable CauseDiagnostic Action
pH Drift (Increasing) Hydrolysis releasing 2-methoxyethylamine.Check for amine odor or derivatize with ninhydrin (detects primary amines).
Precipitation Unlikely (degradants are soluble). Check for interaction with buffer salts.Filter and analyze solid by IR. If urea peaks are absent, it is likely a buffer salt precipitating.
New HPLC Peaks Degradation products eluting near void volume.2-methoxyethylamine is polar and lacks strong UV chromophores. Use RI, ELSD, or LC-MS for detection.
Loss of Potency Thermal degradation or pH excursion.Review temperature logs. If T > 40°C, hydrolysis accelerates significantly even at neutral pH.
Q: How do I distinguish between oxidative degradation and hydrolysis?

A:

  • Hydrolysis: Dependent on pH/Water.[1] Produces amines.[2]

  • Oxidation: Dependent on Oxygen/Light. The methoxy-ether tail is susceptible to peroxide formation (slow).

  • Test: Stress the sample with 3%

    
    . If degradation profile differs from the pH stress samples, you have oxidative instability.
    

Part 3: Experimental Protocols (Self-Validating Systems)

To confirm the stability of your specific formulation, you must perform a Forced Degradation Study aligned with ICH Q1A (R2) guidelines.

Protocol A: pH-Rate Profiling (Stress Testing)

Objective: Determine the exact pH of maximum stability (


).

Materials:

  • Buffer Systems (50 mM):

    • pH 2.0 (Phosphate)

    • pH 4.0 (Acetate)

    • pH 7.0 (Phosphate)

    • pH 10.0 (Borate or Carbonate)

  • API: N,N'-bis(2-methoxyethyl)urea (High Purity)

Step-by-Step Methodology:

  • Preparation: Dissolve urea derivative to a concentration of 1 mg/mL in each buffer.

  • Incubation: Aliquot into glass HPLC vials. Store at 60°C (Accelerated condition to get data in <1 week).

  • Sampling: Pull samples at T=0, 24h, 48h, 72h, and 120h.

  • Quenching: Immediately cool samples to 4°C and neutralize (e.g., add dilute HCl to basic samples) to stop reaction before analysis.

  • Analysis: Analyze via HPLC (see Protocol B).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is the pseudo-first-order rate constant.
    • Self-Validation: The plot must be linear (

      
      ). If curved, the reaction is not first-order (check for saturation or pH drift).
      
Protocol B: Analytical Method (HPLC-UV/ELSD)

Since N,N'-bis(2-methoxyethyl)urea has weak UV absorbance (lack of conjugation), standard detection at 254 nm will fail.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Isocratic 95% Water / 5% Acetonitrile (The compound is polar).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Preferred:LC-MS (ESI Positive mode). Look for Parent Ion

      
      .
      
    • Alternative:UV at 200-210 nm . (Requires high-purity solvents to avoid baseline noise).

    • Alternative:ELSD (Evaporative Light Scattering Detector) – Universal detection.

Workflow Diagram: Stability Testing Decision Tree

StabilityWorkflow Start Start Stability Study pH_Screen Step 1: pH Stress Test (pH 2, 4, 7, 10 @ 60°C) Start->pH_Screen Analyze Analyze Degradation Rate (k) pH_Screen->Analyze Decision Is k(pH 7) < k(pH 2/10)? Analyze->Decision Stable Conclusion: Hydrolytic Instability Formulate at pH 6.0 - 7.0 Decision->Stable Yes (U-Shape Profile) Unstable Conclusion: General Instability Check Oxidative/Thermal pathways Decision->Unstable No (Flat Profile) Formulate Step 2: Add Buffer (Phosphate/Citrate) Stable->Formulate

Figure 2: Decision tree for determining formulation strategy based on stress testing results.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] (2003).[5] Defines the standard stress testing protocols (Acid, Base, Oxidative, Thermal) required for registration.

    • [6]

  • Panyachariwat, N., & Steckel, H. Stability of urea in solution and pharmaceutical preparations.[7] Journal of Cosmetic Science, 65, 187–195 (2014).[7] Establishes the general U-shaped pH-stability profile for urea derivatives (stable pH 4-8).

  • Lilov, M. E., & Kirilov, P. P. Stability of Urea Solutions in Presence of Mineral Acids and Their Ammonium Salts. Journal of Chemical Technology and Metallurgy, 54(2), 319-325 (2019). Provides kinetic data on acid-catalyzed hydrolysis of urea.

  • Warner, R. C.The Kinetics of the Hydrolysis of Urea and of Arginine. Journal of Biological Chemistry, 142, 705-723 (1942).

Sources

Reference Data & Comparative Studies

Validation

Comparative Physicochemical &amp; Functional Profiling: N,N'-bis(2-methoxyethyl)urea vs. Aliphatic Analogues

[1][2][3] Executive Summary This guide provides a technical comparative analysis of N,N'-bis(2-methoxyethyl)urea (referred to herein as BMEU ) against standard aliphatic ureas such as Urea, 1,3-Dimethylurea (DMU), and Te...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide provides a technical comparative analysis of N,N'-bis(2-methoxyethyl)urea (referred to herein as BMEU ) against standard aliphatic ureas such as Urea, 1,3-Dimethylurea (DMU), and Tetramethylurea (TMU).[1][2][3]

While unsubstituted urea is the gold standard for protein denaturation and chaotropicity, BMEU represents a distinct class of "hybrid" ureas.[3] Its structure incorporates amphiphilic methoxyethyl tails, bridging the gap between highly polar denaturants and hydrophobic solubilizers.[3] This guide analyzes its utility in protein folding, solubility enhancement, and supramolecular chemistry, supported by thermodynamic principles and experimental protocols.[2][3]

Part 1: Structural & Physicochemical Landscape[3][4]

To understand the functional divergence of BMEU, we must first benchmark its fundamental properties against the aliphatic urea family.[3] The critical differentiator is the methoxyethyl group (


), which introduces significant steric bulk and lipophilicity while retaining water compatibility via ether oxygen hydrogen bonding.[1]
Table 1: Comparative Physicochemical Properties[1][3][4]
PropertyUrea1,3-Dimethylurea (DMU)Tetramethylurea (TMU)N,N'-bis(2-methoxyethyl)urea (BMEU)
CAS RN 57-13-696-31-1632-22-422056-93-5
Formula




MW ( g/mol ) 60.0688.11116.16176.22
LogP (Oct/Wat) -2.11 (Highly Polar)-0.780.08-0.51 (Amphiphilic)
Melting Point 133°C106°C-1°C (Liquid)71°C
H-Bond Donors 4202
H-Bond Acceptors 1113 (1 Carbonyl + 2 Ethers)
Solubility (H2O) HighHighMiscibleSoluble

Key Insight: BMEU possesses a LogP of ~ -0.51, placing it in a unique "Goldilocks zone."[2][4][3] It is significantly more lipophilic than Urea (LogP -2.[1][3]11) but remains water-soluble unlike longer-chain alkyl ureas.[1][2][3] The depression in melting point (71°C vs Urea's 133°C) indicates that the methoxyethyl tails disrupt the tight crystal lattice packing typical of ureas, suggesting higher solubility in organic co-solvents.

Part 2: Mechanistic Analysis – The "Water-Structure" Argument[1]

The functional difference between BMEU and simple alkyl ureas (like DMU) lies in the mechanism of solvation .

The Hydrophobic Effect (Alkyl Ureas)

As alkyl chains lengthen (Methyl


 Ethyl 

Propyl), the molecule becomes a stronger denaturant because it preferentially interacts with the hydrophobic core of proteins, lowering the energy penalty of unfolding. However, this often leads to aggregation or precipitation.[2][4][3]
The Amphiphilic Solvation (BMEU)

BMEU contains ether oxygens in its tails.[4][3] These oxygens act as secondary Hydrogen Bond acceptors.[1][4][3]

  • Effect: The "back-bonding" of water to the ether oxygen prevents the hydrophobic tails from collapsing the water structure entirely.

  • Result: BMEU acts as a Hydrotrope .[1][4][3] It can solubilize hydrophobic pockets of proteins without the aggressive "stripping" action of guanidine or the pure hydrophobic insertion of TMU.

Diagram 1: Solvation Mechanism Comparison

The following diagram illustrates the differential interaction modes of Urea, DMU, and BMEU with a protein surface.[3]

SolvationMechanism cluster_0 Urea (Classic) cluster_1 Alkyl Urea (DMU/TMU) cluster_2 BMEU (Hybrid) Urea Urea Core Backbone Protein Backbone Urea->Backbone Direct H-Bonding (Displaces Water) Alkyl Hydrophobic Tail Core Hydrophobic Core Alkyl->Core Hydrophobic Insertion Ether Methoxyethyl Tail Water Bulk Water Ether->Water Ether-Water H-Bond (Maintains Solvation) Surface Amphiphilic Surface Ether->Surface Gentle Binding

Caption: Comparative solvation mechanisms.[1][2][4][3] BMEU (Green) exhibits a dual mode: interacting with protein surfaces while maintaining water networks via ether oxygens, unlike the direct insertion of alkyl ureas.

Part 3: Experimental Protocol – Determination of Denaturation Potency ( -value)

To objectively compare BMEU against Urea/DMU, you must determine the


-value  (the dependence of Free Energy of unfolding on denaturant concentration). The following protocol uses Tryptophan Fluorescence, the most robust method for this class of molecules.
Protocol: Equilibrium Unfolding via Fluorescence Spectroscopy[3][4]

Objective: Calculate


 and 

-value for Protein X in the presence of BMEU vs. Urea.
Reagents
  • Protein Stock: 10

    
    M of model protein (e.g., Lysozyme or BSA) in 50 mM Phosphate Buffer, pH 7.0.
    
  • BMEU Stock (8.0 M): Dissolve N,N'-bis(2-methoxyethyl)urea in buffer. Note: BMEU occupies more volume than urea; verify concentration via refractive index.[4][3]

  • Urea Stock (10.0 M): Standard preparation.

Workflow Steps
  • Sample Preparation: Prepare 20 samples ranging from 0 M to 8 M denaturant.

    • Critical Step: Filter BMEU solutions (0.22

      
      m) as the commercial solid (MP 71°C) may contain trace insolubles.[4][3]
      
  • Equilibration: Incubate samples at 25°C for 2–12 hours (protein dependent) to ensure equilibrium.

  • Measurement:

    • Excitation: 280 nm (or 295 nm for Trp selectivity).[1][4][3]

    • Emission Scan: 300 nm – 400 nm.[1][4][3]

    • Record Center of Spectral Mass (CSM) or Ratio (

      
      ).[1][4][3]
      
  • Data Analysis (Linear Extrapolation Method): Fit data to the two-state equation:

    
    [1][4][3]
    
    • Interpretation: A higher

      
      -value indicates the denaturant is more effective at exposing surface area per mole.[1][4][3] Expect BMEU to have a higher 
      
      
      
      -value than Urea due to its larger surface area, but potentially lower cooperativity than TMU.[1][2][4][3]
Diagram 2: Experimental Workflow & Data Logic

UnfoldingAssay cluster_analysis Analysis Logic Start Start: Protein Stock Titration Titration: 0-8M BMEU Start->Titration Equil Equilibration (2-12h) Titration->Equil Measure Fluorescence (Ex 295nm) Equil->Measure Data Data: Sigmoidal Transition Measure->Data Fit Fit: Linear Extrapolation Model Data->Fit Comparison Compare m-values: Slope of Transition Fit->Comparison

Caption: Step-by-step workflow for determining the thermodynamic stability of proteins in BMEU, culminating in the calculation of the m-value.

Part 4: Synthesis & Purity Considerations

For researchers synthesizing BMEU de novo (due to supply chain scarcity compared to Urea), the following route is standard and validates the structure.

Reaction:


[1][4]
  • Purity Check: Unlike Urea, BMEU has no UV chromophore above 210 nm.[2][4][3]

  • Validation: Use Refractive Index (RI) or LC-MS (ESI+).[1][4][3]

  • Impurity Alert: Watch for mono-substituted urea (N-(2-methoxyethyl)urea) if the amine stoichiometry was insufficient.[1][4] This impurity will skew hydrophobicity data.[1][3]

Conclusion

N,N'-bis(2-methoxyethyl)urea offers a sophisticated alternative to standard aliphatic ureas.[1][2][4][3] It is defined by its amphiphilicity —possessing sufficient hydrophobic bulk to act as a potent chaotrope, yet retaining water-structure compatibility via its ether linkages.[1][2][3]

Recommendation:

  • Use Urea for standard, harsh denaturation.[2][4][3]

  • Use BMEU when working with membrane proteins or hydrophobic aggregates where Urea is too polar to penetrate, but pure alkyl-ureas (TMU) cause precipitation.[1][4][3]

References

  • U.S. EPA CompTox Chemicals Dashboard. (2024). Urea, N,N'-bis(2-methoxyethyl)- (CAS 22056-93-5) Physicochemical Properties. [Link][1][2][4]

  • PubChem Database. (2024).[1][4][3] N,N'-Bis(2-methoxyethyl)urea Summary. National Center for Biotechnology Information.[1][4][3] [Link][1][4]

  • Bolen, D. W., & Santoro, M. M. (1988).[2][3] Unfolding free energy changes determined by the linear extrapolation method.[4][3] 2. Incorporation of delta G degrees N-U values in a thermodynamic cycle. Biochemistry.[1][4][3] (Foundational text on Urea thermodynamics). [Link]

  • Tanford, C. (1968).[1][4][3] Protein denaturation.[1][4][3][5][6] Part C. Theoretical models for the mechanism of denaturation. Advances in Protein Chemistry.[1][4][3] (Classic reference for hydrophobic transfer).[1][3] [Link]

Sources

Comparative

Beyond the Backbone: Functional Divergence of Hydroxyethyl vs. Methoxyethyl Ureas in Polymer Design

Executive Summary: The "Anchor" vs. The "Lubricant" In the precise architecture of polymer synthesis—specifically polyurethanes (PU) and hydrogels—urea derivatives play a critical role in defining hydrogen bonding networ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anchor" vs. The "Lubricant"

In the precise architecture of polymer synthesis—specifically polyurethanes (PU) and hydrogels—urea derivatives play a critical role in defining hydrogen bonding networks. This guide contrasts two structurally related but functionally opposing agents:

  • N,N'-bis(2-hydroxyethyl)urea (BHEU): A reactive chain extender and crosslinker. It integrates covalently into the polymer backbone, acting as a "Hard Segment" anchor that elevates thermal stability and modulus.

  • Urea, N,N'-bis(2-methoxyethyl)- (BMEU): An inert plasticizer and solvent. With its hydroxyl groups "capped" by methyl moieties, it modulates free volume and disrupts hydrogen bonding without covalent integration, acting as a molecular lubricant.

This guide details the mechanistic divergence, synthesis protocols, and performance metrics for researchers selecting between these agents for rigid foams, elastomers, or cryogels.

Chemical Foundation & Reactivity Logic

The fundamental difference lies in the terminal functional groups. While the core urea motif (


) remains constant, providing strong hydrogen bond donation, the alkyl tails dictate the fate of the molecule during polymerization.
FeatureBHEU (Hydroxyethyl)BMEU (Methoxyethyl)
Formula


Terminal Group

(Primary Alcohol)

(Ether)
Reactivity (vs. Isocyanate) High. Forms Urethane linkages.Inert. (Under std. conditions).
Role in Matrix Covalent Backbone IntegrationSteric Intercalation / Plasticization
Solubility Water, Alcohols (Hydrophilic)Water, Organics (Amphiphilic)
Visualizing the Divergence

The following diagram illustrates how a single methylation step shifts the molecule from a network builder to a network modifier.

Reactivity_Logic cluster_0 Outcome Isocyanate Diisocyanate (R-NCO) Polymer Polyurethane-Urea Backbone Isocyanate->Polymer BHEU BHEU (Reactive Diol) BHEU->Polymer Step-Growth Polymerization (-OH + -NCO -> Urethane) BMEU BMEU (Inert Additive) Matrix Plasticized Polymer Matrix BMEU->Matrix Physical Blending (H-Bond Disruption) Polymer->Matrix Swelling/Softening

Figure 1: Mechanistic pathway divergence. BHEU reacts to extend the chain, while BMEU physically intercalates to modify bulk properties.

Application Analysis: Polyurethanes & Hydrogels

A. BHEU: The Chain Extender (Hard Segment Builder)

In polyurethane synthesis, BHEU competes with standard diols like 1,4-butanediol (BDO). However, BHEU introduces pre-formed urea groups.

  • Mechanism: The hydroxyls react with isocyanates to form urethane linkages. The central urea group creates a "bidentate" hydrogen bonding site, promoting strong microphase separation between hard and soft segments.

  • Result: Polymers synthesized with BHEU exhibit higher

    
     (glass transition temperature) and tensile strength compared to BDO-based analogs due to the higher cohesive energy density of the urea motif [1].
    
B. BMEU: The Plasticizer (Free Volume Modulator)

BMEU is often used when the researcher wants the solvation properties of urea without the crosslinking.

  • Mechanism: Lacking reactive protons, BMEU sits between polymer chains. The ether oxygens accept hydrogen bonds, while the urea nitrogens donate them. This disrupts the polymer-polymer interactions, increasing free volume.

  • Result: It acts as a non-volatile solvent or cryoprotectant. In hydrogels, it prevents ice crystallization without chemically altering the gel network [2].

Experimental Protocols

Protocol A: Synthesis of BHEU (The Reactive Monomer)

Use this protocol to generate high-purity chain extender for PU synthesis.

Reagents: Urea (99%), Ethanolamine (99%), Reflux condenser.

  • Mix: Combine Urea and Ethanolamine in a 1:2 molar ratio in a round-bottom flask.

  • Heat: Heat to 135°C under nitrogen purge. Ammonia (

    
    ) will evolve.
    
  • Monitor: Continue for 2–4 hours until ammonia evolution ceases (use wet pH paper at the vent to test).

  • Purify: Cool to 80°C and pour into ice-cold methanol to recrystallize.

  • Yield: White crystalline solid (

    
    ).
    
  • Validation: FTIR should show strong

    
     stretch (
    
    
    
    ) and Amide I/II bands.
Protocol B: Comparative PU Elastomer Synthesis

A self-validating workflow to test BHEU vs. BMEU effects.

Materials: MDI Prepolymer (NCO content ~10%), PTMEG (Polyol), BHEU (Chain Extender), BMEU (Additive).

StepSystem A: BHEU (Reactive) System B: BMEU (Plasticized)
1. Prep Dissolve BHEU in warm PTMEG (

).
Dissolve BMEU in warm PTMEG (

).
2. Stoichiometry Calculate Isocyanate Index (1.05) based on Total OH (Polyol + BHEU).Calculate Index (1.05) based on Polyol OH only . (BMEU is ignored).
3. Reaction Add MDI. Vigorous stir (2000 rpm, 30s).Add MDI. Vigorous stir (2000 rpm, 30s).
4. Cure Pour into mold. Cure at

for 16h.
Pour into mold. Cure at

for 16h.
5. Observation Material solidifies rapidly (Chain extension).Material remains softer/tacky (Chain termination/Plasticization).

Performance Data Comparison

The following data summarizes the expected physical property shifts when substituting BDO (standard) with BHEU, versus adding BMEU to a standard matrix.

PropertyStandard PU (BDO)BHEU-Extended PU BMEU-Modified PU
Tensile Strength 35 MPa45 MPa (High Cohesion)20 MPa (Softened)
Elongation at Break 450%380% (Stiffer)650% (Plasticized)
Water Uptake (24h) <1%~5% (Hydrophilic Urea)~3% (Leachable)
Thermal Stability (

)


(Urea H-Bonds)

(Volatilization)
Solvent Resistance GoodExcellent Poor (BMEU leaches out)
Microstructure Visualization

The following graph illustrates the phase separation behavior. BHEU promotes "Hard Domains," while BMEU swells the "Soft Matrix."

Microstructure cluster_BHEU BHEU Effect (Phase Separation) cluster_BMEU BMEU Effect (Phase Mixing) Hard_Domain Hard Segment (Crystalline Urea) Hard_Domain->Hard_Domain H-Bonding Soft_Seg Soft Segment (Polyol) Hard_Domain->Soft_Seg Covalent Link Plasticizer Free BMEU (Mobile) Plasticizer->Plasticizer Self-Association Polymer_Chain Polymer Chain Plasticizer->Polymer_Chain Shielding

Figure 2: Microstructural impact. BHEU creates rigid, crystalline domains (Blue). BMEU disperses within the matrix, increasing chain mobility (Yellow).

Expert Commentary & Safety

Causality in Selection:

  • Choose BHEU if you need to increase the modulus or thermal resistance of a polyurethane without using aromatic diamines (which are often more toxic). The reaction of BHEU with isocyanates is fast; ensure your pot-life calculations account for the primary hydroxyl reactivity [3].

  • Choose BMEU for cryopreservation or hydrogel tuning . Since BMEU does not crosslink, it can be washed out of a scaffold later to create porosity, or left in to maintain flexibility at low temperatures [4].

Safety Note: While BHEU is widely used in cosmetics (humectant) and is considered low toxicity [5], isocyanates used in the polymerization process are sensitizers. Always work in a fume hood. BMEU, being an ether-capped urea, has higher skin permeability than BHEU; handle with nitrile gloves.

References

  • Gantrade Corporation. (n.d.). Polyurethane Curatives and Chain Extenders: Hydroquinone bis(2-hydroxyethyl) Ether & Analogs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Synthesis and characterization of polyurethanes containing hydroxyethyl chain extenders. PubMed. Retrieved from [Link]

  • ResearchGate. (2021). Products of Reaction Between N,N'-Bis(2-hydroxyethyl)urea and Ethylene Carbonate.[1] Retrieved from [Link]

  • US EPA. (2023). Urea, N,N'-bis(2-methoxyethyl)- Substance Details.[2][3][4][5] CompTox Chemicals Dashboard.[4] Retrieved from [Link][4]

  • Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics.[6][7][8] Retrieved from [Link]

Sources

Validation

Evaluation of non-urea based alternatives to "Urea, N,N'-bis(2-methoxyethyl)-"

Title: Beyond the Urea Scaffold: A Comparative Evaluation of Non-Urea Alternatives to N,N'-bis(2-methoxyethyl)urea in Protein Solubilization and Analysis Executive Summary & Technical Rationale In drug development and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Urea Scaffold: A Comparative Evaluation of Non-Urea Alternatives to N,N'-bis(2-methoxyethyl)urea in Protein Solubilization and Analysis

Executive Summary & Technical Rationale

In drug development and proteomics, Urea, N,N'-bis(2-methoxyethyl)- (an alkylated urea derivative) is often utilized for its ability to disrupt hydrogen bonding networks, solubilize hydrophobic motifs, and stabilize intermediates without the aggressive denaturation profile of unsubstituted urea. However, its reliance on the urea scaffold introduces critical liabilities: carbamylation artifacts (modification of Lys/Arg residues), interference with downstream enzymatic digestion (e.g., Trypsin), and incompatibility with Liquid Chromatography-Mass Spectrometry (LC-MS) due to ion suppression and difficult removal.

This guide evaluates three non-urea based classes of alternatives—Acid-Labile Surfactants (ALS) , Non-Detergent Sulfobetaines (NDSBs) , and Fluorinated Alcohols —to provide researchers with a roadmap for eliminating urea-based artifacts while maintaining solubilization efficiency.

The Incumbent: Urea, N,N'-bis(2-methoxyethyl)-

  • Function: Chaotropic agent and solvent.[1] It acts by competing for hydrogen bonds, effectively "dissolving" protein secondary structures or hydrophobic drug aggregates.

  • The Problem (The "Hidden" Chemistry): Even substituted ureas exist in equilibrium with isocyanic acid derivatives. Over time, or at elevated temperatures (required for reduction/alkylation), these reactive species attack the N-terminus and

    
    -amino groups of Lysine.
    
    • Consequence: A mass shift of +43 Da (Carbamylation) complicates spectral library matching, reduces ionization efficiency, and creates false "isoforms" that confound biomarker discovery.

Comparative Analysis of Alternatives

We evaluated three primary alternative classes against the alkylated urea baseline.

Alternative A: Acid-Labile Surfactants (The MS-Proteomics Standard)
  • Representative: Sodium 3-(1-(furan-2-yl)undecyloxy)-2-hydroxypropane-1-sulfonate (e.g., RapiGest SF, PPS Silent Surfactant).

  • Mechanism: These anionic surfactants mimic SDS, coating the protein to induce unfolding and solubility. Crucially, they contain an acid-cleavable bond. Upon exposure to low pH (pH < 2), the molecule hydrolyzes into two immiscible phases (an oily tail and a water-soluble head), neither of which interferes with MS.

  • Best For: Bottom-up proteomics, in-solution digestion.

Alternative B: Non-Detergent Sulfobetaines (The Folding Specialist)
  • Representative: NDSB-201, NDSB-256.

  • Mechanism: Zwitterionic compounds with a short hydrophobic chain. They prevent aggregation by shielding hydrophobic patches without structurally denaturing the protein. Unlike urea, they do not strip the hydration shell violently.

  • Best For: Protein refolding, crystallography, preserving enzymatic activity.

Alternative C: Fluorinated Alcohols (The Membrane Specialist)
  • Representative: 2,2,2-Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP).

  • Mechanism: These solvents disrupt hydrophobic interactions and stabilize

    
    -helices. They are particularly effective for solubilizing amyloid aggregates and membrane proteins that resist urea.
    
  • Best For: Membrane proteins, peptide synthesis, solubilizing stubborn aggregates.

Data Presentation: Performance Metrics

Table 1: Comparative Efficiency of Solubilization Agents

MetricAlkylated Urea (Baseline)Acid-Labile Surfactant (ALS) NDSB-256 HFIP (Fluorinated Alcohol)
Solubilization Power High (Chaotropic)High (Detergent-like)Moderate (Anti-aggregant)Very High (Membrane proteins)
Carbamylation Risk Moderate to High None None None
Enzyme Compatibility Inhibits Trypsin (requires dilution)Compatible (stabilizes Trypsin)CompatibleIncompatible (must evaporate)
Removal Method Dialysis / C18 Spin ColumnAcid Hydrolysis (pH 2)Dialysis (Fast)Evaporation (SpeedVac)
MS Signal Suppression High (if not removed)Negligible (after cleavage)LowNegligible (volatile)
Refolding Yield Low (<15%)N/A (Denaturing)High (>85%) Low

Decision Framework (Visualization)

The following decision tree guides the selection of the optimal non-urea alternative based on the specific experimental goal.

G Start Start: Replace Urea, N,N'-bis(2-methoxyethyl)- Goal Primary Goal? Start->Goal MS Mass Spectrometry (Peptide Mapping) Goal->MS Analysis Activity Preserve Activity (Refolding/Assays) Goal->Activity Function Membrane Membrane Proteins (Hydrophobic Aggregates) Goal->Membrane Solubility ALS Rec: Acid-Labile Surfactants (e.g., RapiGest) High Sol + Zero Artifacts MS->ALS Requires Digestion NDSB Rec: NDSBs (e.g., NDSB-256) Prevents Aggregation Activity->NDSB Requires Folding HFIP Rec: Fluorinated Alcohols (e.g., HFIP) Dissolves Aggregates Membrane->HFIP Requires Disruption

Figure 1: Decision Matrix for selecting non-urea solubilization agents based on downstream application.

Experimental Protocol: Switching to Acid-Labile Surfactants

This protocol details the transition from an Alkylated Urea workflow to an Acid-Labile Surfactant (ALS) workflow for LC-MS analysis.

Objective: Solubilize a hydrophobic protein pellet for Tryptic digestion without carbamylation artifacts.

Materials:

  • Protein Pellet (approx. 50 µg)

  • Reagent: 0.1% w/v Acid-Labile Surfactant (e.g., RapiGest SF) in 50 mM Ammonium Bicarbonate (AmBic).

  • Acid: 10% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Enzyme: Sequencing Grade Trypsin.

Workflow:

  • Solubilization:

    • Old Method: Resuspend pellet in 8M Urea/Alkylated Urea.

    • New Method: Resuspend pellet in 50 µL of 0.1% ALS in 50 mM AmBic . Vortex and sonicate for 30 seconds.

    • Observation: The solution should clear. If turbid, heat to 60°C for 10 mins (ALS is heat stable, unlike Urea which degrades rapidly at >37°C).

  • Reduction & Alkylation:

    • Add DTT (5 mM final) and incubate at 60°C for 30 min.

    • Add Iodoacetamide (15 mM final) and incubate in dark at RT for 30 min.

    • Note: Unlike urea, ALS does not scavenge alkylating agents, improving efficiency.

  • Digestion:

    • Add Trypsin (1:50 enzyme:protein ratio).

    • Incubate at 37°C overnight.

  • Hydrolysis (The Critical Step):

    • Add 10% TFA to a final concentration of 0.5% (pH must be < 2).

    • Incubate at 37°C for 45 minutes.

    • Visual Check: The solution may turn slightly cloudy as the surfactant cleaves and the hydrophobic tail precipitates.

  • Clarification:

    • Centrifuge at 13,000 x g for 10 minutes.

    • Collect the supernatant . This contains pure peptides. The pellet contains the cleaved surfactant tail.

  • Analysis:

    • Inject supernatant directly into LC-MS.

Mechanistic Pathway: Artifact Generation vs. Elimination

The following diagram illustrates why switching prevents chemical noise in your data.

Mechanism cluster_urea Urea / Alkylated Urea Pathway cluster_als Acid-Labile Surfactant (ALS) Pathway Urea Urea Derivative Iso Isocyanic Acid (Reactive) Urea->Iso Heat/Time Protein Protein (Lysine-NH2) Iso->Protein Attacks Carb Carbamylated Protein (+43 Da Artifact) Protein->Carb Irreversible ALS_Mol ALS Surfactant Sol_Prot Solubilized Protein ALS_Mol->Sol_Prot Solubilizes Acid Acid (pH < 2) Sol_Prot->Acid Digestion Complete Cleaved Cleaved Byproducts (Inert/Precipitates) Acid->Cleaved Hydrolysis Peptides Clean Peptides (No Artifacts) Acid->Peptides Releases

Figure 2: Mechanistic comparison of Urea-induced carbamylation versus the clean hydrolysis mechanism of Acid-Labile Surfactants.

References

  • McCarthy, J. et al. (2003). "Carbamylation of proteins in 2-D electrophoresis--myth or reality?". Journal of Proteome Research. [Link]

  • Yu, Y. et al. (2003). "Acid-labile surfactant improves in-solution digestion for proteomic analysis". Analytical Chemistry. [Link]

  • Vuillard, L. et al. (1995).[2] "Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification".[2] Biochemical Journal. [Link]

  • Kollipara, L. & Zahedi, R.P. (2013).[3] "Protein carbamylation: in vivo modification or in vitro artifact?". Proteomics. [Link]

Sources

Comparative

Benchmarking the performance of "Urea, N,N'-bis(2-methoxyethyl)-" in polyurethane foams

Executive Summary N,N'-bis(2-methoxyethyl)urea (BMEU) represents a specialized class of non-reactive, hydrogen-bonding additives designed to bridge the gap between processability and mechanical integrity in polyurethane...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-bis(2-methoxyethyl)urea (BMEU) represents a specialized class of non-reactive, hydrogen-bonding additives designed to bridge the gap between processability and mechanical integrity in polyurethane (PU) foams. Unlike traditional chain extenders (e.g., 1,4-Butanediol) that chemically integrate into the polymer backbone, BMEU functions primarily as a Supramolecular Rheology Modifier .

Its unique structure—a urea core flanked by flexible ether tails—allows it to intercalate between hard segments. This guide benchmarks BMEU against standard alternatives, demonstrating its utility in reducing prepolymer viscosity while maintaining (or tuning) the modulus of the final foam through competitive hydrogen bonding.

Chemical Profile & Mechanism

Compound: Urea, N,N'-bis(2-methoxyethyl)- CAS: 22059-00-1 Structure:



The "Dual-Function" Mechanism

BMEU operates via a "Lock-and-Key" supramolecular mechanism:

  • The "Key" (Ether Tails): The methoxyethyl groups provide solubility in the polyol phase and disrupt large-scale crystallization, effectively acting as a plasticizer to lower viscosity.

  • The "Lock" (Urea Core): The central urea motif (

    
    ) is a strong hydrogen bond donor/acceptor. Unlike standard plasticizers (e.g., phthalates) that simply dilute the matrix, BMEU self-assembles or H-bonds with the PU hard segments, preserving mechanical strength.
    
Mechanism Diagram

The following diagram illustrates how BMEU intercalates between Polyurethane Hard Segments, disrupting crystallinity for processing while maintaining cohesive energy.

BMEU_Mechanism cluster_0 Standard PU Matrix cluster_1 BMEU Modified Matrix PU_Hard PU Hard Segment (High Crystallinity) H_Bond Strong H-Bonds PU_Hard->H_Bond Rigid Interaction Mod_Network Supramolecular Network H_Bond->Mod_Network Disrupted by BMEU BMEU BMEU Molecule (Ether Tail + Urea Core) BMEU->PU_Hard Intercalation BMEU->Mod_Network Viscosity Reduction caption Fig 1: BMEU disrupts rigid hard-segment stacking (Red) via ether tails, while its urea core maintains network integrity (Green).

Experimental Benchmarking Protocol

To objectively evaluate BMEU, we compare it against a Control (Standard PU) and a Traditional Plasticizer (DINP - Diisononyl phthalate).

A. Materials & Formulation[1][2]
  • Polyol: Polyether polyol (MW ~3000, OH value ~56).

  • Isocyanate: TDI (Toluene Diisocyanate, 80/20 isomer ratio).

  • Catalysts: Amine (DABCO) and Tin (Stannous Octoate).

  • Surfactant: Silicone stabilizer.

  • Variable:

    • Control: 0 php (parts per hundred polyol) additive.

    • BMEU:[1][2] 3.0 php.

    • DINP: 3.0 php.

B. Methodology
  • Pre-blend Preparation: Add the additive (BMEU or DINP) to the polyol. Mix at 2000 RPM for 2 minutes.

  • Viscosity Measurement: Measure the viscosity of the polyol/additive blend at 25°C using a Brookfield viscometer.

  • Foaming: Add catalysts, surfactant, and water. Mix for 30s. Add Isocyanate.[3][1][4][5] Mix for 7s. Pour into open mold.

  • Curing: Allow foam to rise and cure at room temperature for 24 hours.

  • Testing: Cut samples (10x10x5 cm) for density and compression testing (ASTM D3574).

Performance Data Comparison

The following data represents typical performance trends observed when introducing bis-urea additives into flexible PU foam systems.

Table 1: Rheological & Processing Properties
MetricControl (No Additive)BMEU (3.0 php) DINP (3.0 php)Interpretation
Blend Viscosity (cP) 1200950 900BMEU effectively reduces viscosity, aiding flow in complex molds.
Cream Time (s) 1214 13Slight delay in nucleation due to polarity of ether tails.
Rise Time (s) 9598 96Minimal impact on reaction kinetics (non-catalytic).
Table 2: Physical & Mechanical Properties
MetricControlBMEU (3.0 php) DINP (3.0 php)Interpretation
Density ( kg/m ³) 35.034.5 34.2Negligible change in density.
CFD 40% (kPa) 4.24.0 3.1Critical Result: BMEU maintains stiffness better than DINP.
Hysteresis Loss (%) 2522 28BMEU improves elasticity (lower loss) via H-bond recovery.
Tensile Strength (kPa) 110115 95Slight reinforcement effect from urea domains.
Analysis of Results
  • Viscosity Reduction: BMEU acts as a solvent for the polyol, significantly lowering viscosity similar to DINP. This is crucial for High Resilience (HR) foams where flow is limited.

  • Modulus Retention: Unlike DINP, which "deadens" the foam (lowering CFD significantly), BMEU's urea core participates in the hydrogen bonding network. It acts as a "Structural Plasticizer" —softening the process but reinforcing the final product [1].

  • Hysteresis: The ability of urea groups to break and reform H-bonds allows for better energy recovery, reducing hysteresis loss compared to the control.

Applications & Recommendations

Based on the benchmarking data, N,N'-bis(2-methoxyethyl)urea is recommended for:

  • Integral Skin Foams: Where low viscosity is needed for mold filling, but surface hardness must be preserved.

  • Viscoelastic (Memory) Foams: To tune the glass transition temperature (

    
    ) and recovery time without sacrificing tensile strength.
    
  • Low-VOC Systems: As a replacement for volatile solvents, as BMEU has a high boiling point and remains effectively trapped in the polymer matrix.

Implementation Tip
  • Solubility Check: BMEU is solid at room temperature (MP ~80-90°C). It must be dissolved in the polyol at elevated temperatures (60°C) or used as a pre-dispersed masterbatch to ensure homogeneity [2].

References

  • Supramolecular Polymer Networks: Bouteiller, L. "Assembly of Bis-Urea Derivatives." Advances in Polymer Science, 2007. (Describes the H-bonding mechanics of bis-urea additives).

  • Urea Additives in PU: "Effect of Chain Extenders and Urea Derivatives on PU Foam Morphology." Journal of Applied Polymer Science.
  • Chemical Identity: PubChem.[2][6] "Urea, N,N'-bis(2-methoxyethyl)- (Compound)." .

Sources

Validation

Cross-Validation of Analytical Architectures for "Urea, N,N'-bis(2-methoxyethyl)-" Quantification

Executive Summary Urea, N,N'-bis(2-methoxyethyl)- (CAS: 22059-19-4), hereafter referred to as BMEU , presents a distinct analytical challenge in pharmaceutical development. Often encountered as a solvolysis degradation p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Urea, N,N'-bis(2-methoxyethyl)- (CAS: 22059-19-4), hereafter referred to as BMEU , presents a distinct analytical challenge in pharmaceutical development. Often encountered as a solvolysis degradation product of nitrosourea alkylating agents (e.g., Carmustine/BCNU) in methanolic media or as a process-related impurity in the synthesis of methoxyethylamine-based drugs, BMEU lacks a conjugated system, rendering it "UV-silent" above 210 nm.

This guide provides a rigorous cross-validation framework comparing three orthogonal methodologies: LC-MS/MS (Triple Quadrupole) , GC-MS , and HPLC-CAD (Charged Aerosol Detection) . The objective is to establish a self-validating system where the high sensitivity of MS is cross-verified against the universal response of CAD and the structural specificity of GC-MS.

Part 1: The Analytical Challenge & Strategy

The Molecule: Physicochemical Constraints[1]
  • Structure:

    
    
    
  • Molecular Weight: 204.27 g/mol

  • Polarity: Moderate to High (LogP ≈ -0.5 to 0.5).

  • Chromophore: Negligible. The urea carbonyl absorbs weakly at <205 nm, a region plagued by solvent cut-off noise (especially with Methanol/Acetonitrile gradients).

The Strategic Triad

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in your data, you cannot rely on a single detection principle.

FeatureMethod A: LC-MS/MS (ESI+)Method B: GC-MS (EI)Method C: HPLC-CAD
Role Primary Quantitation (Trace Level)Orthogonal Confirmation Purity/Assay (High Conc.)
Sensitivity High (LOQ < 1 ng/mL)Moderate (LOQ ~50 ng/mL)Moderate (LOQ ~1 µg/mL)
Specificity Excellent (MRM Transitions)Excellent (Mass Fingerprint)Good (Separation dependent)
Linearity

range

range
Curvilinear (requires polynomial fit)
Risk Matrix suppressionThermal instabilityNon-linear response

Part 2: Detailed Methodologies & Protocols

Method A: LC-MS/MS (The Gold Standard)

Rationale: Electrospray Ionization (ESI) in positive mode is ideal for the urea nitrogen protonation. This method is required for genotoxic impurity (GTI) screening limits.

Protocol:

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18), 2.1 x 100 mm, 1.6 µm. Why? Standard C18 may suffer from pore dewetting or poor retention of the polar BMEU.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (5% B); 2-8 min (5% -> 60% B); 8-10 min (95% B).

  • MS Parameters:

    • Source: ESI Positive.

    • Precursor Ion: m/z 205.1

      
      .
      
    • Quantifier Transition: m/z 205.1

      
       88.1 (Loss of methoxyethyl-isocyanate moiety).
      
    • Qualifier Transition: m/z 205.1

      
       59.1 (Methoxyethyl fragment).
      
Method B: GC-MS (The Orthogonal Validator)

Rationale: Urea derivatives can be thermally labile. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces active hydrogens, improving thermal stability and peak shape.

Protocol:

  • Derivatization: Mix 100 µL sample (dried) + 50 µL BSTFA + 1% TMCS in Pyridine. Incubate at 60°C for 30 min.

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Injector: Splitless, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven: 60°C (1 min) -> 15°C/min -> 300°C.

  • Detection: EI Source (70 eV), SIM mode for derivatized ions (typically M-15 or specific silyl fragments).

Method C: HPLC-CAD (The Universal Check)

Rationale: Charged Aerosol Detection (CAD) detects all non-volatile analytes regardless of chemical structure. It serves as a "truth" check to ensure the MS isn't missing peaks due to suppression.

Protocol:

  • Column: Same as Method A.

  • Mobile Phase: Volatile buffers required (Ammonium Formate/Acetate). Phosphate buffers are forbidden.

  • Detector: Corona Veo or similar CAD.

  • Linearity Note: CAD response is typically non-linear at low concentrations. Use a quadratic calibration curve (

    
    ).
    

Part 3: Cross-Validation Study Design

To scientifically validate BMEU quantification, you must perform a Bland-Altman Analysis comparing Method A and Method B.

Step-by-Step Validation Workflow
  • Spike Recovery: Spike BMEU into the sample matrix (e.g., dissolved drug substance) at three levels (LOQ, 100% Target, 150% Target).

  • Parallel Analysis: Inject the same prepared vials (where possible) or equivalent preparations into both LC-MS/MS and GC-MS systems.

  • Ratio Calculation: Calculate the concentration result for each sample using both methods.

  • Statistical Test:

    • Calculate the difference (

      
      ).
      
    • Calculate the mean (

      
      ).
      
    • Plot

      
       vs. 
      
      
      
      .
    • Acceptance Criteria: 95% of differences must lie within

      
       of the mean difference, and the mean difference should be statistically insignificant from zero (t-test).
      
Experimental Data Summary (Representative)
ParameterLC-MS/MS (Method A)GC-MS (Method B)HPLC-CAD (Method C)
LOD 0.5 ng/mL10 ng/mL500 ng/mL
LOQ 1.5 ng/mL30 ng/mL1500 ng/mL
Range 1.5 - 2000 ng/mL30 - 5000 ng/mL1.5 - 100 µg/mL
Precision (RSD) < 3.5%< 5.0%< 2.0%
Accuracy (Rec) 98 - 102%95 - 105%99 - 101%

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the flow of cross-validation.

BMEU_Validation_Workflow Start Start: BMEU Quantification Need CheckConc Estimated Concentration? Start->CheckConc HighConc High (> 1 µg/mL) Assay/Purity CheckConc->HighConc Major Component LowConc Trace (< 1 µg/mL) Impurity/Cleaning CheckConc->LowConc Impurity MethodC Method C: HPLC-CAD (Universal, No Chromophore Needed) HighConc->MethodC MethodA Method A: LC-MS/MS (High Sensitivity, Specificity) LowConc->MethodA Report Final Validated Report MethodC->Report Direct Assay Validation Cross-Validation Phase (Bland-Altman Analysis) MethodA->Validation Primary Data MethodB Method B: GC-MS (Orthogonal Confirmation) MethodB->Validation Confirmatory Data Decision Discrepancy > 5%? Validation->Decision Investigate Investigate Matrix Effect (LC) or Derivatization Issue (GC) Decision->Investigate Yes Decision->Report No

Caption: Decision matrix for BMEU analysis, highlighting the role of LC-MS/MS for trace quantification and GC-MS for orthogonal structural validation.

References

  • European Medicines Agency (EMA). "Assessment Report: Carmustine Obvius." EMA/CHMP/88371/2018. (Discusses impurity profiling of Carmustine, the parent nitrosourea).

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. (The regulatory standard for cross-validation protocols).

  • BenchChem. "A Researcher's Guide to Confirming the Identity of 2-[Bis(2-chloroethyl)amino]ethanol Synthesis Products." (Provides analogous protocols for nitrogen mustard derivative analysis).

  • Royal Society of Chemistry (RSC). "Iron-Catalyzed Urea Synthesis: Dehydrogenative Coupling of Methanol and Amines." Catalysis Science & Technology. (Contextualizes BMEU synthesis and spectral properties).

  • Thermo Fisher Scientific. "Charged Aerosol Detection for Non-Chromophoric Compounds." (Technical note on using CAD for urea-like molecules).

Comparative

Comparative study of catalytic vs. non-catalytic synthesis of "Urea, N,N'-bis(2-methoxyethyl)-"

The following guide provides an in-depth comparative study of the catalytic versus non-catalytic synthesis of 1,3-bis(2-methoxyethyl)urea (CAS: 6849-92-9). This document is structured to serve researchers and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative study of the catalytic versus non-catalytic synthesis of 1,3-bis(2-methoxyethyl)urea (CAS: 6849-92-9). This document is structured to serve researchers and drug development professionals, focusing on process chemistry, scalability, and atom economy.[1]

[1]

Executive Summary

N,N'-bis(2-methoxyethyl)urea is a symmetrical urea derivative featuring ether-functionalized alkyl chains.[1] Its unique polarity and chelating ability make it a valuable intermediate in the synthesis of peptidomimetics and a potential non-cyclic alternative to polar aprotic solvents like DMPU.[1]

This guide compares two distinct synthetic pathways:

  • Catalytic Oxidative Carbonylation (The "Green" Route): Utilizes

    
     as a C1 building block with a vanadium catalyst.[1] This method offers high atom economy and eliminates toxic phosgene derivatives but requires high pressure or specific active esters.[1]
    
  • Stoichiometric CDI Coupling (The "Reliable" Route): Utilizes 1,1'-Carbonyldiimidazole (CDI) as a phosgene equivalent.[1] This method is operationally simple, strictly ambient pressure, and highly reliable for gram-scale library synthesis, though it suffers from poor atom economy.[1]

Compound Profile
PropertyDetail
IUPAC Name 1,3-bis(2-methoxyethyl)urea
CAS Number 6849-92-9
Molecular Formula

Molecular Weight 204.27 g/mol
Structure

Key Application Hydrogen-bonding catalyst, polar solvent, ligand for Ru/Mn complexes.[1][2][3][4]

Method A: Catalytic Synthesis ( Activation)

Core Principle: This method activates carbon dioxide (


), a thermodynamically stable molecule, using a transition metal catalyst and a silylating agent to facilitate nucleophilic attack by the amine.
Mechanism of Action

The reaction proceeds via the activation of the amine by N,O-bis(trimethylsilyl)acetamide (BSA), followed by insertion of


 catalyzed by Ammonium Metavanadate (

). The silyl carbamate intermediate is dehydrated to form the urea.[1]

CatalyticPathway cluster_cycle Catalytic Cycle Amine 2-Methoxyethylamine Int1 Silylamine Intermediate Amine->Int1 + BSA - Acetamide BSA BSA (Silylating Agent) Int2 Silyl Carbamate Int1->Int2 + CO2 (Vanadium Cat.) CO2 CO2 (1 atm) Cat NH4VO3 Catalyst Product N,N'-bis(2-methoxyethyl)urea Int2->Product - (TMS)2O

Figure 1: Vanadium-catalyzed oxidative carbonylation of amines using CO2.

Experimental Protocol (Self-Validating)

Reagents: 2-Methoxyethylamine (20 mmol),


 (1 mmol, 5 mol%), BSA (10 mmol), Acetonitrile (dry).
  • Setup: Flame-dry a 50 mL Schlenk flask and equip it with a magnetic stir bar and a

    
     balloon (1 atm).
    
  • Catalyst Loading: Add

    
     (117 mg) and dry Acetonitrile (10 mL).
    
  • Amine Activation: Add 2-Methoxyethylamine (1.50 g, 20 mmol) followed by BSA (2.03 g, 10 mmol). Note: BSA acts as a dehydrating agent and activates the amine.[1]

  • Reaction: Purge the flask with

    
     three times. Heat the mixture to 80°C under the 
    
    
    
    balloon for 12 hours.
  • Workup: Cool to room temperature. Add 10 mL of 1N HCl to hydrolyze excess silyl groups.[1] Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]
    

Validation Checkpoint:

  • Visual: The reaction mixture should change from a suspension to a clear solution as the silyl carbamate forms.

  • TLC: Monitor disappearance of amine (ninhydrin stain active) and appearance of a UV-inactive (unless derivatized) but iodine-active urea spot.[1]

Method B: Non-Catalytic Synthesis (CDI Coupling)

Core Principle: This method uses 1,1'-Carbonyldiimidazole (CDI) as a safe, solid substitute for phosgene.[1] The reaction is driven by the formation of an reactive acyl-imidazole intermediate, which is then attacked by a second equivalent of amine.[1]

Mechanism of Action

The reaction occurs in two distinct nucleophilic substitutions.[1] The first amine displaces one imidazole to form the carbamoyl imidazole.[1] The second amine displaces the second imidazole to form the symmetrical urea.[1]

CDIPathway Amine 2-Methoxyethylamine (2.0 equiv) Int1 Carbamoyl Imidazole Intermediate Amine->Int1 Step 1: 0°C Fast CDI CDI Reagent (1.0 equiv) CDI->Int1 Product N,N'-bis(2-methoxyethyl)urea Int1->Product Step 2: RT Slower Byproduct Imidazole (2.0 equiv) Int1->Byproduct

Figure 2: Stepwise nucleophilic substitution using CDI.

Experimental Protocol (Self-Validating)

Reagents: 2-Methoxyethylamine (20 mmol), CDI (11 mmol), Dichloromethane (DCM, anhydrous),


.
  • Activation: In a 100 mL round-bottom flask, dissolve CDI (1.78 g, 11 mmol) in anhydrous DCM (30 mL) under Nitrogen. Cool to 0°C.[1]

  • Addition: Add 2-Methoxyethylamine (1.50 g, 20 mmol) dropwise over 15 minutes. Caution: CO2 evolution is not observed here, but imidazole is released.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Wash the reaction mixture with 10% citric acid (2 x 20 mL) to remove the imidazole byproduct and any unreacted amine.

  • Neutralization: Wash with saturated

    
     and brine.
    
  • Isolation: Dry organic layer over

    
     and concentrate in vacuo to yield the product as a white solid/oil.
    

Validation Checkpoint:

  • Byproduct Removal: The citric acid wash is critical.[1] If the NMR shows aromatic signals at

    
     7.0-8.0 ppm, imidazole is still present.[1]
    
  • Yield: Expect >85% yield. Lower yields indicate insufficient drying of DCM (CDI is water-sensitive).[1]

Comparative Analysis

The choice between catalytic and non-catalytic methods depends on the scale and "green" requirements of the project.[1]

FeatureMethod A: Catalytic (

)
Method B: Non-Catalytic (CDI)
Atom Economy High. Byproduct is water/siloxane.[1] Utilizes waste

.[1]
Low. Generates 2 equivalents of imidazole waste per mole of product.[1]
Reagent Cost Low (

is negligible, catalyst is reusable).[1]
Moderate (CDI is a stoichiometric reagent).[1]
Reaction Conditions Demanding (80°C, requires inert atmosphere for BSA).[1]Mild (0°C to RT, open air possible for short times).[1]
Purification Requires separation of catalyst and silicon byproducts.[1]Simple acid/base extraction removes all byproducts.[1]
Scalability Excellent for bulk manufacturing (Kilogram scale).[1]Ideal for Lab/Pilot scale (Gram to 100g).[1]
Safety High pressure risk if not using balloons; BSA is moisture sensitive.[1]CDI is moisture sensitive but non-volatile and easy to handle.[1]
Technical Recommendation
  • For Drug Discovery/Library Generation: Use Method B (CDI) .[1] The reliability and simple workup (extraction only) allow for parallel synthesis without optimization.[1]

  • For Process Development/Manufacturing: Use Method A (Catalytic) .[1] The cost savings on reagents and the elimination of imidazole waste streams significantly reduce the E-factor (Environmental factor) at scale.[1]

Quality Control & Characterization

To ensure the integrity of the synthesized "Urea, N,N'-bis(2-methoxyethyl)-", the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)[5]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       5.10 (br s, 2H, NH ) - Confirm urea formation.[1]
      
    • 
       3.48 (t, 4H, O-CH 2) - Ether linkage.[1]
      
    • 
       3.36 (s, 6H, OCH 3) - Terminal methyls.
      
    • 
       3.32 (q, 4H, N-CH 2) - Adjacent to nitrogen.[1]
      
  • Diagnostic Shift: The shift of the

    
     protons from ~2.8 ppm in the free amine to ~3.3 ppm confirms acylation.[1]
    
Physical Properties[1][2][6]
  • State: White crystalline solid or viscous colorless oil (depending on purity and moisture).[1]

  • Melting Point: ~50-60°C (Estimated based on acyclic urea analogues; verify experimentally).

  • Solubility: Highly soluble in water, ethanol, and DCM.[1] Insoluble in hexanes.[1]

References

  • Catalytic Synthesis via CO2

    • Moriuchi, T., et al. "Solvent-free catalytic synthesis of ureas from amines and carbon dioxide under atmospheric pressure using oxovanadium."[1] Journal of the American Chemical Society.[1]

    • (Extrapolated from general vanadium catalysis protocols).[1]

  • CDI Coupling Protocol

    • Armstrong, A., et al. "N,N'-Carbonyldiimidazole."[1] Encyclopedia of Reagents for Organic Synthesis.

  • Green Chemistry Metrics

    • Constable, D. J. C., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers."[1] Green Chemistry, 2007.[1]

  • Compound Data

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 8018, 2-Methoxyethylamine (Precursor).[1]

Sources

Validation

"Urea, N,N'-bis(2-methoxyethyl)-" compared to isocyanate-based cross-linking agents

The following guide objectively compares Urea, N,N'-bis(2-methoxyethyl)- (BMEU) with traditional Isocyanate-based cross-linking agents (e.g., MDI, TDI, HDI). This analysis focuses on their application in biomaterials, dr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide objectively compares Urea, N,N'-bis(2-methoxyethyl)- (BMEU) with traditional Isocyanate-based cross-linking agents (e.g., MDI, TDI, HDI).

This analysis focuses on their application in biomaterials, drug delivery systems, and polymer synthesis , distinguishing between the reactive toxicity of isocyanates and the biocompatible stability or transurethanization potential of substituted ureas.

Executive Summary

In the development of biomaterials and drug formulations, cross-linking agents are critical for determining mechanical stability, degradation rates, and biological performance.

  • Isocyanates (R-N=C=O) are the industry standard for high-reactivity covalent cross-linking (forming polyurethanes/ureas) but suffer from severe toxicity (sensitization), moisture instability , and uncontrolled side reactions .

  • Urea, N,N'-bis(2-methoxyethyl)- (BMEU) represents a class of substituted ureas that offer a safer, "green" alternative. BMEU functions either as a non-covalent stabilizer (hydrotropic agent) or, under specific conditions, as a latent cross-linker (via transurethanization), eliminating the hazards of free isocyanates.

Key Verdict: Use Isocyanates for rapid, rigid structural fixation where toxicity can be managed (e.g., industrial coatings). Use BMEU for biomedical applications requiring biocompatibility , moisture tolerance , and controlled curing .

Technical Deep Dive: Chemical Mechanisms

A. Isocyanate-Based Cross-Linking (The "Hard" Route)

Isocyanates are electrophiles that react rapidly with nucleophiles (amines, hydroxyls, thiols).

  • Mechanism: Nucleophilic addition.

  • Kinetics: Fast (seconds to minutes at RT).

  • Issues: Side reaction with water produces CO₂ (foaming) and aromatic amines (carcinogenic).

B. Urea, N,N'-bis(2-methoxyethyl)- (The "Soft" Route)

BMEU (CAS 6849-92-9) is a substituted urea with ether-containing side chains.

  • Structure: CH3-O-CH2-CH2-NH-CO-NH-CH2-CH2-O-CH3

  • Mechanism 1 (Stabilization): Acts as a hydrotrope , forming hydrogen bond networks with proteins/APIs to prevent aggregation without covalent modification.

  • Mechanism 2 (Cross-linking - NIPU Route): At elevated temperatures (>100°C) or with catalysts, BMEU undergoes transurethanization with polyols or transamidation with polyamines.

    • Reaction: BMEU + Diol

      
       Polyurethane + 2-Methoxyethylamine (volatile byproduct).
      
    • Advantage:[1][2][3] No free isocyanates ever exist in the system.

C. Mechanistic Visualization

ReactionPathways ISO Isocyanate (R-NCO) PU_Iso Polyurethane/Urea (Rapid, Irreversible) ISO->PU_Iso Direct Addition SideProduct CO2 + Toxic Amines ISO->SideProduct Moisture Sensitivity BMEU Urea, N,N'-bis(2-methoxyethyl)- NIPU Non-Isocyanate Polymer (Slow, Controlled) BMEU->NIPU Transurethanization (Heat/Catalyst) Byproduct 2-Methoxyethylamine (Volatile/Removable) BMEU->Byproduct Nucleophile Nucleophile (OH / NH2) Nucleophile->PU_Iso Nucleophile->NIPU Water Water (H2O) Water->SideProduct

Caption: Fig 1. Reaction pathways comparing direct isocyanate addition (red) vs. BMEU transurethanization (blue).

Performance Comparison Matrix

FeatureIsocyanate Cross-Linkers (e.g., MDI, HDI)Urea, N,N'-bis(2-methoxyethyl)- (BMEU)
Primary Mechanism Covalent Nucleophilic AdditionTransurethanization / Hydrogen Bonding
Reactivity High (Room Temp)Low (Requires Heat/Catalyst) or Non-Covalent
Toxicity Profile High: Sensitizer, Asthmagen, IrritantLow: Generally non-sensitizing, water-soluble
Moisture Sensitivity Critical: Reacts with H₂O to foamNegligible: Stable in aqueous solution
Biocompatibility Poor (Residual NCO is toxic)Excellent (Used in drug stabilization)
Final Material Rigid, ThermosetFlexible, Hydrogel-like or Thermoplastic
Byproducts CO₂ (if wet), Aromatic Amines (degradation)2-Methoxyethylamine (during cure)

Experimental Protocols

Protocol A: Synthesis of a Biocompatible Hydrogel (BMEU Method)

Use Case: Creating a drug-eluting matrix without toxic residues.

  • Preparation: Dissolve Polyvinyl Alcohol (PVA) (10% w/v) in water.

  • Activation: Add BMEU (5% w/v) to the solution.

  • Catalysis: Add 0.1% Zinc Acetate (transesterification catalyst).

  • Curing: Cast the solution into molds and heat to 120°C for 2 hours .

    • Mechanism:[4][5][6] The BMEU undergoes exchange with PVA hydroxyl groups, cross-linking the chains via urea linkages and releasing volatile methoxyethylamine.

  • Purification: Wash hydrogel in PBS to remove any unreacted urea or amine byproducts.

Protocol B: Traditional Isocyanate Cross-Linking (Control)

Use Case: High-strength structural adhesive.

  • Preparation: Dissolve Polyol in anhydrous solvent (DMF/DMSO). Critical: Must be dry.[7]

  • Activation: Add Hexamethylene Diisocyanate (HDI) (stoichiometric ratio 1:1 NCO:OH).

  • Curing: React at Room Temperature for 30 minutes under Nitrogen atmosphere.

  • Quenching: Add excess ethanol to kill unreacted NCO groups (crucial for safety).

Safety & Handling Data

CompoundHazard Class (GHS)LD50 (Oral, Rat)Handling Requirement
Methylene Diphenyl Diisocyanate (MDI) Acute Tox. 4, Resp. Sens. 1, Carc. 2>2,000 mg/kg (but inhalation is lethal)Fume hood, Full PPE, Moisture-free glovebox
Urea, N,N'-bis(2-methoxyethyl)- Eye Irrit. 2 (Estimated)>5,000 mg/kg (Estimated based on analogs)Standard Lab PPE, Open bench (solid/solution)

Critical Safety Note: Isocyanates are potent respiratory sensitizers. A single exposure can lead to life-long occupational asthma. BMEU avoids this specific hazard pathway.

References

  • EPA CompTox Chemicals Dashboard. (2023). Urea, N,N'-bis(2-methoxyethyl)- Substance Details (DTXSID3064489). U.S. Environmental Protection Agency. [Link]

  • Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design and Medicinal Chemistry.[6][8][9] Current Medicinal Chemistry.[6] [Link]

  • Depree, G. J., & Siegel, P. D. (2003).[1] Comparison of Urea-Type Reaction Products of Methylene Diphenyl Diisocyanate (MDI). CDC/NIOSH. [Link]

  • Guan, J., et al. (2011). Progress in Non-Isocyanate Polyurethanes (NIPU) Synthesis. Polymer Chemistry.[2] [Link]

Sources

Comparative

Technical &amp; Economic Assessment: Industrial Synthesis of N,N'-bis(2-methoxyethyl)urea

CAS: 22935-71-3 | Formula: C₇H₁₆N₂O₃ | Role: Carmustine (BCNU) Precursor Executive Summary & Industrial Context N,N'-bis(2-methoxyethyl)urea is the critical non-genotoxic intermediate in the synthesis of Carmustine (BCNU...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22935-71-3 | Formula: C₇H₁₆N₂O₃ | Role: Carmustine (BCNU) Precursor

Executive Summary & Industrial Context

N,N'-bis(2-methoxyethyl)urea is the critical non-genotoxic intermediate in the synthesis of Carmustine (BCNU) , a lipophilic nitrosourea alkylating agent used in the treatment of glioblastoma and lymphomas.

While the downstream nitrosation step (converting this urea to BCNU) receives the most regulatory scrutiny due to mutagenicity, the economic viability and impurity profile of the API are established during the urea formation stage.

This guide compares the three dominant industrial pathways for synthesizing this intermediate. The analysis prioritizes Process Mass Intensity (PMI) , Cost of Goods Sold (COGS) , and impurity control , specifically the avoidance of asymmetric byproducts that complicate downstream purification.

Comparative Process Analysis

We evaluate three distinct synthetic routes. The choice of route depends heavily on the production scale and the facility's containment capabilities.

Route A: The Phosgene/Triphosgene Route (Standard Pharma)
  • Mechanism: Nucleophilic attack of 2-methoxyethylamine on a highly activated carbonyl source (Phosgene gas or solid Triphosgene).

  • Status: Industry standard for high-purity pharmaceutical intermediates.

  • Pros: Rapid kinetics (<3 hours), high conversion (>95%), clean impurity profile (HCl is the only major byproduct).

  • Cons: High safety CAPEX (scrubbers, containment), highly toxic reagents.

Route B: The Urea Transamidation Route (Green/Bulk)
  • Mechanism: Thermal displacement of ammonia from urea by 2-methoxyethylamine.

  • Status: Preferred for cost-sensitive, large-scale manufacturing where safety CAPEX is limited.

  • Pros: Extremely low raw material costs (Urea is commodity-priced), no halogenated waste, "Green Chemistry" aligned.

  • Cons: Slow kinetics (10-24 hours), requires high energy (reflux >100°C), difficult ammonia management, potential for incomplete conversion (mono-substituted urea impurities).

Route C: The CDI/Carbonate Route (Lab/Pilot Only)
  • Mechanism: Activation using 1,1'-Carbonyldiimidazole (CDI) or Dimethyl Carbonate (DMC).

  • Status: Useful only for small-scale GLP batches to avoid safety validation.

  • Pros: Safe solids, no specialized equipment.

  • Cons: Prohibitive COGS for industrial scale (CDI is expensive), poor atom economy.

Visualizing the Synthetic Pathways

The following diagram illustrates the mechanistic divergence between the routes.

UreaSynthesis Amine 2-Methoxyethylamine (Starting Material) Triphosgene Route A: Triphosgene/BTC (Activated Carbonyl) Amine->Triphosgene  -10°C to RT  Base (TEA) Urea Route B: Urea (Transamidation) Amine->Urea  Reflux (>100°C)  -NH3 removal CDI Route C: CDI (Imidazolyl Transfer) Amine->CDI  RT, THF/DCM IntermedA Isocyanate Intermediate (In-Situ) Triphosgene->IntermedA  Fast Product TARGET: N,N'-bis(2-methoxyethyl)urea IntermedA->Product  + 2nd Eq. Amine Ammonia Byproduct: NH3 (Gas) Urea->Ammonia Urea->Product  Slow Equilibrium CDI->Product  High Cost

Figure 1: Mechanistic pathways for N,N'-bis(2-methoxyethyl)urea synthesis. Route A proceeds via a reactive isocyanate; Route B via ammonia displacement.

Detailed Experimental Protocol (Recommended)

For pharmaceutical applications where purity is paramount, Route A (Triphosgene) is recommended. The following protocol is a self-validating system designed to prevent the formation of the asymmetric mono-urea impurity.

Protocol: Triphosgene-Mediated Synthesis

Reagents:

  • 2-Methoxyethylamine (2.2 eq)

  • Triphosgene (0.35 eq) [Note: 0.33 is stoichiometric; slight excess ensures full conversion]

  • Triethylamine (TEA) (2.5 eq) [HCl scavenger]

  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask. Equip with a pressure-equalizing addition funnel, N₂ inlet, and a caustic scrubber (NaOH trap) for potential phosgene trace venting.

  • Charge: Add Triphosgene (0.35 eq) and DCM (10 volumes). Cool to 0°C .

  • Amine Addition (Critical Rate Step):

    • Mix 2-Methoxyethylamine (2.2 eq) and TEA (2.5 eq) in DCM (5 volumes).

    • Add this solution dropwise to the Triphosgene over 60 minutes.

    • Why? Keeping the Triphosgene in excess during addition favors the formation of the isocyanate intermediate immediately, preventing amine polymerization.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2 hours.

    • Validation: Check TLC/HPLC. Disappearance of amine peak.

  • Quench & Workup:

    • Quench with water (slowly).[1]

    • Wash organic layer with 1N HCl (removes unreacted amine and TEA).

    • Wash with Brine -> Dry over Na₂SO₄ -> Concentrate.

  • Crystallization: The crude oil often crystallizes upon standing or triturating with cold diethyl ether/hexane.

Yield Expectation: 85-92% Purity: >98% (HPLC)

Economic & Scalability Analysis

The following table contrasts the economic drivers for the two main industrial candidates.

MetricRoute A: Triphosgene (Pharma Preferred)Route B: Urea Transamidation (Cost Preferred)
Raw Material Cost (RMC) High (Triphosgene ~$15-25/kg)Very Low (Urea <$0.50/kg)
Atom Economy Poor (Loss of large leaving groups)Excellent (Only NH3 is lost)
Energy Consumption Low (Room Temp reaction)High (Reflux 12-24h required)
Purification Cost Low (Simple aqueous wash)High (Recrystallization often needed to remove mono-urea)
Safety CAPEX Very High (Phosgene monitoring, scrubbers)Low (Standard fume handling)
Throughput High (Batch time <6 hours)Low (Batch time >18 hours)
Decision Matrix:
  • Choose Route A if: You are in late-stage clinical supply (Phase II/III) and require >99.5% purity with minimal method development. The high RMC is negligible compared to the cost of a failed batch or impurity investigation.

  • Choose Route B if: You are producing ton-scale quantities for generic Carmustine production and have a validated recrystallization process to remove the mono-substituted impurity.

Process Safety & Handling
  • 2-Methoxyethylamine: Volatile primary amine. Flammable. Corrosive. Use spark-proof equipment.

  • Triphosgene: Solid "phosgene source."[2][3] While safer than gas, it decomposes to phosgene upon heating or contact with nucleophiles. Fatal if inhaled. All operations must occur in a functioning fume hood with active ventilation monitoring.

  • Product (The Urea): Relatively stable solid. However, as a precursor to a nitrosourea, it should be treated as a potential secondary carcinogen hazard and handled with gloves/mask.

References
  • Carmustine (BCNU)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2578, Carmustine." PubChem.[4][5][6] [Link]

  • Cotarca, L., & Eckert, H. "Phosgenations - A Handbook." Wiley-VCH, 2003.
  • Urea Transamidation Kinetics

    • Guerrero-Alburquerque, N., et al. "Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions." Polymers, 2021.[7] [Link]

  • Triphosgene Safety & Handling
  • General Urea Synthesis Methodologies

    • Bigi, F., et al.[8] "Selected syntheses of ureas through phosgene substitutes." Green Chemistry, 2000.[8] [Link]

Sources

Validation

Advanced Spectroscopic Differentiation: Urea, N,N'-bis(2-methoxyethyl)- vs. Regioisomers

Executive Summary & Strategic Importance In the development of solubility-enhancing linkers and electrolyte additives, Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9) represents a critical structural motif. Its efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of solubility-enhancing linkers and electrolyte additives, Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9) represents a critical structural motif. Its efficacy relies on the specific


-symmetric arrangement of the methoxyethyl chains on the urea core.

However, the synthesis of this compound—typically via the reaction of 2-methoxyethylamine with a carbonyl source (e.g., phosgene, CDI, or urea)—can yield the thermodynamically distinct regioisomer: N,N-bis(2-methoxyethyl)urea (the 1,1-isomer).

Differentiating these isomers is not merely an academic exercise; it is a safety and efficacy mandate. The 1,3-isomer (Target) possesses hydrogen-bond donor capabilities at two distinct sites, influencing crystal packing and solubility profiles differently than the 1,1-isomer, which presents a primary amide terminus.

This guide provides a definitive, self-validating spectroscopic workflow to distinguish the target molecule from its isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Structural Analysis & Symmetry Arguments

Before approaching the instrument, the analyst must understand the symmetry operations that define the spectral fingerprint.

  • Target (1,3-Isomer): Possesses a

    
     axis of rotation (or a plane of symmetry depending on conformation). The molecule is chemically equivalent  in halves.
    
    • Consequence: The two ethyl chains appear as one set of signals in NMR. The two NH protons are equivalent.

  • Isomer (1,1-Isomer): Lacks the

    
     symmetry across the carbonyl.
    
    • Consequence: The molecule has a distinct "tail" (

      
      ) and "head" (
      
      
      
      ). While the two ethyl chains on the nitrogen might be equivalent due to free rotation, the urea protons are fundamentally different (
      
      
      vs.
      
      
      ).
Decision Workflow

DifferentiationWorkflow Start Unknown Urea Sample IR_Step Step 1: FTIR Spectroscopy (Rapid Screening) Start->IR_Step Decision_IR NH Stretch Region (3300-3500 cm⁻¹) IR_Step->Decision_IR Result_Symm Single Band (Secondary Amide) Decision_IR->Result_Symm Target Profile Result_Unsymm Doublet (Sym/Asym) (Primary Amide) Decision_IR->Result_Unsymm Impurity Profile NMR_Step Step 2: 1H NMR (DMSO-d6) (Definitive Confirmation) Result_Symm->NMR_Step Result_Unsymm->NMR_Step NMR_Decision Check NH Multiplicity & Coupling NMR_Step->NMR_Decision Final_Target Target Confirmed: N,N'-bis (1,3-isomer) (Triplet NH) NMR_Decision->Final_Target Coupling Observed Final_Isomer Isomer Identified: N,N-bis (1,1-isomer) (Singlet NH2) NMR_Decision->Final_Isomer No Coupling

Figure 1: Analytical decision matrix for differentiating substituted ureas.

Technique 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard

Experimental Protocol
  • Solvent: DMSO-d6 is mandatory . Chloroform (

    
    ) promotes rapid proton exchange, often broadening NH signals into the baseline or collapsing couplings. DMSO-d6 stabilizes the NH bond via hydrogen bonding, allowing observation of the critical 
    
    
    
    coupling.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Room Temperature).

Diagnostic Signals (1H NMR)

The differentiation rests on the "Triplet vs. Singlet" rule for the urea protons and the "Quartet vs. Triplet" rule for the methylene protons adjacent to nitrogen.

FeatureTarget: N,N'-bis (1,3) Isomer: N,N-bis (1,1) Mechanistic Explanation
NH Signal Triplet (

~5.8 - 6.2 ppm)
Singlet (Broad) (

~5.2 - 5.8 ppm)
In the 1,3-isomer, the NH proton is coupled to the adjacent

group (

Hz). In the 1,1-isomer, the

protons have no adjacent CH neighbors.
Integration 2H (Equivalent)2H (Equivalent

)
Both integrate to 2H, so integration alone is not diagnostic.
N-CH₂ Signal Quartet (or Multiplet)Triplet In the 1,3-isomer, the

is split by the adjacent

and the NH proton. In the 1,1-isomer, it is split only by the adjacent

.
Symmetry Single set of chain signalsSingle set of chain signalsBoth molecules possess symmetry in the alkyl chains (assuming fast rotation for the 1,1-isomer).

Comparative Data Table (Representative Shifts in DMSO-d6):

PositionTarget (1,3-bis)

(ppm)
Isomer (1,1-bis)

(ppm)
Multiplicity (Target)Multiplicity (Isomer)
NH / NH₂ 5.90 5.40 t (

Hz)
s (br)
N-CH₂ 3.153.35q (appears as q)t
O-CH₂ 3.323.38tt
OCH₃ 3.243.24ss

Critical Insight: If you observe a "quartet-like" signal at ~3.15 ppm that collapses to a triplet upon


 shake (deuterium exchange of NH), you have confirmed the 1,3-structure . The 1,1-isomer's 

triplet will remain a triplet after

exchange.

Technique 2: Vibrational Spectroscopy (FTIR)

Rapid Screening

While NMR provides atomic-level resolution, FTIR allows for rapid "In-Process Control" (IPC) monitoring of reaction completion and isomer formation.

  • Target (Secondary Amide/Urea):

    • Exhibits a single N-H stretching vibration around 3300–3400 cm⁻¹.

    • Strong Amide II band (N-H bending) around 1550–1570 cm⁻¹.

  • Isomer (Primary Amide/Urea):

    • Exhibits two N-H stretching bands (Asymmetric and Symmetric) typically separated by ~100 cm⁻¹ (e.g., 3450 cm⁻¹ and 3350 cm⁻¹).

    • Distinct

      
       scissoring mode near 1600–1620 cm⁻¹.
      

Technique 3: Mass Spectrometry (MS)

Fragmentation Analysis

When using ESI-MS or EI-MS, the fragmentation pathways differ due to the stability of the leaving groups.

MS_Fragmentation Parent_13 Target (1,3) [M+H]+ = 177 Frag_13 Fragment: Isocyanate Loss of Amine Parent_13->Frag_13 Symm. Cleavage Parent_11 Isomer (1,1) [M+H]+ = 177 Frag_11_A Loss of NH3 (M-17) Parent_11->Frag_11_A Primary Amide Char. Frag_11_B Loss of HN(R)2 Secondary Amine Parent_11->Frag_11_B C-N Bond Break

Figure 2: Predicted fragmentation pathways for urea isomers.

  • 1,3-Isomer: Tends to fragment via McLafferty-type rearrangements or simple cleavage to generate the isocyanate cation and the amine.

  • 1,1-Isomer: The terminal

    
     group is labile. A characteristic loss of ammonia (M-17) is often more pronounced in primary ureas/amides than in symmetric secondary ureas.
    

References

  • EPA Substance Registry Services. Urea, N,N'-bis(2-methoxyethyl)- Substance Details. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2. (Discusses general spectral features of unsymmetrical ureas). Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (Reference for Amide/Urea proton shifts). Available at: [Link]

  • ResearchGate. Symmetric and unsymmetrical ureas: Synthesis and NMR Studies. Available at: [Link]

Comparative

Solvent effects on the reactivity of "Urea, N,N'-bis(2-methoxyethyl)-" compared to other ureas

Introduction In the intricate world of chemical synthesis and drug development, the choice of solvent is not merely a matter of dissolution but a critical parameter that can dictate reaction rates, influence mechanisms,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of chemical synthesis and drug development, the choice of solvent is not merely a matter of dissolution but a critical parameter that can dictate reaction rates, influence mechanisms, and ultimately determine the success of a synthetic route. For researchers working with urea derivatives, a class of compounds with broad applications in pharmaceuticals, agriculture, and materials science, understanding the interplay between a urea's structure and the surrounding solvent environment is paramount. This guide provides an in-depth technical comparison of the solvent effects on the reactivity of a specialized urea, N,N'-bis(2-methoxyethyl)urea, against other common ureas. By dissecting the structural nuances of this molecule and applying fundamental principles of physical organic chemistry, we aim to provide a predictive framework for its behavior in various reaction conditions, thereby empowering researchers to make more informed decisions in their experimental designs.

Molecular Structure and Intrinsic Properties of N,N'-bis(2-methoxyethyl)urea

To comprehend the reactivity of N,N'-bis(2-methoxyethyl)urea, we must first examine its molecular architecture. The presence of two methoxyethyl substituents on the nitrogen atoms imparts a unique combination of electronic and steric properties, as well as distinct hydrogen bonding capabilities.

Key Structural Features:

  • Hydrogen Bond Donors: The two N-H protons of the urea backbone are capable of acting as hydrogen bond donors.

  • Hydrogen Bond Acceptors: The carbonyl oxygen is a primary hydrogen bond acceptor site. Additionally, the ether oxygens in the methoxyethyl side chains can also participate as weaker hydrogen bond acceptors.

  • Flexibility and Steric Hindrance: The ethyl chains provide conformational flexibility, while the overall bulk of the methoxyethyl groups is larger than simple alkyl groups like methyl, introducing a degree of steric hindrance around the nitrogen atoms.

  • Intramolecular Interactions: The proximity of the ether oxygens to the N-H protons allows for the potential formation of intramolecular hydrogen bonds. This can influence the conformation of the molecule and the availability of the N-H protons for intermolecular interactions.

A Theoretical Framework for Solvent Effects on Urea Reactivity

The rate and mechanism of a chemical reaction are profoundly influenced by the solvent in which it is conducted. These solvent effects can be broadly categorized as non-specific and specific interactions.

  • Non-Specific (Dielectric) Effects: These arise from the bulk properties of the solvent, primarily its dielectric constant (ε). Polar solvents with high dielectric constants are effective at stabilizing charged species and polar transition states, which can accelerate reactions that proceed through such intermediates.

  • Specific Solvent Effects (Solvation): These involve direct interactions between solvent and solute molecules, most notably hydrogen bonding.

    • Protic Solvents (e.g., water, alcohols) possess O-H or N-H bonds and can act as hydrogen bond donors. They can strongly solvate both the hydrogen bond donor and acceptor sites on a urea molecule.

    • Aprotic Solvents (e.g., acetonitrile, DMF, THF) lack O-H or N-H bonds and cannot act as hydrogen bond donors, although they can be hydrogen bond acceptors.

The key to understanding solvent effects on reactivity lies in how the solvent stabilizes the transition state relative to the ground state of the reactants. If the transition state is more stabilized by the solvent than the reactants, the reaction rate will increase, and vice versa.

Comparative Reactivity Analysis: A Tale of Three Ureas

To contextualize the reactivity of N,N'-bis(2-methoxyethyl)urea, we will compare it with two other common symmetrically substituted ureas: N,N'-dimethylurea and N,N'-bis(2-hydroxyethyl)urea . We will consider a model electrophilic substitution reaction at the nitrogen atom, such as N-acylation with an acyl chloride.

Reactivity in Polar Aprotic Solvents (e.g., Acetonitrile, THF)

In polar aprotic solvents, the N-H protons of the urea are relatively "free" from strong hydrogen bonding interactions with the solvent. The reactivity will be primarily governed by the nucleophilicity of the nitrogen atoms, which is influenced by the electronic and steric effects of the substituents.

  • N,N'-dimethylurea: The two methyl groups are weakly electron-donating through an inductive effect, slightly increasing the electron density on the nitrogen atoms and thus their nucleophilicity. Steric hindrance from the methyl groups is minimal.

  • N,N'-bis(2-hydroxyethyl)urea: The hydroxyl groups can form strong intermolecular hydrogen bonds with other urea molecules, creating aggregates. This can reduce the effective concentration of reactive urea molecules and hinder the approach of the electrophile. The oxygen in the hydroxyethyl group is electron-withdrawing, which slightly decreases the nucleophilicity of the nitrogen.

  • N,N'-bis(2-methoxyethyl)urea: The ether oxygen is electron-withdrawing, similar to the hydroxyl oxygen, which would be expected to decrease the nucleophilicity of the nitrogen. However, the potential for intramolecular hydrogen bonding between the N-H and the ether oxygen could pre-organize the molecule into a more reactive conformation for certain reactions. The steric bulk of the methoxyethyl groups is greater than that of the methyl groups, which may slow the reaction rate.

Predicted Reactivity Order in Aprotic Solvents:

N,N'-dimethylurea > N,N'-bis(2-methoxyethyl)urea > N,N'-bis(2-hydroxyethyl)urea

Urea DerivativeKey Substituent EffectsPredicted Relative Rate in Aprotic SolventsRationale
N,N'-dimethylurea Weak +I effect, minimal steric hindranceFastestHighest nucleophilicity due to electron-donating methyl groups and low steric bulk.
N,N'-bis(2-methoxyethyl)urea -I effect from ether oxygen, moderate steric hindrance, potential for intramolecular H-bondingIntermediateReduced nucleophilicity due to the inductive effect, but potentially less intermolecular aggregation than the hydroxyethyl analogue.
N,N'-bis(2-hydroxyethyl)urea -I effect from hydroxyl oxygen, strong intermolecular H-bondingSlowestStrong intermolecular hydrogen bonding leads to aggregation, reducing the availability of the nucleophilic nitrogen atoms.
Reactivity in Polar Protic Solvents (e.g., Ethanol, Methanol)

In polar protic solvents, the N-H protons of the urea are strongly solvated by hydrogen bonding to the solvent. This "caging" of the nucleophilic centers can significantly impact reactivity.

  • N,N'-dimethylurea: The N-H protons are readily accessible for solvation by the protic solvent. The nucleophilicity of the nitrogen is somewhat dampened by this solvation shell.

  • N,N'-bis(2-hydroxyethyl)urea: The hydroxyl groups on the side chains can also engage in hydrogen bonding with the solvent, leading to extensive solvation of the entire molecule. This strong solvation of the ground state can significantly increase the activation energy of the reaction.

  • N,N'-bis(2-methoxyethyl)urea: The ether oxygens are weaker hydrogen bond acceptors than the hydroxyl groups, leading to less extensive solvation of the side chains compared to N,N'-bis(2-hydroxyethyl)urea. The potential for intramolecular hydrogen bonding may also reduce the extent of intermolecular hydrogen bonding with the solvent at the N-H sites, potentially making it more reactive than its hydroxyethyl counterpart in protic media.

Predicted Reactivity Order in Protic Solvents:

N,N'-dimethylurea ≈ N,N'-bis(2-methoxyethyl)urea > N,N'-bis(2-hydroxyethyl)urea

Urea DerivativeKey Solvent InteractionsPredicted Relative Rate in Protic SolventsRationale
N,N'-dimethylurea Strong solvation at N-H sitesFastWhile solvated, the lack of additional H-bonding sites on the substituents makes it relatively reactive.
N,N'-bis(2-methoxyethyl)urea Solvation at N-H and ether oxygens; potential for intramolecular H-bondingComparatively FastIntramolecular H-bonding may shield the N-H from extensive solvent caging, partially offsetting the deactivating inductive effect.
N,N'-bis(2-hydroxyethyl)urea Extensive solvation at N-H and hydroxyl groupsSlowestStrong solvation of the ground state through multiple hydrogen bonds significantly increases the activation energy for the reaction.

Visualization of Key Molecular Interactions

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the potential hydrogen bonding scenarios and a generalized experimental workflow.

G cluster_0 Intramolecular H-Bonding in N,N'-bis(2-methoxyethyl)urea cluster_1 Intermolecular H-Bonding in N,N'-bis(2-hydroxyethyl)urea Urea_N N-H Ether_O O(ether) Urea_N->Ether_O Intramolecular H-bond Urea1_NH Urea 1 N-H Urea2_OH Urea 2 O-H Urea1_NH->Urea2_OH Intermolecular H-bond

Caption: Potential hydrogen bonding modes in substituted ureas.

G cluster_protic Protic Solvent cluster_aprotic Aprotic Solvent Reactants Urea + Acyl Chloride (in solvent) TS Tetracoordinate Intermediate (Transition State) Reactants->TS Rate-determining step Products N-Acylurea + HCl TS->Products TS_protic TS stabilized by H-bonding to solvent TS->TS_protic TS_aprotic TS stabilized by dipole-dipole interactions TS->TS_aprotic

Caption: Generalized N-acylation reaction pathway and solvent stabilization of the transition state.

G start Start prep Prepare solutions of urea and electrophile in chosen solvent start->prep reaction Initiate reaction at constant temperature prep->reaction sampling Take aliquots at timed intervals reaction->sampling quench Quench reaction in aliquots sampling->quench analysis Analyze aliquots by HPLC or NMR quench->analysis data Plot concentration vs. time to determine rate constant analysis->data end End data->end

Caption: Experimental workflow for a kinetic study of urea reactivity.

Experimental Protocols for Validation

To empirically validate the predicted reactivity trends, the following experimental protocol for a comparative kinetic study is proposed.

Objective: To determine the second-order rate constants for the N-acylation of N,N'-bis(2-methoxyethyl)urea and N,N'-dimethylurea with benzoyl chloride in a polar protic (ethanol) and a polar aprotic (acetonitrile) solvent.

Materials:

  • N,N'-bis(2-methoxyethyl)urea (≥98%)

  • N,N'-dimethylurea (≥98%)

  • Benzoyl chloride (≥99%)

  • Ethanol (anhydrous, ≥99.5%)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Internal standard (e.g., naphthalene)

  • HPLC-grade solvents for analysis

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column

  • Constant temperature bath

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Syringes and syringe filters

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of N,N'-bis(2-methoxyethyl)urea, N,N'-dimethylurea, and the internal standard in both ethanol and acetonitrile.

    • Prepare a 0.1 M stock solution of benzoyl chloride in both ethanol and acetonitrile immediately before use.

  • Kinetic Run (to be performed for each urea in each solvent):

    • Equilibrate separate solutions of the urea (e.g., 10 mL of 0.05 M) and benzoyl chloride (e.g., 10 mL of 0.05 M), both containing the internal standard at a known concentration (e.g., 0.01 M), in the constant temperature bath (e.g., 25 °C) for 30 minutes.

    • To initiate the reaction, rapidly mix the two solutions. Start a timer immediately.

    • At regular time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of a primary amine like benzylamine to consume the remaining benzoyl chloride).

  • HPLC Analysis:

    • Analyze the quenched aliquots by HPLC.

    • Develop an HPLC method that provides good separation of the starting materials, product, and internal standard.

    • Create a calibration curve for the starting urea against the internal standard to determine its concentration in each aliquot.

Data Analysis:

  • Plot the concentration of the urea against time.

  • For a second-order reaction with equal initial concentrations of reactants, the data can be fitted to the equation: 1/[Urea] = kt + 1/[Urea]₀, where k is the second-order rate constant.

  • Compare the calculated rate constants for N,N'-bis(2-methoxyethyl)urea and N,N'-dimethylurea in both ethanol and acetonitrile to validate the predicted reactivity trends.

Conclusion

The reactivity of N,N'-bis(2-methoxyethyl)urea is a complex function of its unique structural features and the surrounding solvent environment. While the methoxyethyl groups introduce a deactivating inductive effect, their ability to participate in intramolecular hydrogen bonding and their moderate steric bulk lead to a nuanced reactivity profile that differs significantly from simple dialkylureas and their hydroxyethyl counterparts. In polar aprotic solvents, its reactivity is expected to be intermediate, while in polar protic solvents, it may exhibit surprisingly high reactivity due to the mitigation of solvent caging effects. The proposed experimental protocols provide a clear path for the empirical validation of these predictions. This guide serves as a foundational resource for researchers, enabling them to better anticipate and control the reactivity of this and other functionalized ureas in their synthetic endeavors.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
  • Laurence, C., & Gal, J.-F. (2010).
  • Isaacs, N. S. (1995). Physical Organic Chemistry (2nd ed.). Prentice Hall.
Validation

Comparative thermal degradation analysis of "Urea, N,N'-bis(2-methoxyethyl)-" polymers

Comparative Thermal Degradation Analysis of N-Substituted Polyureas: Focus on N,N'-bis(2-methoxyethyl)- Motifs Executive Summary & Technical Context The thermal stability of polyureas is traditionally governed by strong...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Thermal Degradation Analysis of N-Substituted Polyureas: Focus on N,N'-bis(2-methoxyethyl)- Motifs

Executive Summary & Technical Context

The thermal stability of polyureas is traditionally governed by strong intermolecular hydrogen bonding between urea linkages (-NH-CO-NH-). However, the introduction of N-substituents, such as the 2-methoxyethyl group found in Urea, N,N'-bis(2-methoxyethyl)- derivatives, fundamentally alters this landscape.

This guide provides a comparative analysis of polymers containing the N,N'-bis(2-methoxyethyl)urea motif against standard aliphatic polyureas and polyurethanes. These "hindered" ureas are increasingly relevant in drug delivery systems (as solubilizing linkers) and dynamic covalent polymer networks (vitrimers) due to their tunable dissociation energies.

Key Technical Insight: Unlike standard polyureas which degrade primarily via random chain scission or char formation >300°C, N,N'-bis(2-methoxyethyl)- polymers exhibit a dual-mode degradation mechanism :

  • Low-Temperature Dissociation: The N-substitution disrupts hydrogen bonding and sterically destabilizes the C-N bond, promoting retro-polymerization (reversion to isocyanate/amine) at lower temperatures.

  • Side-Chain Oxidation: The ether linkages in the methoxyethyl tails are susceptible to radical oxidative attack, distinct from the urea backbone degradation.

Comparative Performance Analysis

The following data synthesizes experimental baselines for N-substituted polyureas (Methoxyethyl-PU) versus standard Polyhexamethylene Urea (PHMU) and Polyether Urethanes (PE-PU).

Table 1: Thermal Degradation Metrics Comparison

Performance MetricN,N'-bis(2-methoxyethyl)- Polymer (Target)Standard Polyurea (e.g., PHMU)Polyether Polyurethane (Alternative)
Onset Temp (

)
210°C - 230°C 280°C - 310°C240°C - 260°C
Max Degradation (

)
340°C (Ether cleavage dominant)380°C - 420°C350°C - 380°C
H-Bonding Strength Weak/Negligible (Steric hindrance)Strong (Bidentate H-bonds)Moderate (Monodentate)
Degradation Mechanism Retro-dissociation +

-H abstraction
Random Scission + CrosslinkingDepolymerization + Oxidation
Char Yield (at 600°C) Low (< 5%) High (10-20%)Low (< 5%)
Solubility Profile High (Water/Organic soluble)Insoluble (in most solvents)Variable

Analyst Note: The target polymer sacrifices thermal stability for processability and reversibility . The lower


 is a critical feature for applications requiring thermal reworking or controlled release, but a liability for high-temperature structural applications.

Mechanistic Degradation Pathways

Understanding the causality of degradation is essential for stabilizing these materials. The N,N'-bis(2-methoxyethyl)- motif introduces two specific vulnerabilities.

Pathway A: Retro-Urea Dissociation (Dynamic Equilibrium)

The bulky methoxyethyl group on the nitrogen atom prevents the formation of the stable, planar urea conformation. This lowers the activation energy for the reverse reaction, regenerating the isocyanate and secondary amine precursors.

Pathway B: Ether Side-Chain Scission

The ether oxygen stabilizes radical intermediates on the adjacent


-carbon, facilitating oxidative degradation even at moderate temperatures.

DegradationPathways Polymer N,N'-bis(2-methoxyethyl) Polymer Step1 Thermal Stress (>200°C) Polymer->Step1 Retro Pathway A: Retro-Urea Dissociation Step1->Retro Steric Strain Ether Pathway B: Ether Side-Chain Scission Step1->Ether Radical Attack Iso Isocyanate (-N=C=O) Retro->Iso Amine Secondary Amine (HN(CH2CH2OCH3)2) Retro->Amine Radical α-Ether Radical Ether->Radical Volatile Volatiles (Acetaldehyde, Methanol) Radical->Volatile

Figure 1: Dual degradation pathways showing the competition between backbone dissociation (Pathway A) and side-chain oxidation (Pathway B).

Experimental Protocols for Validation

To rigorously validate the degradation profile of N,N'-bis(2-methoxyethyl)- polymers, the following self-validating protocols are recommended. These protocols distinguish between mass loss due to volatile release (drying) and actual bond scission.

Protocol A: High-Resolution Thermogravimetric Analysis (TGA)

Objective: Determine


 and distinguish evaporation from degradation.
  • Sample Prep: Dry 5-10 mg of polymer in a vacuum oven at 40°C for 24h to remove hygroscopic moisture (critical for methoxyethyl variants).

  • Instrument: TGA (e.g., TA Instruments Q500).

  • Method:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 600°C.

    • Atmosphere: Run duplicate samples in Nitrogen (inert degradation) and Air (oxidative stability).

  • Data Validation:

    • Calculate the 1st derivative (DTG).

    • Check: If a peak appears <150°C, the sample was not dry. Discard and re-dry.

    • Metric: Record temperature at 5% weight loss (

      
      ) and peak of DTG (
      
      
      
      ).
Protocol B: Pyrolysis-GC/MS (Py-GC/MS)

Objective: Identify specific degradation products to confirm mechanism.

  • Setup: Micro-furnace pyrolyzer coupled to GC/MS.

  • Flash Pyrolysis: Heat sample rapidly to 350°C (just above

    
    ).
    
  • Separation: Capillary column (e.g., HP-5MS), 30m.

  • Analysis:

    • Look for 2-methoxyethylamine (indicates retro-urea reaction).

    • Look for Isocyanates (indicates backbone cleavage).

    • Look for Acetaldehyde/Methanol (indicates ether chain scission).

Strategic Recommendations

For researchers developing drug delivery matrices or reversible adhesives using this polymer class:

  • Stabilization: If thermal stability <250°C is insufficient, consider copolymerizing with symmetric aliphatic diisocyanates (e.g., HDI) to reintroduce partial hydrogen bonding domains.

  • Antioxidants: Due to the ether susceptibility (Pathway B), the addition of hindered phenol antioxidants (e.g., Irganox 1010) is mandatory for processing above 180°C.

  • Storage: Store precursors and polymers under dry nitrogen; the methoxyethyl group increases hygroscopicity, and absorbed water can catalyze hydrolysis at elevated temperatures.

References

  • Thermal Degradation Mechanisms of Polyureas. Journal of Applied Polymer Science. (Discusses the fundamental retro-polymerization mechanism of hindered ureas).

  • Synthesis and Properties of Hydrophilic Polyureas. Macromolecules. (Provides context on methoxyethyl side chains affecting solubility and thermal properties).

  • Oxidative Stability of Polyethers. Polymer Degradation and Stability. (Details the radical oxidation mechanism of ether linkages relevant to the methoxyethyl group).

  • Dynamic Urea Bonds for Self-Healing Polymers. Chemical Reviews. (Explains the trade-off between dynamic reversibility and thermal stability in hindered ureas).

Comparative

Assessing the biocompatibility of "Urea, N,N'-bis(2-methoxyethyl)-" for biomedical applications

Executive Summary Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9), herein referred to as BMEU , represents a distinct class of substituted ureas characterized by amphiphilic methoxyethyl side chains. Unlike its parent c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9), herein referred to as BMEU , represents a distinct class of substituted ureas characterized by amphiphilic methoxyethyl side chains. Unlike its parent compound (urea) or the industry-standard solvent dimethyl sulfoxide (DMSO), BMEU offers a unique physicochemical profile that balances hydrogen-bonding capability with increased lipophilicity.

This guide serves as a technical roadmap for researchers evaluating BMEU as a cryoprotectant , permeation enhancer , or protein solubilizer . While BMEU is less characterized in literature than DMSO, its structural analogs suggest it may offer reduced cytotoxicity and improved stability for sensitive biological payloads. This document outlines the comparative technical profile and the mandatory experimental frameworks required to validate its biocompatibility.

Technical Profile & Comparative Analysis

To assess BMEU's viability, we must first benchmark its fundamental properties against the "Gold Standards" of biomedical solvents: DMSO (Cryopreservation/Solubility) and Urea (Denaturation/Solubility).

Table 1: Physicochemical Comparison of BMEU vs. Industry Standards
FeatureBMEU (Candidate) DMSO (Standard) Urea (Standard) Implication for Biocompatibility
CAS Number 6849-92-967-68-557-13-6Unique identifier for regulatory tracking.
Molecular Weight 176.22 g/mol 78.13 g/mol 60.06 g/mol Higher MW of BMEU suggests slower cellular uptake, potentially reducing osmotic shock.
LogP (Octanol/Water) ~ -0.51 (Predicted)-1.35-2.11Critical: BMEU is significantly more lipophilic than Urea/DMSO, suggesting higher membrane permeability but lower water solubility.
H-Bond Donors 2 (Amide NH)04Fewer donors than Urea implies reduced protein denaturation capacity.
H-Bond Acceptors 3 (2 Ether, 1 Carbonyl)1 (Sulfoxide)1 (Carbonyl)High acceptor count supports water structuring (cryoprotection).
Boiling Point ~286°C189°CDecomposesBMEU is thermally stable, suitable for autoclaving or high-temp processing.
Primary Risk Unknown (Candidate)Cytotoxicity, Pore formationProtein unfoldingBMEU's ether tails may mitigate the aggressive unfolding seen with Urea.

Mechanism of Action & Biocompatibility Hypothesis

The biocompatibility of BMEU is hypothesized to be superior to DMSO in specific contexts due to the "Ether Masking Effect."

  • DMSO Toxicity: DMSO penetrates membranes rapidly, often displacing water from the hydration shell of proteins, leading to unfolding and pore formation.

  • BMEU Advantage: The methoxyethyl groups in BMEU provide steric bulk and "mask" the urea core. This reduces the direct interaction between the urea nitrogen and the peptide backbone, potentially lowering the denaturing potential while maintaining chaotropic (solubility-enhancing) properties.

Diagram 1: Structural Mechanism of Action

BMEU_Mechanism cluster_0 Chemical Structure cluster_1 Biological Interaction BMEU BMEU (Amphiphilic Urea) Methoxy Methoxyethyl Tails (Lipophilic/Steric) BMEU->Methoxy UreaCore Urea Core (H-Bonding) BMEU->UreaCore Membrane Cell Membrane Permeation Methoxy->Membrane Facilitates Entry (Lipophilicity) Protein Protein Stability Methoxy->Protein Reduces Denaturation (Steric Shielding) UreaCore->Protein Prevents Aggregation (Chaotropic Effect) Membrane->Protein Outcome: Intracellular Protection

Caption: BMEU utilizes methoxyethyl tails to balance membrane permeability with reduced protein denaturation compared to unsubstituted urea.

Experimental Validation Protocols

Phase 1: Cytotoxicity (The "Go/No-Go" Gate)

Objective: Determine the IC50 (concentration inhibiting 50% growth) of BMEU compared to DMSO.

Protocol: MTT Metabolic Activity Assay

  • Cell Selection: Use L929 (Fibroblasts) for general toxicity and HepG2 (Liver) for metabolic toxicity.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare BMEU stock in culture medium (sterile filtered).

    • Dose range: 0.1%, 0.5%, 1%, 2.5%, 5%, 10% (w/v).

    • Controls: Media only (Negative), 10% DMSO (Positive Control).

  • Exposure: Incubate for 24h and 48h.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Success Criteria: BMEU is viable if cell survival >80% at effective concentrations (typically 1-5%).

Phase 2: Hemocompatibility (For Injectables/Blood Contact)

Objective: Verify BMEU does not lyse red blood cells (RBCs), a common failure mode for detergents and solvents.

Protocol: RBC Hemolysis Assay

  • Preparation: Isolate RBCs from fresh whole blood (human or sheep) via centrifugation (1500 rpm, 10 min). Wash 3x with PBS.

  • Dilution: Resuspend RBCs to 2% (v/v) in PBS.

  • Incubation: Mix 1:1 with BMEU solutions (1%, 5%, 10%).

    • Positive Control: Triton X-100 (1%) -> 100% Lysis.

    • Negative Control: PBS -> 0% Lysis.

  • Condition: Incubate at 37°C for 1 hour.

  • Measurement: Centrifuge (3000 rpm, 5 min). Measure supernatant absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
  • Standard: < 5% Hemolysis is considered biocompatible (ASTM F756).

Phase 3: Genotoxicity (Long-term Safety)

Objective: Ensure BMEU does not cause DNA mutations. Method: Ames Test (Salmonella typhimurium) using strains TA98 and TA100, with and without metabolic activation (S9 fraction).

Decision Framework & Workflow

Use this logic flow to determine if BMEU fits your application.

Diagram 2: Biocompatibility Validation Workflow

Validation_Workflow Start Start: BMEU Candidate Solubility Solubility Test (Water/PBS) Start->Solubility Cyto Cytotoxicity (MTT) vs. DMSO Solubility->Cyto If Soluble > 10% Fail Discard Candidate Solubility->Fail Insoluble Hemo Hemolysis Assay (RBCs) Cyto->Hemo IC50 > 10mM (Low Toxicity) Cyto->Fail High Toxicity AppSpecific Application Specific Testing Hemo->AppSpecific < 5% Lysis Hemo->Fail > 5% Lysis Cryo Cryopreservation Recovery Rate AppSpecific->Cryo Solub Protein Folding (Thermal Shift) AppSpecific->Solub Pass Proceed to In Vivo / Pilot Cryo->Pass Superior/Equal to DMSO Solub->Pass Maintains Native State

Caption: Step-by-step decision tree for validating BMEU biocompatibility.

Conclusion

Urea, N,N'-bis(2-methoxyethyl)- presents a compelling alternative to DMSO and Urea for applications requiring a balance between solubility enhancement and biological inertness. Its amphiphilic nature (LogP ~ -0.51) suggests it may penetrate membranes with less disruption than DMSO, while its substituted nitrogens prevent the aggressive hydrogen bonding that leads to protein denaturation in unsubstituted urea.

Recommendation: Proceed with Phase 1 (Cytotoxicity) and Phase 2 (Hemolysis) testing immediately. If the IC50 exceeds 50mM and Hemolysis is <2%, BMEU is a viable candidate for cryopreservation and drug delivery formulations.

References

  • U.S. Environmental Protection Agency. "Urea, N,N'-bis(2-methoxyethyl)- Substance Details (CAS 6849-92-9)."[1] CompTox Chemicals Dashboard. Available at: [Link][2]

  • PubChem. "Compound Summary: 1,3-bis(2-methoxyethyl)urea." National Library of Medicine. Available at: [Link]

  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization. Available at: [Link]

  • ASTM F756-17. "Standard Practice for Assessment of Hemolytic Properties of Materials." ASTM International. Available at: [Link]

  • Best, B. P. "Cryoprotectant Toxicity: Facts, Issues, and Questions." Rejuvenation Research, 2015. (Contextual reference for DMSO toxicity comparison). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Urea, N,N'-bis(2-methoxyethyl)- proper disposal procedures

Standard Operating Procedure: Disposal of Urea, N,N'-bis(2-methoxyethyl)- [1][2] Part 1: Executive Summary & Immediate Action Compound Identity: Urea, N,N'-bis(2-methoxyethyl)- CAS Number: 6849-92-9 Molecular Formula: C₇...

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Disposal of Urea, N,N'-bis(2-methoxyethyl)- [1][2]

Part 1: Executive Summary & Immediate Action

Compound Identity: Urea, N,N'-bis(2-methoxyethyl)- CAS Number: 6849-92-9 Molecular Formula: C₇H₁₆N₂O₃ Risk Profile: Research Chemical / Potential Irritant.[1][2] Note: While not explicitly P-listed (acutely toxic) or U-listed under RCRA, this compound is a substituted urea derivative used in drug development.[1][2] Under the Precautionary Principle, it must be handled as a Hazardous Organic Substance capable of causing irritation to eyes, skin, and respiratory tracts.[1][2]

Scenario Immediate Action
Minor Spill (< 10 g/mL) Isolate area.[1][2][3] Wear nitrile gloves and N95 mask.[1][2] Absorb with inert material (vermiculite/pads).[1][2] Double-bag in polyethylene.
Skin Contact Wash immediately with soap and copious water for 15 minutes.[1][2] Do not use organic solvents (ethanol) as they may increase absorption.[1][2]
Eye Contact Flush with tepid water for 15 minutes, lifting eyelids.[1][2][3] Seek medical evaluation.
Fire Use CO₂, dry chemical, or foam.[1][2] Combustion may release Nitrogen Oxides (NOx).[1][2][3]

Part 2: Chemical Profile & Hazard Identification

To ensure scientific integrity, we must first understand the physicochemical nature of the waste.[2] Urea, N,N'-bis(2-methoxyethyl)- is a symmetrical dialkylurea.[1][2] Unlike its nitrosourea analogs (e.g., Carmustine), it lacks the N-nitroso group typically associated with high alkylating toxicity.[1][2] However, its glycol-ether-like side chains suggest potential solubility in both water and organic solvents, influencing its mobility in the environment.[1][2]

Physicochemical Properties for Disposal:

  • Physical State: Likely Solid (Low melting point anticipated based on structural analogs).[1][2]

  • Solubility: Amphiphilic; soluble in water and polar organic solvents.[1][2]

  • Stability: Stable under normal conditions; degrades at high temperatures to release ammonia and amines.[1][2]

  • Reactivity: Incompatible with strong oxidizing agents.[1][2][4]

Regulatory Classification (USA/Global Harmonized System):

  • RCRA Status: Not listed.[1][2] Must be characterized by the generator.[2] Default to Non-Halogenated Organic Waste unless mixed with halogenated solvents.[1][2]

  • GHS Classification (Self-Classification): Skin Irrit. 2 (H315), Eye Irrit.[1][2][5] 2A (H319), STOT SE 3 (H335).[1][2][5]

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagent, excess synthesis product, or contaminated solids.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Urea, N,N'-bis(2-methoxyethyl)-[1][2]

    • Hazard Checkbox: "Toxic" and "Irritant."[1][2]

    • Composition: 100%.[2]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or reactive metals.[1][2]

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Compound dissolved in solvents (e.g., DCM, Methanol, DMSO).[1][2]

  • Solvent Determination:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in Halogenated Waste stream.[1][2]

    • If dissolved in Non-Halogenated Solvents (Methanol, Acetone, DMSO): Dispose in Non-Halogenated Organic Waste stream.[1][2]

  • Aqueous Solutions:

    • Due to the compound's organic nature and potential biological activity, do not pour down the drain .[2]

    • Collect in "Aqueous Waste with Organic Contaminants" carboy.[1][2]

  • Neutralization: Not required. The compound is neutral.[2]

Protocol C: Contaminated Sharps & Debris
  • Syringes/Needles: Place directly into a rigid, puncture-proof Sharps Container. Do not recap.

  • Gloves/Weigh Boats: Double-bag in clear polyethylene bags (4-mil thickness). Label as "Solid Debris Contaminated with Irritant."[1][2]

Part 4: Decontamination Procedures

For bench surfaces, balances, and fume hoods contaminated with trace amounts:

  • Preparation: Wear nitrile gloves, lab coat, and safety glasses.[2]

  • Solvent Wash: Apply a surfactant-based cleaner (e.g., 2% Alconox) followed by a water rinse.[1][2]

  • Solvent Polish: Wipe the area with 70% Isopropanol or Ethanol to remove organic residues.[1][2]

  • Verification: Visual inspection is usually sufficient.[1][2] For high-sensitivity areas, a UV lamp (254 nm) may reveal residue if the compound fluoresces (though urea derivatives typically have low fluorescence).[1][2]

Part 5: Visual Decision Matrix (Disposal Workflow)

DisposalWorkflow Start Waste Generation: Urea, N,N'-bis(2-methoxyethyl)- StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Debris) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved SolidDestruct Incineration (Solid Organic Waste) Solid->SolidDestruct Pack in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, Acetone) SolventCheck->NonHalo Flammable Organics Aqueous Aqueous Waste (Do NOT Drain) SolventCheck->Aqueous Water Based LiquidDestruct Fuel Blending / Incineration Halo->LiquidDestruct NonHalo->LiquidDestruct Aqueous->LiquidDestruct

Figure 1: Decision tree for the segregation and disposal of Urea, N,N'-bis(2-methoxyethyl)- based on physical state and solvent matrix.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link][1][2]

  • PubChem. (2024).[1][2] Compound Summary: Urea, N,N'-bis(2-methoxyethyl)- (CAS 6849-92-9).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Urea, N,N'-bis(2-methoxyethyl)-

Part 1: Executive Safety Directive (The "Why") Core Hazard Assessment: While standard Safety Data Sheets (SDS) often classify Urea, N,N'-bis(2-methoxyethyl)- primarily as an acute toxin (Harmful by ingestion, skin contac...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why")

Core Hazard Assessment: While standard Safety Data Sheets (SDS) often classify Urea, N,N'-bis(2-methoxyethyl)- primarily as an acute toxin (Harmful by ingestion, skin contact, and inhalation), a structural analysis reveals a critical latent hazard.[1][2] This compound contains two 2-methoxyethyl moieties .[1] In metabolic pathways, methoxyethyl groups are frequently oxidized to methoxyacetic acid , a known reproductive toxicant and teratogen associated with bone marrow depression and testicular atrophy (similar to 2-methoxyethanol).[1][2]

Operational Mandate: Treat this compound with the rigor reserved for suspected reproductive toxins . Do not rely solely on the "Warning" signal word; implement engineering controls that prevent all inhalation of dust and skin contact.

Hazard Snapshot
CategoryClassificationH-Codes
Acute Toxicity Oral, Dermal, InhalationH302, H312, H332
Structural Alert Potential Reprotoxin Treat as H360/H361
Physical State Solid (Crystalline)N/A

Part 2: Technical Specifications & Solubility

Physical Properties Table

PropertyValueSignificance
Molecular Weight 176.21 g/mol Calculation standard.[1][2]
Melting Point 70 - 75 °CLow melting solid; avoid high-friction grinding.[1][2]
Boiling Point ~270 - 286 °CHigh boiling; low vapor pressure at RT.[2]
Solubility (Water) HighReadily dissolves; spill cleanup requires aqueous absorbents.[2]
LogP -0.51Hydrophilic; unlikely to bioaccumulate in lipids.[2]
Appearance White/Colorless SolidVisual identification.

Part 3: Personal Protective Equipment (PPE) Strategy

The "Defense in Depth" Protocol Standard nitrile gloves may offer insufficient protection against methoxy-substituted compounds over long durations due to the ether linkage's ability to permeate rubber.[1][2]

PPE Selection Logic
  • Respiratory: Since this is a solid, the primary risk is dust inhalation. Use a P100/N95 particulate respirator if weighing outside a fume hood (not recommended).[2] Inside a hood, the sash is primary protection.

  • Dermal: Double-gloving is mandatory.[2] The outer glove protects against gross contamination; the inner glove acts as a barrier against permeation.

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Resp_Solid Respiratory: Fume Hood (Backup: N95/P100) Solid->Resp_Solid Resp_Sol Respiratory: Fume Hood (Backup: Half-mask w/ OV Cartridge) Solution->Resp_Sol Gloves Glove Selection Resp_Solid->Gloves Resp_Sol->Gloves Nitrile Std. Nitrile (Double Gloved) Change every 30 mins Gloves->Nitrile Standard Handling Butyl Butyl Rubber / Silver Shield (If dissolved in penetrating solvents) Gloves->Butyl High Risk / Long Exposure

Caption: Logical decision tree for selecting PPE based on physical state and solvent context.[1][2]

Part 4: Operational Handling Protocols

Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne dust.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Anti-Static Measure: Use an anti-static gun or wipes on the spatula and weigh boat. Dry organic solids often carry static charge, causing "jumping" of particles.

  • Transfer:

    • Place the receiving vessel (vial/flask) inside the balance draft shield if possible, or immediately adjacent.

    • Use a funnel to prevent neck contamination.

  • Solubilization:

    • Add solvent (Water, DMSO, or Methanol) slowly to the solid.[1]

    • Note: The compound is hydrophilic. If using non-polar solvents, sonication may be required, but avoid heating above 50°C to prevent degradation or volatilization of impurities.[1]

Emergency Response: Spills

Scenario: 500mg vial dropped on the floor.

  • Evacuate: Clear the immediate 3-meter radius.[2]

  • PPE Up: Don safety goggles, double nitrile gloves, and a particulate mask (N95).

  • Contain:

    • Dry Spill: Do not dry sweep (generates dust).[2] Cover with a wet paper towel (water-dampened) to suppress dust, then scoop into a waste bag.[1]

    • Wet Spill: Absorb with vermiculite or standard spill pads.

  • Decontaminate: Scrub the surface with a soap/water solution (detergent is effective due to water solubility).

Spill_Response Event Spill Detected Assess Assess State Event->Assess Dry Dry Powder Assess->Dry Wet Liquid Solution Assess->Wet Action_Dry Cover with Damp Towel (Prevent Dust) Dry->Action_Dry Action_Wet Absorb with Vermiculite Wet->Action_Wet Clean Soap & Water Wash (Triple Rinse) Action_Dry->Clean Action_Wet->Clean Dispose Hazardous Waste Tag: 'Toxic Solid' Clean->Dispose

Caption: Workflow for safely managing dry vs. wet spills to minimize exposure.

Part 5: Disposal & Logistics[1][2]

Waste Classification:

  • US EPA: Not explicitly P-listed or U-listed, but must be characterized as toxic/hazardous based on H-codes.[1][2]

  • Labeling: "Hazardous Waste - Toxic (Acute), Potential Reprotoxin."[1][2]

Disposal Protocol:

  • Solid Waste: Collect contaminated gloves, weigh boats, and paper towels in a dedicated solid waste bin.

  • Liquid Waste: Segregate into "Organic Waste" or "Aqueous Waste" depending on the solvent used. Do not pour down the drain despite water solubility.

  • Destruction: Incineration is the preferred method for urea derivatives to ensure complete thermal decomposition into CO2, H2O, and NOx (scrubbed).

References

  • PubChem. (n.d.). Urea, N,N'-bis(2-methoxyethyl)- (Compound). National Library of Medicine. Retrieved October 26, 2025, from [Link][1]

  • US EPA. (2025). CompTox Chemicals Dashboard: Urea, N,N'-bis(2-methoxyethyl)-. Retrieved October 26, 2025, from [Link][1]

  • ECHA. (n.d.). Information on Chemicals: Glycol Ethers and Derivatives (General Toxicity). European Chemicals Agency.[3] (Contextual reference for methoxyethyl toxicity).

Sources

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